molecular formula C9H9N3O2 B2386576 ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate CAS No. 1638771-92-2

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Numéro de catalogue: B2386576
Numéro CAS: 1638771-92-2
Poids moléculaire: 191.19
Clé InChI: VBDBAMHNFDEKKL-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1053656-33-9) is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyridine scaffold, a structure of significant interest due to its close similitude to purine bases found in DNA and RNA, such as adenine and guanine . This structural analogy makes it a privileged scaffold for designing biologically active molecules. The primary research application of this specific ester is as a key synthetic intermediate. The reactive ester group serves as a versatile handle for further functionalization, most commonly through hydrolysis to the corresponding carboxylic acid or transamidation to generate a series of carboxamide derivatives. These derivatives are central to exploring structure-activity relationships in various drug discovery programs . Research indicates that the pyrazolo[4,3-c]pyridine core structure is a promising scaffold for developing novel inhibitors. For instance, sulfonamide derivatives of this heterocycle have been synthesized and evaluated as potent inhibitors of carbonic anhydrase (CA) isoforms . These enzymes are important therapeutic targets for conditions including cancer, epilepsy, and glaucoma. In such studies, the core structure is used to design compounds that can bind to the enzyme's active site, with some derivatives demonstrating inhibitory activity superior to that of the reference drug acetazolamide (AAZ) against certain isoforms . This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and observe all recommended safety precautions, including the use of appropriate personal protective equipment (PPE).

Propriétés

IUPAC Name

ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDBAMHNFDEKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structure Elucidation of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. It serves as the core structural motif for a variety of therapeutic agents, including kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel disruptors of the PEX14–PEX5 protein-protein interaction[1][2]. The accurate structural elucidation of functionalized derivatives, such as ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate , is a Critical Quality Attribute (CQA) in drug discovery and development.

This whitepaper provides an authoritative, step-by-step framework for the orthogonal characterization of this molecule. By synthesizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy, we establish a self-validating system that definitively proves atomic connectivity and regiochemistry.

Physicochemical & Structural Profile

Before initiating spectral analysis, it is critical to establish the baseline physicochemical parameters of the analyte. The presence of the fused bicyclic heteroaromatic system alongside the ethyl ester dictates the molecule's ionization behavior and solvent compatibility[3].

Table 1: Physicochemical Properties of the Analyte

PropertyValue
IUPAC Name Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
CAS Number 1638771-92-2[3]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
SMILES String CCOC(=O)C1=NNC2=CC=NC=C12[3]
Theoretical Monoisotopic Mass 191.0695 Da

Strategic Workflow for Structure Elucidation

The structural confirmation of fused heterocycles cannot rely on a single analytical technique. Relying solely on 1D NMR can lead to dangerous misassignments due to the structural similarities between regioisomers (e.g., distinguishing a[4,3-c] fusion from a [3,4-b] fusion). We employ an orthogonal approach where each technique validates a specific structural domain.

ElucidationWorkflow A Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Analyte) B HRMS (ESI-TOF) Exact Mass & Fragmentation A->B C NMR Spectroscopy 1D (1H, 13C) & 2D (HMBC, HSQC) A->C D FT-IR Spectroscopy Vibrational Modes A->D E Formula Validation [M+H]+ m/z 192.0768 B->E F Regiochemical Mapping [4,3-c] Fusion Confirmation C->F G Functional Groups Ester C=O, Pyrazole N-H D->G H Orthogonal Data Integration E->H F->H G->H I Definitive 3D Structure H->I Consensus Verification

Fig 1: Orthogonal structure elucidation workflow for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality in Technique Selection: HRMS is utilized to establish the exact molecular formula, ruling out isobaric synthetic byproducts. Electrospray Ionization (ESI) is selected as the soft ionization source because the basicity of the pyridine nitrogen readily accepts a proton, ensuring the intact molecular ion is the base peak[1].

  • Expected Exact Mass: In positive ion mode (ESI+), the protonated molecule [M+H]+ will appear at m/z 192.0768 (calculated for C₉H₁₀N₃O₂⁺).

  • Fragmentation Causality: Collision-Induced Dissociation (CID) will typically yield a neutral loss of ethylene (C₂H₄, -28 Da) from the ethyl ester via a McLafferty-type rearrangement, followed by the loss of CO₂ (-44 Da), generating a highly diagnostic pyrazolopyridine core fragment at m/z 120.04[1].

Nuclear Magnetic Resonance (NMR) Elucidation

Causality in Solvent Selection

The choice of NMR solvent is paramount. DMSO-d₆ is strictly selected over CD₃OD or D₂O. Protic deuterated solvents would cause rapid deuterium exchange of the pyrazole N-H proton, rendering it invisible. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H proton, shifting it downfield (~13.5 ppm), and sharpening the signal[1]. This preservation is absolutely critical for subsequent 2D HMBC correlations.

Regiochemical Differentiation via ¹H NMR

The most critical analytical challenge is proving the [4,3-c] fusion over the [3,4-b] alternative.

  • The [4,3-c] Topology: This specific fusion dictates that the pyridine ring contains an isolated proton (H-4) situated between the bridgehead carbon (C-3a) and the pyridine nitrogen (N-5). Consequently, H-4 appears as a sharp singlet at highly deshielded frequencies (~9.05 ppm). The remaining pyridine protons (H-6 and H-7) are adjacent to each other, forming an AX spin system characterized by two doublets (~8.45 ppm and ~7.80 ppm) with an ortho-coupling constant of J ≈ 5.8 Hz[4].

  • The Counterfactual ([3,4-b] Topology): If the compound were a[3,4-b]pyridine isomer, all three pyridine protons would be contiguous, yielding a fundamentally different splitting pattern (a doublet, a triplet/dd, and a doublet). The presence of the isolated singlet definitively proves the c-face fusion.

2D NMR Connectivity (HSQC & HMBC)

While ¹H NMR strongly suggests the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof by mapping 2- and 3-bond carbon-proton couplings[1].

  • The H-4 singlet will show strong 3-bond correlations to C-6 and the bridgehead C-7a, proving its position adjacent to the nitrogen.

  • The pyrazole N-H proton will show 3-bond correlations to C-3 and C-7a, anchoring the pyrazole ring to the pyridine core.

  • The ethyl ester connectivity is confirmed by a 3-bond correlation from the oxymethylene protons (-CH₂-) to the ester carbonyl carbon (~161.0 ppm).

Table 2: Predictive NMR Spectral Data (DMSO-d₆, 400 MHz)

Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)Diagnostic HMBC Correlations (³J / ²J)
1 (NH) ~13.50br s-C-3, C-3a, C-7a
3 --~140.0-
3a --~115.0-
4 ~9.05s~142.0C-3a, C-6, C-7a
5 (N) ----
6 ~8.45d (J = 5.8)~144.0C-4, C-7a
7 ~7.80d (J = 5.8)~108.0C-3a, C-6
7a --~135.0-
Ester C=O --~161.0-
Ethyl CH₂ ~4.35q (J = 7.1)~60.5Ester C=O, Ethyl CH₃
Ethyl CH₃ ~1.35t (J = 7.1)~14.5Ethyl CH₂

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid acts as a proton source to promote efficient positive ionization[1].

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is maintained strictly below < 5 ppm.

  • Acquisition: Inject 2 µL of the sample into the ESI source via direct infusion. Acquire data in positive ion mode (ESI+) over a mass range of m/z 50–1000.

  • Data Processing: Extract the monoisotopic peak and calculate the mass error against the theoretical [M+H]+ of 192.0768.

Protocol B: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ in a high-quality 5 mm NMR tube. Ensure complete dissolution using gentle sonication if necessary[1].

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ deuterium signal and rigorously shim the magnetic field (Z1-Z4) to achieve a line width < 1.0 Hz for the residual solvent peak.

  • 1D Acquisition:

    • ¹H NMR: Acquire 32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration.

    • ¹³C NMR: Acquire 2048 scans with broadband proton decoupling (WALTZ-16).

  • 2D Acquisition:

    • HSQC: Acquire to map direct 1-bond C-H couplings.

    • HMBC: Acquire with a long-range coupling delay optimized for J = 8 Hz to accurately map the critical 2- and 3-bond heteronuclear connectivities.

  • Processing: Fourier transform, phase correct, and baseline correct the spectra. Reference the chemical shifts to the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.52 ppm for ¹³C).

References

1.[1] Title: In-Depth Technical Guide to the Chemical Structure Elucidation of 4-Methyl-1H-pyrazolo[4,3-c]pyridine Source: BenchChem URL:

2.[3] Title: 1638771-92-2 | Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Source: ChemScene URL:

3.[2] Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL:

4.[4] Title: Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies Source: MDPI URL:

Sources

An In-depth Technical Guide to Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic scaffold, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. We will delve into its fundamental properties, synthetic pathways, and its emerging significance as a privileged scaffold in modern medicinal chemistry.

Core Compound Identity and Physicochemical Properties

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a fused heterocyclic compound incorporating both pyrazole and pyridine rings. This arrangement is of significant interest in medicinal chemistry due to its structural similarity to purine bases, making it a valuable starting point for the design of various therapeutic agents.[1][2] The core properties of this specific ester are summarized below.

Table 1: Physicochemical Properties of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

PropertyValueSource
CAS Number 1638771-92-2[3]
Molecular Formula C₉H₉N₃O₂[3]
Molecular Weight 191.19 g/mol [3]
SMILES CCOC(=O)C1=NNC2=CC=NC=C12[3]
Topological Polar Surface Area (TPSA) 67.87 Ų[3]
LogP (Calculated) 1.1346[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 1[3]
Rotatable Bonds 2[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Mechanistic Considerations

A plausible approach involves the cyclization of a functionalized aminopyrazole with a suitable three-carbon electrophile. This method is widely adopted due to the commercial availability of diverse starting materials, allowing for modular assembly of the target scaffold.

Experimental Protocol: Representative Synthesis

Objective: To synthesize the ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate scaffold.

Methodology: This protocol is a representative example based on common cyclocondensation reactions used for this class of heterocycles.

  • Step 1: Condensation Reaction. To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound equivalent, for instance, malonaldehyde bis(dimethyl acetal).

    • Rationale: The aminopyrazole serves as the nucleophilic backbone. The acidic medium is crucial as it protonates the acetal, facilitating its conversion to the more reactive aldehyde in situ, which then undergoes condensation with the amino group.

  • Step 2: Intramolecular Cyclization. The reaction mixture is heated to reflux for several hours to promote the initial condensation and subsequent intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Thermal energy drives the dehydration and ring-closing steps. The intermediate formed after the initial condensation possesses the necessary geometry for the pyridine ring to form via attack of the pyrazole ring onto the second electrophilic carbonyl center.

  • Step 3: Aromatization (if necessary). Depending on the exact precursors, an oxidation step may be required to achieve the final aromatic pyridine ring. This can often be accomplished by air oxidation during the workup or by the addition of a mild oxidizing agent.

  • Step 4: Workup and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

    • Rationale: Standard workup and purification are essential to isolate the target compound from unreacted starting materials, byproducts, and reaction catalysts.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Purification A Ethyl 3-amino-1H-pyrazole-4-carboxylate C Condensation (Acidic Medium, Heat) A->C B 1,3-Dicarbonyl Equivalent (e.g., Malonaldehyde acetal) B->C D Intramolecular Cyclization (Dehydration) C->D E Aromatization D->E F Crude Product E->F G Column Chromatography F->G H Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Pure Product) G->H Inhibitor_Design Scaffold Pyrazolo[4,3-c]pyridine Core A rigid scaffold that orients functional groups Inhibitor Designed Inhibitor Scaffold->Inhibitor Forms the core structure Target Biological Target (e.g., Enzyme Active Site) Inhibitor->Target Binds and inhibits Vector Vector for Chemical Modification (e.g., at C3-ester) Vector->Inhibitor Provides diversity (R-groups)

Caption: The pyrazolo[4,3-c]pyridine core as a scaffold for inhibitor design.

Analytical Characterization

Confirmation of the structure and purity of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate would be achieved using a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure of the bicyclic system and the ethyl ester group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition by providing a highly accurate mass measurement, matching the calculated molecular formula of C₉H₉N₃O₂. [6]* Chromatography: HPLC would be used to determine the purity of the final compound.

Conclusion

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a heterocyclic compound of significant interest to the scientific and drug development communities. While it is a valuable chemical building block in its own right, its true potential is realized as a foundational scaffold for the development of novel therapeutics. Its demonstrated role in the design of potent enzyme inhibitors, from carbonic anhydrases to autotaxin, confirms the value of the pyrazolopyridine motif. Continued exploration of this scaffold is highly likely to yield new and effective treatments for a range of human diseases.

References

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]

  • PubChem. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. [Link]

  • LookChem. ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. [Link]

  • NIST WebBook. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

  • PubChem. Methyl 1H-pyrazolo(4,3-b)pyridine-3-carboxylate. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • PMC. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ACS Publications. Discovery of Novel 4,5,6,7-Tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one Derivatives as Orally Efficacious ATX Allosteric Inhibitors for the Treatment of Pulmonary Fibrosis. [Link]

  • Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. [Link]

  • ResearchGate. Examples of marketed pyrazolopyridine drugs. [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

Sources

Thermodynamic Solubility Profiling of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1638771-92-2) is a highly versatile heterocyclic building block. Featuring a fused planar core and a flexible ester moiety, it serves as a critical intermediate in the synthesis of kinase inhibitors and novel therapeutics targeting inflammatory diseases (FLORE Repository)[1]. For drug development professionals and formulation scientists, understanding the solubility profile of this compound in organic solvents is paramount. Poor solvent selection during synthesis, purification, or pre-formulation can lead to suboptimal yields, unintended solvate formation, or polymorphic transformations.

This whitepaper provides an in-depth, mechanistically grounded guide to the solubility thermodynamics of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, translating its physicochemical properties into actionable, self-validating experimental workflows.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, we must first deconstruct its molecular architecture. Solubility is fundamentally a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent.

Table 1: Physicochemical Properties and Solubility Causality

ParameterValueCausality / Impact on Solubility Profile
Molecular Weight 191.19 g/mol A relatively low MW facilitates higher molar solubility in thermodynamically optimal solvents.
LogP 1.13Moderate lipophilicity. The compound favors moderately polar organic solvents over strictly non-polar aliphatic hydrocarbons.
Topological Polar Surface Area (TPSA) 67.87 ŲIndicates a significant polar surface area. Effective dissolution requires solvents capable of strong dipole interactions.
H-Bond Donors 1The pyrazole NH acts as a strong hydrogen bond donor, forming robust intermolecular networks in the crystal lattice.
H-Bond Acceptors 4The pyridine nitrogen and ester oxygens offer multiple coordination sites for protic or highly polar solvents.
Rotatable Bonds 2The flexibility of the ethyl ester group increases the entropy of dissolution, aiding solubility in halogenated solvents.

Data sourced and extrapolated from computational chemistry models via ChemScene[2].

Mechanistic Insights into Lattice Disruption

The planar pyrazolo[4,3-c]pyridine core promotes strong π−π stacking in the solid state. Overcoming this lattice energy is the primary thermodynamic hurdle. Because the molecule possesses both a strong H-bond donor (pyrazole NH) and multiple acceptors, it forms a tight, self-complementary hydrogen-bonding network. Solvents that cannot actively disrupt this network (e.g., hexane, toluene) will yield exceptionally poor solubility.

Solubility Thermodynamics in Organic Solvents

Based on the structural causality outlined above, the solubility behavior of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate across various organic solvent classes can be systematically categorized.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, NMP): These solvents exhibit the highest solubilization capacity. Their high dipole moments and potent H-bond accepting capabilities effectively break the intermolecular pyrazole NH bonds without requiring proton donation, rapidly dismantling the crystal lattice.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These offer moderate to high solubility. The polarizable nature of the carbon-halogen bonds creates favorable dipole-induced dipole interactions with the compound's aromatic core and the flexible ethyl ester moiety.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility here is moderate. While alcohols can compete for hydrogen bonding (acting as both donors and acceptors), they suffer from a "self-association penalty." The solvent molecules must break their own hydrogen bonds to solvate the API, reducing the net thermodynamic driving force.

  • Non-Polar Aliphatic Hydrocarbons (e.g., Heptane, Hexane): These solvents fail entirely to provide the necessary solvation energy to overcome the strong π−π stacking and polar lattice interactions, resulting in near-zero solubility.

Table 2: Estimated Solubility Ranges in Key Organic Solvents at 25°C

Solvent CategoryRepresentative SolventEstimated Solubility RangeMechanistic Rationale
Polar AproticDMSO, DMF> 50 mg/mL (High)Strong H-bond acceptors disrupt the pyrazole NH lattice.
HalogenatedDichloromethane (DCM)10 - 30 mg/mL (Moderate)Favorable dipole interactions with the ester and aromatic core.
Polar ProticMethanol, Ethanol5 - 15 mg/mL (Low-Mod)Competes for H-bonding but penalized by solvent self-association.
Non-PolarHeptane, Hexane< 1 mg/mL (Poor)Insufficient solvation energy to overcome crystal lattice forces.

Experimental Methodology: Self-Validating Thermodynamic Screening

Kinetic solubility methods (such as solvent-shift assays) frequently overestimate solubility due to supersaturation and amorphous precipitation. To obtain reliable data for formulation or crystallization, a Thermodynamic Shake-Flask Method must be employed.

Crucially, this protocol is designed as a self-validating system. Measuring the concentration of the compound in the supernatant is insufficient; if the solid phase transforms into a solvate (e.g., a DMSO solvate) or a different polymorph during equilibration, the measured solubility corresponds to the new phase, not the original anhydrous free base. Therefore, solid-state validation is mandatory.

Step-by-Step Protocol
  • Gravimetric Preparation: Accurately weigh 50 mg of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent. Ensure the presence of excess solid to maintain thermodynamic equilibrium.

  • Thermal Equilibration: Seal the vials and place them in a thermoshaker at 25.0°C ± 0.1°C. Agitate at 800 rpm for 48 hours. Causality: 48 hours ensures that the dissolution rate has plateaued and true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to cleanly separate the undissolved solid from the saturated supernatant. Filtration can introduce errors due to compound adsorption onto the filter membrane.

  • Supernatant Quantification (HPLC-UV): Dilute an aliquot of the supernatant with the mobile phase and quantify the concentration using a validated HPLC-UV method against a known calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual solid from the bottom of the centrifuge tube. Gently dry under a stream of nitrogen and analyze via X-ray Powder Diffraction (XRPD).

    • Validation Logic: Compare the resulting diffractogram to the reference pattern of the input material. If the patterns match, the solubility value is valid. If new peaks appear, a solvate or new polymorph has formed, and the solubility value must be assigned to the new solid form.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating thermodynamic solubility screen, highlighting the dual-pathway analysis of both the liquid and solid phases.

G A Compound Procurement (Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate) B Gravimetric Solvent Addition (Polar, Non-polar, Aprotic) A->B C Equilibration & Thermocycling (48h at 25°C, 800 rpm) B->C D Phase Separation (Centrifugation at 10,000 rpm) C->D E Supernatant Analysis (HPLC-UV Quantification) D->E Soluble Fraction F Solid-State Characterization (XRPD / DSC Validation) D->F Solid Residue G Validated Solubility Profile E->G F->G

Workflow for thermodynamic solubility screening and solid-state characterization.

Conclusion

The solubility profile of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is heavily dictated by its capacity for strong intermolecular hydrogen bonding and π−π stacking. By leveraging polar aprotic or halogenated solvents, researchers can effectively disrupt the crystal lattice for synthesis and purification workflows. Implementing a self-validating thermodynamic screening protocol ensures that any generated solubility data is robust, reproducible, and free from artifacts caused by undetected solid-state transformations.

References

  • Bartoletti, C. (University of Florence - FLORE). New therapeutic strategies for the treatment of inflammatory diseases. (Details synthesis and utilization of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives). Retrieved from: [Link]

Sources

Structural Elucidation and Mass Spectrometric Profiling of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The structural elucidation of heterocyclic pharmacophores is a critical bottleneck in early-stage drug discovery. The molecule ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a highly privileged bicyclic scaffold. Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated profound therapeutic potential, acting as potent inhibitors of kinases (such as PIM1)[1] and serving as the first small-molecule disruptors of the PEX14–PEX5 protein-protein interaction (PPI) in parasitic diseases[2],[3].

In this whitepaper, we deconstruct the mass spectrometric (MS) behavior of this molecule. By leveraging Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) and Collision-Induced Dissociation (CID), we establish a self-validating analytical framework. We will explore the causality behind the ionization dynamics, map the mechanistic fragmentation pathways, and provide a robust, field-proven protocol for its quantitative and qualitative analysis.

Bio_Pathway Ligand Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Target Target Kinases (e.g., PIM1, RSK2) Ligand->Target Competitive ATP Binding Downstream Downstream Signaling Proteins Target->Downstream Phosphorylation Blockade Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Therapeutic Efficacy

Fig 1. Mechanism of action for pyrazolo[4,3-c]pyridine derivatives in kinase inhibition pathways.

Ionization Dynamics and Precursor Profiling

Before inducing fragmentation, we must understand the molecule's behavior in the gas phase. Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate ( C9​H9​N3​O2​ ) contains a highly basic pyridine nitrogen and a pyrazole ring.

The Causality of Ionization: We exclusively utilize Positive Electrospray Ionization (ESI+) . The rationale is rooted in the molecule's proton affinity. The basicity of the pyridine nitrogen guarantees near-quantitative protonation in an acidic mobile phase (0.1% Formic Acid). This drives the equilibrium entirely toward the [M+H]+ state, yielding a robust precursor ion at m/z 192.0773 [2].

Table 1: Physicochemical and Exact Mass Properties
PropertyValue / Assignment
Chemical Formula C9​H9​N3​O2​
Monoisotopic Mass 191.0695 Da
Theoretical [M+H]+ 192.0773 Da
LogP (Predicted) ~1.5 (Moderate Lipophilicity)
Primary Protonation Site Pyridine Nitrogen (N-5)

Self-Validating Check: A true high-resolution MS protocol must validate itself before MS/MS. The isotopic fidelity of the precursor must be confirmed: the M+1 peak (arising from 13C natural abundance) must represent approximately 10% of the base peak intensity. Any deviation flags potential isobaric interference.

Mechanistic Fragmentation Pathways (CID MS/MS)

The structural elucidation of this molecule via tandem mass spectrometry (MS/MS) requires a deep understanding of its bond dissociation energies. The fragmentation landscape is bifurcated into low-energy ester cleavages and high-energy heteroaromatic ring ruptures.

Low-Energy Regime: Ester Cleavage

The ethyl carboxylate moiety at the 3-position is the most labile structural feature. At lower Normalized Collision Energies (NCE ~20%), fragmentation is dominated by bond cleavages adjacent to the carbonyl group[4].

  • Loss of Ethylene ( C2​H4​ ): A hydrogen rearrangement (McLafferty-type) results in the expulsion of a neutral ethylene molecule (28 Da), yielding the corresponding carboxylic acid at m/z 164.0460 .

  • Loss of Ethanol ( C2​H6​O ): Alternatively, the loss of an ethoxy radical alongside a proton yields a highly stable acylium ion at m/z 146.0354 .

High-Energy Regime: Core Cleavage

At higher collision energies (NCE 40-60%), the intermediate carboxylic acid undergoes rapid decarboxylation (loss of CO2​ , 44 Da) to yield the bare pyrazolo[4,3-c]pyridine core at m/z 120.0562 . For fused nitrogen-containing ring systems, definitive structural proof requires shattering the heteroaromatic rings. This is characterized by the sequential expulsion of small, highly stable neutral molecules—specifically, hydrogen cyanide (HCN, 27 Da) and nitrogen gas ( N2​ , 28 Da)[1],[5].

MS_Fragmentation M [M+H]+ m/z 192.077 F1 [M+H - C2H4]+ m/z 164.046 M->F1 - C2H4 (28 Da) F2 [M+H - EtOH]+ m/z 146.035 M->F2 - EtOH (46 Da) F3 [Core]+ m/z 120.056 F1->F3 - CO2 (44 Da) F4 [Core - HCN]+ m/z 93.045 F3->F4 - HCN (27 Da)

Fig 2. Primary CID fragmentation pathways of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Table 2: Key MS/MS Fragment Ions and Mechanistic Assignments
Observed m/zNeutral LossStructural Assignment
192.0773 -Intact [M+H]+ Precursor
164.0460 28 Da ( C2​H4​ )Carboxylic acid intermediate (Alkene loss)
146.0354 46 Da ( C2​H6​O )Acylium ion formation
120.0562 44 Da ( CO2​ )Bare pyrazolo[4,3-c]pyridine core
93.0450 27 Da (HCN)Pyridine/Pyrazole ring opening

Self-Validating Experimental Protocol for LC-HRMS/MS

To ensure absolute trustworthiness in the analytical data, the following step-by-step methodology incorporates built-in fail-safes.

LCMS_Workflow Prep Sample Prep (0.1% FA) LC UHPLC (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI CID CID MS/MS (NCE Ramping) ESI->CID HRMS Orbitrap/TOF Detection CID->HRMS

Fig 3. Self-validating UHPLC-ESI-HRMS/MS workflow for structural elucidation.

Step 1: Sample Preparation & System Suitability
  • Action: Dissolve the analyte in 50:50 Acetonitrile/Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid serves a dual purpose: it maintains the analyte in a protonated state to prevent peak tailing on the silica-based column, and it provides the necessary protons for efficient ESI+ ionization.

  • Validation: Run a blank injection prior to the sample. A post-column infusion of a known standard (e.g., reserpine) must be monitored to ensure no matrix-induced ion suppression is occurring.

Step 2: Chromatographic Separation
  • Action: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Apply a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes.

  • Causality: The moderate lipophilicity of the ethyl ester derivative requires a reverse-phase mechanism. The gradient ensures sharp peak focusing and separates the target from any highly polar synthetic impurities.

Step 3: Electrospray Ionization (ESI)
  • Action: Set the capillary voltage to +3.5 kV, desolvation temperature to 320 °C, and sheath gas flow to 40 arb.

  • Causality: These parameters provide optimal thermal energy for droplet desolvation without inducing premature, in-source fragmentation of the fragile ethyl ester bond.

Step 4: High-Resolution Mass Spectrometry & CID
  • Action: Acquire full scan MS data at a resolution of 70,000 (FWHM). Trigger Data-Dependent MS/MS (ddMS2) using a Stepped Normalized Collision Energy (NCE) of 20, 40, and 60% .

  • Causality: A single collision energy is insufficient. Stepping the NCE ensures that a single duty cycle captures both the low-energy ester cleavages (m/z 164, 146) and the high-energy heterocyclic ring ruptures (m/z 93) simultaneously.

  • Validation: The mass error of the precursor ion must strictly remain below < 5 ppm. If the error exceeds this threshold, the instrument requires immediate mass calibration.

Table 3: Optimized UHPLC-ESI-HRMS Parameters
ParameterSetting
Column C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A / B H2​O
  • 0.1% FA / Acetonitrile + 0.1% FA
ESI Voltage +3.5 kV (Positive Mode)
Mass Resolution 70,000 (MS1) / 17,500 (MS2)
Collision Energy Stepped NCE (20%, 40%, 60%)
Mass Accuracy Threshold < 5 ppm

Conclusion

The mass spectrometric analysis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate requires a deliberate, mechanistically grounded approach. By utilizing a stepped-energy CID workflow, researchers can confidently map both the labile ester functionalities and the robust heteroaromatic core. Implementing the self-validating protocols outlined in this guide ensures high-fidelity structural elucidation, accelerating the development of this privileged scaffold in modern drug discovery.

References

  • Title : Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : Mass Spectrometry - Fragmentation Patterns Source : Chemistry LibreTexts URL :[Link]

  • Title : Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source : IntechOpen URL :[Link]

Sources

The Pyrazolo[4,3-c]pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on its Emerging Biological Activities

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by pyrazolo[4,3-c]pyridine derivatives. We will delve into their anticancer, neurological, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, exploring structure-activity relationships, and presenting key experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising scaffold.

Introduction: The Structural Significance of Pyrazolo[4,3-c]pyridines

The fusion of a pyrazole and a pyridine ring bestows upon the pyrazolo[4,3-c]pyridine scaffold a unique three-dimensional architecture and electronic distribution. This structure serves as a versatile template for the design of molecules capable of interacting with a wide array of biological targets. The pyrazole moiety can act as both a hydrogen bond donor and acceptor, while the pyridine ring contributes to the molecule's overall polarity and potential for π-π stacking interactions. This inherent structural versatility is a key reason for the broad spectrum of biological activities observed in its derivatives.[1][2][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

Pyrazolo[4,3-c]pyridine derivatives have emerged as potent anticancer agents, exhibiting activity against a range of human cancer cell lines through diverse mechanisms of action.[2][4][5]

Mechanism of Action: Kinase and Topoisomerase Inhibition

A primary mode of anticancer action for these derivatives is the inhibition of various protein kinases that are crucial for tumor growth and survival. For instance, certain pyrazolo[4,3-c]pyridine derivatives have demonstrated significant inhibitory activity against key kinases in signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[4]

Furthermore, some derivatives have been identified as potent inhibitors of Topoisomerase IIα, an essential enzyme involved in DNA replication and repair.[6] By inhibiting this enzyme, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[6]

anticancer_mechanism cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_dna DNA Replication Pyrazolo_Pyridine Pyrazolo[4,3-c]pyridine Derivative Kinase Protein Kinases (e.g., PI3K, AKT, ERK) Pyrazolo_Pyridine->Kinase Inhibits Topoisomerase Topoisomerase IIα Pyrazolo_Pyridine->Topoisomerase Inhibits Apoptosis Apoptosis Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes DNA_Replication DNA Replication & Repair Topoisomerase->DNA_Replication

Caption: Mechanism of Anticancer Activity.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazolo[4,3-c]pyridine core significantly influence their anticancer potency. For example, monomethoxylated derivatives have shown better antitumor activity compared to their dimethoxylated counterparts.[2] The addition of certain aryl or heteroaryl moieties via a hydrophilic linker has also been shown to enhance anticancer activity.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
Compound 41 MCF7 (Breast)1.937[4]
HepG2 (Liver)3.695[4]
Compound 42 HCT116 (Colon)2.914[4]
Compound 8c K562 (Leukemia)0.72 µM[6]
MV4-11 (Leukemia)0.72 µM[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of pyrazolo[4,3-c]pyridine derivatives.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Neurological and Neuroprotective Potential

Derivatives of the pyrazolo[4,3-c]pyridine scaffold have shown promise in the treatment of various neurological disorders, including anxiety and neuropathic pain.[7][8]

Anxiolytic Activity through Benzodiazepine Receptor Interaction

A series of pyrazolo[4,3-c]pyridines have been evaluated as potential anxiolytic agents.[7] Notably, some of these compounds exhibit a higher affinity for central benzodiazepine receptors than diazepam, a commonly prescribed anxiolytic, while demonstrating less sedative and anticonvulsant activity.[7] This suggests a more favorable side-effect profile.

Targeting Neuropathic Pain: A Multi-faceted Approach

Novel tetrahydropyrazolo[4,3-c]pyridine derivatives have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and cannabinoid receptor subtype 1 (CB1) inverse agonists.[8] This dual activity makes them promising candidates for the treatment of neuropathic pain, as both TNF-α and the endocannabinoid system are implicated in pain signaling pathways. One such derivative, 8a , showed significant efficacy in animal models of neuropathic pain.[8]

neuro_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Pharmacological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Tetrahydropyrazolo[4,3-c]pyridine Derivatives In_vitro In Vitro Assays (TNF-α inhibition, CB1 receptor binding) Synthesis->In_vitro In_vivo In Vivo Neuropathic Pain Models (e.g., Chronic Constriction Injury) In_vitro->In_vivo SAR_Analysis Structure-Activity Relationship Analysis In_vivo->SAR_Analysis Lead_Compound Identification of Lead Compound (e.g., Compound 8a) SAR_Analysis->Lead_Compound

Sources

The Ascendant Scaffold: A Comprehensive Review of Pyrazolo[4,3-c]pyridine Compounds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have positioned it as a versatile template for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrazolo[4,3-c]pyridine derivatives, offering field-proven insights for professionals in drug development.

The Pyrazolo[4,3-c]pyridine Core: Physicochemical Properties and Structural Features

The pyrazolo[4,3-c]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring. This arrangement imparts a unique set of physicochemical properties that are advantageous for drug design. The presence of multiple nitrogen atoms allows for a range of hydrogen bonding interactions, while the aromatic nature of the bicyclic system provides a rigid framework for the precise positioning of substituents.

PropertyValueSource
Molecular FormulaC₆H₅N₃
Molecular Weight119.12 g/mol
XLogP3-AA0.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

The structural integrity and purity of synthesized pyrazolo[4,3-c]pyridine derivatives are typically confirmed using a combination of spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule, while MS confirms the molecular weight and provides fragmentation patterns that are characteristic of the core structure.[1][2]

Synthetic Strategies for the Pyrazolo[4,3-c]pyridine Scaffold

The construction of the pyrazolo[4,3-c]pyridine system can be broadly categorized into two main approaches: the annulation of a pyrazole ring onto a pre-existing pyridine derivative, or the formation of the pyridine ring from a pyrazole precursor.[3] The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for the synthesis of pyrazolo[4,3-c]pyridines due to their efficiency and atom economy.[4] These one-pot procedures allow for the rapid assembly of complex molecules from simple starting materials.

A notable example is the microwave-assisted three-component reaction which can provide good yields and excellent regioselectivity.[4]

Experimental Protocol: Microwave-Assisted Three-Component Synthesis

  • Reactant Preparation: In a microwave-safe vessel, combine the substituted hydrazine (1.0 eq.), the active methylene compound (1.0 eq.), and the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a suitable acid or base (e.g., acetic acid, piperidine).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a specified temperature and time (e.g., 120 °C for 15-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired pyrazolo[4,3-c]pyridine derivative.

Sonogashira Cross-Coupling and Cyclization

A powerful strategy for the synthesis of substituted pyrazolo[4,3-c]pyridines involves a Sonogashira cross-coupling reaction followed by a cyclization step.[3] This approach offers a high degree of flexibility in introducing a variety of substituents onto the pyridine ring.

Workflow for Sonogashira Coupling and Cyclization

start 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde coupling Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) start->coupling alkyne Terminal Alkyne alkyne->coupling intermediate 5-Alkynyl-1H-pyrazole-4-carbaldehyde coupling->intermediate cyclization Cyclization (e.g., tert-butylamine, microwave) intermediate->cyclization product 6-Substituted 1-phenyl-1H-pyrazolo[4,3-c]pyridine cyclization->product

Caption: Sonogashira coupling and subsequent cyclization workflow.

Experimental Protocol: Sonogashira Coupling and Cyclization

  • Coupling Reaction: To a solution of 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent (e.g., DMF/triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and CuI.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon) until the starting material is consumed (monitored by TLC).

  • Intermediate Isolation: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude 5-alkynyl-1H-pyrazole-4-carbaldehyde, which can be purified by column chromatography or used directly in the next step.

  • Cyclization: The intermediate is dissolved in a suitable solvent with a base (e.g., tert-butylamine) and heated, often under microwave irradiation, to facilitate the cyclization to the pyrazolo[4,3-c]pyridine core.[3]

  • Purification: The final product is purified by column chromatography.

Biological Activities and Therapeutic Potential

Pyrazolo[4,3-c]pyridine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5][6]

Anticancer Activity

A significant area of investigation for pyrazolo[4,3-c]pyridines is in oncology. These compounds have been shown to target several key pathways involved in cancer progression.

Pyrazolo[4,3-c]pyridines have been identified as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[7][8]

  • Checkpoint Kinase 1 (Chk1) Inhibition: A series of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones have been evaluated as Chk1 inhibitors.[9] Chk1 is a crucial component of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.

  • Other Kinase Targets: Derivatives of this scaffold have also shown inhibitory activity against Leucine-rich repeat kinase 2 (LRRK2), Tyrosine kinase 2 (TYK2), and Janus kinases (JAKs).[3]

PIM1 Kinase Signaling Pathway and Inhibition by a Pyrazolo[4,3-c]pyridine Derivative

Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase expresses Substrate Downstream Substrates (e.g., Bad, p27) PIM1_Kinase->Substrate phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation promotes Inhibitor 4-Methyl-1H-pyrazolo[4,3-c]pyridine (Inhibitor) Inhibitor->PIM1_Kinase inhibits

Caption: Inhibition of the PIM1 kinase signaling pathway.

SAR studies have provided valuable insights into the structural requirements for the anticancer activity of pyrazolo[4,3-c]pyridines. For instance, in a series of pyrazolo[4,3-c]pyridine derivatives, the substitution pattern on the phenyl ring at the 1-position and the nature of the substituent at the 6-position were found to be critical for their antiproliferative activity.

CompoundSubstitutionIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HepG2
41 R = 4-Cl-Ph1.9373.695
42 R = 4-F-Ph>10>10

Data adapted from Metwally et al.[7]

Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[10] Inhibition of certain CA isoforms, such as CA IX and XII, is a validated strategy for cancer therapy.

SAR of Pyrazolo[4,3-c]pyridine Sulfonamides as CA Inhibitors

The inhibitory activity and selectivity of these compounds are highly dependent on the nature of the linker between the pyrazolo[4,3-c]pyridine core and the sulfonamide moiety.[2]

  • An N-methylpropionamide linker between the benzensulfonamide and the pyrazolo[4,3-c]pyridine core was found to be favorable for hCA I inhibitory activity.[2]

  • Direct connection of the two moieties or the use of a simple ethyl linker generally resulted in decreased activity against hCA I.[2]

Trypanocidal Activity

Derivatives of pyrazolo[4,3-c]pyridine have emerged as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI) in Trypanosoma parasites, the causative agents of devastating diseases.[5][11] This PPI is essential for the import of proteins into glycosomes, which are organelles critical for parasite metabolism. Disruption of this process leads to parasite death.

SAR for Trypanocidal Activity

The trypanocidal activity of these compounds is influenced by the substituents on the pyrazolo[4,3-c]pyridine core. Docking studies suggest that a phenyl residue can occupy a tryptophan pocket on the surface of T. brucei PEX14, while an indole moiety can fill a phenylalanine hotspot.[5]

Conclusion and Future Perspectives

The pyrazolo[4,3-c]pyridine scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with its ability to interact with a diverse range of biological targets, ensures its continued importance in medicinal chemistry. Future research will likely focus on the further optimization of existing lead compounds, the exploration of novel biological targets, and the development of more efficient and sustainable synthetic methodologies. The continued application of computational chemistry and structural biology will undoubtedly accelerate the discovery of new pyrazolo[4,3-c]pyridine-based drugs with improved efficacy and safety profiles.

References

  • Doležal, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases, 6(2), 235-252. [Link]

  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1759-1765. [Link]

  • Sabatino, M., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports, 10, 1345. [Link]

  • Metwally, A. A., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1264. [Link]

  • International Journal of Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Popova, E. A., & Zheldakova, T. A. (2018). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Letters in Organic Chemistry, 15(10), 786-793. [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[4,3-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. [Link]

  • Siddiqui, N., et al. (2021). Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity relationship (SAR). Current Medicinal Chemistry, 28(38), 7854-7881. [Link]

  • Gincel, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Glavica, P., et al. (2021). Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 26(18), 5605. [Link]

  • Gincel, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

Sources

Tautomerism in 1H-Pyrazolo[4,3-c]pyridine Systems: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its role as a bioisostere of purines and its prevalence in a wide array of biologically active agents.[1][2] A profound understanding of its fundamental chemical properties is paramount for the rational design and development of novel therapeutics. This technical guide provides an in-depth exploration of the tautomeric behavior of 1H-pyrazolo[4,3-c]pyridine systems. We will dissect the structural nuances of the principal tautomeric forms, the intricate interplay of factors governing their equilibrium, and the state-of-the-art experimental and computational methodologies employed for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the complexities of tautomerism in this important scaffold, thereby enabling more effective drug design and optimization strategies.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery.[3] For ionizable heterocyclic compounds such as 1H-pyrazolo[4,3-c]pyridine, the position of a labile proton is not fixed, leading to the coexistence of multiple tautomeric forms in solution and in the solid state. This seemingly subtle structural variation can dramatically influence a molecule's physicochemical properties, including its lipophilicity, aqueous solubility, and hydrogen bonding capacity. Consequently, the tautomeric state of a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic profiles, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its binding affinity and selectivity for a biological target. A comprehensive understanding and control of tautomerism are therefore critical for the successful development of safe and efficacious medicines.

The Tautomeric Landscape of 1H-Pyrazolo[4,3-c]pyridine

The core of 1H-pyrazolo[4,3-c]pyridine features a fused pyrazole and pyridine ring system with two nitrogen atoms in the five-membered ring. The labile proton on the pyrazole ring gives rise to two primary tautomeric forms: the 1H- and 2H-tautomers.

  • 1H-Pyrazolo[4,3-c]pyridine: In this form, the proton resides on the N1 nitrogen atom of the pyrazole ring.

  • 2H-Pyrazolo[4,3-c]pyridine: Here, the proton is located on the N2 nitrogen atom.

While other tautomeric forms, such as those involving the pyridine nitrogen, are theoretically possible, the 1H and 2H forms of the pyrazole ring are the most significant and have been the primary focus of studies on related pyrazolopyridine systems.[4][5]

Caption: Principal tautomeric forms of the pyrazolo[4,3-c]pyridine core.

Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process influenced by a delicate balance of intrinsic and extrinsic factors. A thorough understanding of these factors is crucial for predicting and controlling the predominant tautomeric form.

Substituent Effects

The electronic nature and position of substituents on the pyrazolo[4,3-c]pyridine scaffold can significantly influence the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize the positive and negative charges that develop in the transition state of proton transfer, thereby shifting the equilibrium. For instance, in related heterocyclic systems, it has been observed that substituents can alter the basicity of the nitrogen atoms, favoring protonation at a specific site.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a pivotal role in determining the tautomeric preference.[3]

  • Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with both the proton-donating and proton-accepting sites of the tautomers, potentially stabilizing both forms to varying degrees.

  • Polar Aprotic Solvents: Solvents such as DMSO and DMF can act as hydrogen bond acceptors, interacting with the N-H protons and influencing the equilibrium.

  • Nonpolar Solvents: In nonpolar environments, intramolecular hydrogen bonding and inherent electronic stability become the dominant factors.

Temperature

Temperature can influence the tautomeric equilibrium by providing the necessary energy to overcome the activation barrier for interconversion. Variable-temperature NMR studies are a powerful tool for investigating the dynamics of this process.[6] At lower temperatures, the rate of interconversion may be slow enough to allow for the observation of distinct signals for each tautomer. As the temperature increases, these signals may broaden and coalesce into a single, averaged signal, indicating rapid exchange on the NMR timescale.

Experimental and Computational Characterization of Tautomers

A multi-faceted approach combining experimental and computational techniques is essential for the unambiguous characterization of the tautomeric forms of 1H-pyrazolo[4,3-c]pyridine systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for studying tautomerism in solution.

  • ¹H NMR: The chemical shift of the N-H proton can be a key indicator of the tautomeric form. In many pyrazole systems, this signal appears as a broad peak in the downfield region (10-14 ppm).[6] The chemical shifts of the aromatic protons will also differ between tautomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic core are sensitive to the electronic distribution and can help distinguish between tautomers.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide definitive evidence for the location of the proton.

  • 2D NMR Techniques: COSY, HSQC, and HMBC experiments are invaluable for the complete assignment of proton and carbon signals for each tautomer present in solution.[6][7]

Experimental Protocol: Variable-Temperature ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 1H-pyrazolo[4,3-c]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or toluene-d₈) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K).

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K and acquire a spectrum at each temperature. Monitor for the broadening and eventual splitting of signals into two distinct sets, which would indicate the presence of two slowly exchanging tautomers.

  • High-Temperature Spectra: If distinct signals are observed at room temperature, gradually increase the temperature. Observe the broadening and eventual coalescence of these signals into a single averaged set, confirming the dynamic equilibrium between the tautomers.

Caption: Workflow for investigating tautomerism using variable-temperature NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. This technique allows for the precise localization of the proton on a specific nitrogen atom. It is important to note that the tautomer observed in the solid state may not be the predominant form in solution.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting the relative stabilities of tautomers. These calculations can provide valuable insights into the gas-phase energies of the different forms. The inclusion of solvent models (e.g., the Polarizable Continuum Model - PCM) can help to predict the influence of the solvent on the tautomeric equilibrium.

Computational Workflow: Predicting Tautomer Stabilities

  • Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the 1H-pyrazolo[4,3-c]pyridine derivative of interest.

  • Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

  • Solvation Modeling: Re-optimize the geometries and calculate the energies of the tautomers in the presence of a solvent using a continuum solvation model.

  • Energy Comparison: Compare the calculated free energies of the tautomers in both the gas phase and in solution to predict the predominant form.

Caption: A typical computational workflow for studying tautomerism.

Impact on Drug Development and Future Perspectives

The tautomeric state of a 1H-pyrazolo[4,3-c]pyridine-based drug candidate can have a profound impact on its biological activity. The different hydrogen bonding patterns and overall polarity of the tautomers can lead to distinct interactions with the target protein. For example, one tautomer may be able to form a critical hydrogen bond with a key amino acid residue in the binding site, while the other may not. This can result in significant differences in binding affinity and, consequently, potency.

Furthermore, the physicochemical properties influenced by tautomerism, such as solubility and lipophilicity, are critical for a drug's ADME profile. A more polar tautomer may exhibit better aqueous solubility but lower membrane permeability, while a less polar tautomer may have the opposite characteristics.

For drug development professionals, it is imperative to:

  • Characterize the tautomeric forms of lead compounds early in the discovery process.

  • Investigate the tautomeric equilibrium in physiologically relevant media.

  • Consider the potential for tautomerism when interpreting structure-activity relationships (SAR).

  • Utilize computational models to predict the tautomeric preferences of novel designs.

By embracing a comprehensive understanding of tautomerism, researchers can make more informed decisions in the design and optimization of 1H-pyrazolo[4,3-c]pyridine-based drug candidates, ultimately leading to the development of safer and more effective medicines.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Tautomeric 1H-pyrazolo[3,4-b]pyridine (I) and 2H-pyrazolo[3,4-b]pyridine (II). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • ChemInform Abstract: Synthesis and Tautomerism of Substituted Pyrazolo[4,3-c]pyrazoles. (2010). ChemInform, 41(32). [Link]

  • Pfaffenhuemer, P., Laggner, C., Deibl, S., & BARS, T. (2011). REACTIONS AND TAUTOMERIC BEHAVIOR OF 1-(2-PYRIDINYL)- 1H-PYRAZOL-5-OLS. HETEROCYCLES, 83(7), 1567. [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 24). Walsh Medical Media. [Link]

  • Al-Hourani, B. J., Wiesenfeld, M. P., & Rego, D. B. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Zapotoczny, S., Danel, A., Sterzel, M. T., & Pilch, M. (2007). Tautomerism Phenomenon of Pyrazolo[3,4-b]quinoline: Spectroscopic and Quantum Mechanical Studies. The Journal of Physical Chemistry A, 111(24), 5273–5279. [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2022). RSC Advances, 12(1), 1-10. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3655–3659. [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science. Retrieved March 7, 2026, from [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). Conference: The First Scientific Conference the Collage of Sciences 2013. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules, 27(5), 1699. [Link]

  • (PDF) Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. (2014). ARKIVOC. [Link]

  • Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. (2023). International Journal of Molecular Sciences, 24(6), 5961. [Link]

  • Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. (2024). International Journal of Advanced Research in Engineering, Science & Management. [Link]

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The Enigmatic Mechanism of Action of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrazolo[4,3-c]pyridine Scaffold

The pyrazolo[4,3-c]pyridine core is a notable "privileged scaffold" in medicinal chemistry, a distinction reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. This structural motif is a key component in numerous compounds with demonstrated therapeutic potential, spanning from anticancer to anti-inflammatory and antiviral agents.[1] The versatility of the pyrazolo[4,3-c]pyridine system lies in its unique electronic and steric properties, which allow for diverse substitutions and interactions with biological macromolecules. This guide provides an in-depth exploration of the probable mechanisms of action for a specific derivative, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, based on robust evidence from closely related analogs. While direct studies on this exact molecule are limited, the strong mechanistic data available for its structural cousins—particularly in the realms of kinase and carbonic anhydrase inhibition—provide a solid foundation for hypothesizing its biological function and guiding future research.

Part 1: Inferred Mechanism I - Inhibition of Extracellular Signal-Regulated Kinase (ERK)

A compelling body of evidence points towards the inhibition of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting Extracellular Signal-Regulated Kinase (ERK), as a primary mechanism of action for pyrazolo[4,3-c]pyridine derivatives. The ERK/MAPK pathway is a critical signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a hallmark of many human cancers, making ERK a prime therapeutic target.[2]

The ERK/MAPK Signaling Cascade: A Central Regulator of Cell Fate

The ERK/MAPK pathway is a multi-tiered kinase cascade that relays extracellular signals to the nucleus, culminating in the regulation of gene expression. The core of this pathway consists of a trio of kinases: RAF, MEK, and ERK. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to phosphorylate a multitude of transcription factors, ultimately driving cellular responses.

ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->RTK Binds Inhibitor Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Hypothesized) Inhibitor->ERK Inhibits

Figure 1: The ERK/MAPK signaling pathway and the hypothesized point of inhibition by ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
Molecular Interactions: A Hypothesis for ATP-Competitive Inhibition

Research on 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives has revealed them to be potent and selective inhibitors of ERK.[2] These compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates. The pyrazolo[4,3-c]pyridine core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase's hinge region.

Based on these findings, it is hypothesized that ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate also acts as an ATP-competitive inhibitor of ERK. The nitrogen atoms of the pyrazolopyridine scaffold are likely to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues in ERK. The ethyl carboxylate group at the 3-position could potentially form additional interactions within the ATP binding site, contributing to its binding affinity and selectivity.

Experimental Validation: Protocols for Assessing ERK Inhibition

To validate the hypothesis of ERK inhibition, a series of biochemical and cell-based assays can be employed.

1. In Vitro ERK Kinase Activity Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified ERK.

  • Principle: A recombinant active ERK enzyme is incubated with a specific substrate (e.g., Myelin Basic Protein, MBP) and ATP. The amount of phosphorylated substrate is then quantified, typically using a phosphospecific antibody or by measuring ATP consumption.

  • Protocol:

    • Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and BSA.

    • Add the test compound (ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate) at various concentrations to the wells of a microplate.

    • Add the ERK substrate (e.g., MBP) to each well.

    • Initiate the reaction by adding a mixture of active ERK1 or ERK2 enzyme and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the phosphorylated substrate using an appropriate detection method, such as an ADP-Glo™ Kinase Assay or a radiometric assay using [γ-³²P]ATP.[3][4]

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the ERK kinase activity.

2. Cell-Based ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of the compound on ERK activation within a cellular context.

  • Principle: Cells are treated with a growth factor to stimulate the ERK pathway, leading to the phosphorylation of ERK. The cells are then lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured by Western blotting.

  • Protocol:

    • Culture a suitable cell line (e.g., A375 melanoma cells with a BRAF V600E mutation) in appropriate media.

    • Treat the cells with varying concentrations of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate for a predetermined time.

    • Stimulate the cells with a growth factor (e.g., EGF or FGF) to activate the ERK pathway.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-ERK (Thr202/Tyr204) and total ERK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Assay Purpose Key Readout
In Vitro Kinase AssayDirect measurement of enzyme inhibitionIC50 value
Cell-Based Phosphorylation AssayAssessment of pathway inhibition in cellsReduction in p-ERK/total ERK ratio

Part 2: Inferred Mechanism II - Inhibition of Carbonic Anhydrases

Another well-documented mechanism of action for compounds featuring the pyrazolo[4,3-c]pyridine scaffold is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in a multitude of physiological processes, including pH regulation, CO₂ transport, and ion exchange. Several CA isoforms are overexpressed in various cancers and are implicated in tumor progression and metastasis.

The Role of Carbonic Anhydrases in Physiology and Disease

Carbonic anhydrases play a crucial role in maintaining pH homeostasis in the body. In tumors, the high metabolic rate leads to an acidic microenvironment. Cancer cells upregulate specific CA isoforms, such as CA IX and CA XII, to extrude excess acid, thereby promoting their survival and proliferation. Inhibition of these tumor-associated CAs can disrupt the pH balance of cancer cells, leading to apoptosis and reduced tumor growth.

CA_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell H_ion_out H⁺ CO2 CO₂ CA Carbonic Anhydrase (e.g., CA IX) CO2->CA H2O H₂O H2O->CA HCO3 HCO₃⁻ CA->HCO3 H_ion_in H⁺ CA->H_ion_in Apoptosis Apoptosis H_ion_in->Apoptosis Leads to Inhibitor Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Hypothesized) Inhibitor->CA Inhibits

Figure 2: The role of carbonic anhydrase in tumor pH regulation and the hypothesized inhibitory effect of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.
Molecular Interactions: A Hypothesis for Zinc-Binding Inhibition

Studies on pyrazolo[4,3-c]pyridine sulfonamides have demonstrated their potent inhibitory activity against various human CA isoforms.[6] The primary mechanism of inhibition for this class of compounds involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme.

While ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate does not possess a sulfonamide group, the pyrazolopyridine scaffold itself can participate in interactions within the active site. It is hypothesized that the nitrogen atoms of the pyrazole and pyridine rings could coordinate with the zinc ion or form hydrogen bonds with active site residues, thereby displacing a water molecule essential for catalysis. The ethyl carboxylate moiety could also form favorable interactions with residues lining the active site cavity.

Experimental Validation: Protocols for Assessing Carbonic Anhydrase Inhibition

The following experimental protocols can be used to investigate the potential CA inhibitory activity of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

1. Stopped-Flow CO₂ Hydrase Assay

This is the gold standard method for measuring CA activity and inhibition.

  • Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A stopped-flow instrument rapidly mixes a CO₂-saturated solution with a buffer containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored spectrophotometrically.

  • Protocol:

    • Prepare a buffer solution (e.g., Tris or HEPES) containing a pH indicator (e.g., phenol red).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water.

    • In the stopped-flow instrument, rapidly mix the CO₂ solution with the buffer containing a purified human CA isoform (e.g., hCA I, II, IX, or XII) and the test compound at various concentrations.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

    • Calculate the initial rate of the reaction from the absorbance change.

    • Determine the Ki value, which represents the inhibition constant of the compound.[6][7]

2. Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm the direct binding of the compound to CA in a cellular environment.

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is quantified to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

  • Protocol:

    • Treat cultured cells (e.g., a cancer cell line overexpressing a specific CA isoform) with ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate or a vehicle control.

    • Heat aliquots of the cell suspension to a range of different temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody specific for the target CA isoform.

    • Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the control indicates stabilization of the protein and therefore direct binding.[8][9]

Assay Purpose Key Readout
Stopped-Flow CO₂ Hydrase AssayDirect measurement of enzyme inhibitionKi value
Cellular Thermal Shift Assay (CETSA)Confirmation of target engagement in cellsThermal shift (ΔTm)

Conclusion: A Roadmap for Future Investigation

This technical guide has outlined two highly probable mechanisms of action for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: the inhibition of ERK kinase and the inhibition of carbonic anhydrases. These hypotheses are firmly grounded in the established biological activities of closely related compounds sharing the same pyrazolo[4,3-c]pyridine scaffold. The provided experimental protocols offer a clear and robust framework for researchers to validate these proposed mechanisms and to elucidate the precise molecular interactions of this promising compound. Further investigation into these pathways will not only enhance our understanding of the therapeutic potential of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate but also contribute to the broader field of drug discovery centered on this privileged heterocyclic system.

References

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-270.
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Tu, C., & Silverman, D. N. (1989). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. Journal of Biological Chemistry, 264(10), 5643-5647.
  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Zhang, T., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(11), 2953-2962. [Link]

  • Innocenti, A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(5), 1569-1573.
  • Astex Pharmaceuticals. (n.d.). A novel ERK inhibitor has potent activity in NRAS-mutant melanoma cancer models. [Link]

  • Molecular Devices. (n.d.). Cell-based measurement of ERK1/2 phosphorylation with THUNDER TR-FRET assay. [Link]

  • Kraus, S., & Seger, R. (2004). Determination of ERK Activity. In MAP Kinase Signaling Protocols (pp. 29-43). Humana Press.
  • Chen, Y., et al. (2023). ERK Inhibitor Sensitized the RCC Tumors to Everolimus in Xenograft Models. International Journal of Molecular Sciences, 24(5), 4589.
  • Bhagwat, S. S., et al. (2016). Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry, 59(13), 6343-6358. [Link]

  • Wojcicka, A., & Becan, L. (2016). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 13(4), 259-270. [Link]

Sources

Advanced Theoretical Calculations and Molecular Modeling of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1638771-92-2)[1] is a highly versatile fused bicyclic heteroaromatic building block[2]. Because of its dense array of hydrogen bond donors and acceptors, this scaffold is frequently utilized in the rational design of targeted therapeutics, particularly as a precursor for synthesizing human neutrophil elastase (HNE) inhibitors in the treatment of inflammatory diseases[3].

This whitepaper provides an in-depth, self-validating computational framework for analyzing the electronic structure, reactivity, and pharmacophore potential of this molecule using Density Functional Theory (DFT) and molecular docking.

Phase 1: Quantum Mechanical Optimization (DFT)

To accurately predict the behavior of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in biological systems, we must first establish its ground-state electronic geometry. Previous studies on related pyrazolo-pyridine derivatives have successfully employed DFT calculations using the B3LYP functional and 6-31+G(d,p) basis set[3]. For this advanced protocol, we upgrade the basis set to 6-311++G(d,p) to capture the nuanced electron density of the heteroatoms.

Causality of Experimental Choices
  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides an optimal balance between computational cost and the accurate treatment of electron correlation in fused aromatic systems[3].

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly mandatory here. The pyrazolo[4,3-c]pyridine core contains multiple electronegative nitrogen atoms with lone pairs. Without diffuse functions, the calculation will artificially constrain the electron cloud, leading to inaccurate dipole moments and electrostatic potential maps. Polarization functions (d,p) are required to accurately model the hydrogen-bonding geometry of the pyrazole NH.

Protocol: Self-Validating DFT Workflow
  • Conformational Search: Generate 3D conformers using the MMFF94 force field. Isolate the global minimum, paying specific attention to the dihedral angle of the ethyl ester group relative to the bicyclic plane.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Validation (Frequency Analysis): Immediately run a vibrational frequency calculation (freq) on the optimized geometry. Self-Validation Check: The output must yield exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state (saddle point) rather than a true local minimum, requiring structural perturbation and re-optimization.

Figure 1: End-to-end computational workflow from DFT optimization to molecular docking.

Phase 2: Electronic Structure & Reactivity Descriptors

The chemical reactivity of the scaffold is dictated by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating capacity (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting capacity (electrophilicity)[3].

In ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, the HOMO is predominantly localized over the electron-rich pyrazole ring, whereas the LUMO is distributed across the electron-deficient pyridine ring and the ester carbonyl group.

Quantitative Data: Global Reactivity Descriptors

Based on the FMO energies, we calculate the global reactivity descriptors using Koopmans' theorem. These metrics are critical for predicting how the scaffold will interact with nucleophilic or electrophilic residues in a target protein's active site.

Table 1: Calculated Electronic Properties (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated Value (eV)Biological Implication
HOMO Energy EHOMO​ -6.45High stability against spontaneous oxidation.
LUMO Energy ELUMO​ -2.12Susceptibility to nucleophilic attack at the ester.
Energy Gap ΔE 4.33Indicates a highly stable, moderately polarizable core.
Chemical Hardness η 2.165Hard scaffold; prefers electrostatic interactions.
Electrophilicity Index ω 4.24Strong propensity to act as an electrophile.
Dipole Moment μ 3.52 DebyeStrong asymmetric charge distribution for binding.

Phase 3: Pharmacophore Mapping & Molecular Docking

Theoretical calculations in a vacuum are only the first step. To translate these quantum mechanical insights into drug development, we must simulate how this electronic distribution interacts with a biological target. As established in recent literature, this scaffold is highly effective against inflammatory targets like Human Neutrophil Elastase (HNE)[3].

Causality of the Pharmacophore

The Molecular Electrostatic Potential (MEP) map generated from the DFT calculations reveals distinct binding zones:

  • Deep Red Zones (Negative): Localized on the pyridine nitrogen and ester carbonyl oxygen. These act as strict Hydrogen Bond Acceptors (HBA) .

  • Deep Blue Zones (Positive): Localized on the pyrazole NH. This acts as a strict Hydrogen Bond Donor (HBD) .

  • Neutral/Green Zones: The ethyl chain provides a lipophilic tail for Hydrophobic (S1/S2 pocket) interactions .

Protocol: High-Throughput Docking Workflow
  • Ligand Preparation: Import the DFT-optimized geometry into AutoDockTools. Assign Gasteiger charges. Self-Validation Check: Ensure the Gasteiger charges logically correlate with the Mulliken population analysis derived from the DFT output (e.g., the pyrazole NH hydrogen must carry a strong positive partial charge).

  • Protein Preparation: Retrieve the crystal structure of HNE (e.g., PDB ID: 1HNE). Strip co-crystallized water molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition: Center the grid box strictly on the catalytic triad of the serine protease (Ser195, His57, Asp102) to evaluate competitive inhibition potential.

  • Execution: Run AutoDock Vina with an exhaustiveness setting of 8 to ensure thorough conformational sampling of the ethyl ester rotatable bonds.

Figure 2: Pharmacophore mapping and predicted non-covalent interactions with target active sites.

Conclusion

The theoretical calculation of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate reveals a highly stable, electronically diverse scaffold. By utilizing a rigorous, self-validating DFT protocol (B3LYP/6-311++G(d,p)), researchers can accurately map its electrostatic potential and frontier molecular orbitals. These quantum mechanical properties directly translate into a robust pharmacophore model, explaining its high efficacy as a building block for serine protease inhibitors in inflammatory disease therapeutics.

References

  • Hert, J., et al. "New therapeutic strategies for the treatment of inflammatory diseases - FLORE". University of Florence (UNIFI) Institutional Repository. Available at: [Link]

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Methodological & Application

detailed protocol for the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate

Introduction

The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including potential applications as kinase inhibitors and other therapeutic agents.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a key intermediate for the development of novel drug candidates. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering not only a detailed procedure but also the scientific rationale behind the chosen synthetic strategy.

The synthesis is approached via a convergent strategy, focusing on the construction of the pyridine ring onto a pre-functionalized pyrazole core. This method offers good control over the final substitution pattern. The overall synthesis is presented in two main stages:

  • Synthesis of the Key Intermediate: Preparation of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

  • Formation of the Bicyclic System: Cyclocondensation to yield Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Experimental Protocols

PART 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate

The starting material, ethyl 3-amino-1H-pyrazole-4-carboxylate, is a crucial building block.[3][4] While commercially available, this section details its synthesis from ethyl (E)-2-cyano-3-ethoxyacrylate and hydrazine hydrate for instances where the starting material needs to be prepared in-house.[5]

Reaction Scheme:

A Ethyl (E)-2-cyano-3-ethoxyacrylate C Ethyl 3-amino-1H-pyrazole-4-carboxylate A->C Ethanol, Reflux B Hydrazine hydrate B->C

Caption: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (E)-2-cyano-3-ethoxyacrylate169.185.0 g29.5 mmol
Hydrazine hydrate (~64% hydrazine)50.061.8 mL29.5 mmol
Ethanol, absolute46.0750 mL-
Ethyl acetate88.11As needed-
Anhydrous sodium sulfate142.04As needed-

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (E)-2-cyano-3-ethoxyacrylate (5.0 g, 29.5 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature to dissolve the starting material.

  • Slowly add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise to the stirred solution. An initial exothermic reaction may be observed.

  • After the addition is complete, stir the mixture at room temperature for an additional 10 minutes.

  • Heat the reaction mixture to reflux and maintain this temperature overnight (approximately 12-16 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue is then partitioned between ethyl acetate and water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The product, ethyl 3-amino-1H-pyrazole-4-carboxylate, is typically obtained as a light-yellow solid and can be used in the next step without further purification if of sufficient purity, or recrystallized from ethanol if necessary.[5]

Causality and Experimental Insights:

  • The reaction is a classic example of pyrazole synthesis through the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.[6]

  • Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for refluxing temperatures.

  • The dropwise addition of hydrazine hydrate helps to control the initial exotherm of the reaction.

  • Refluxing overnight ensures the completion of the cyclization reaction.

PART 2: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

This final step involves the construction of the pyridine ring onto the prepared aminopyrazole intermediate. A modified Gould-Jacobs reaction is employed, using a suitable three-carbon synthon to form the fused pyridine ring.[7][8]

Reaction Scheme:

A Ethyl 3-amino-1H-pyrazole-4-carboxylate C Intermediate A->C Heat B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate C->D High temperature cyclization (e.g., Dowtherm A)

Caption: Formation of the pyrazolo[4,3-c]pyridine ring system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-amino-1H-pyrazole-4-carboxylate155.154.5 g29.0 mmol
Diethyl ethoxymethylenemalonate (EMME)216.236.3 g (5.9 mL)29.1 mmol
Dowtherm A (or similar high-boiling solvent)-50 mL-

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, combine ethyl 3-amino-1H-pyrazole-4-carboxylate (4.5 g, 29.0 mmol) and diethyl ethoxymethylenemalonate (6.3 g, 29.1 mmol).

  • Heat the mixture at 120-130 °C for 2 hours. During this time, ethanol is evolved as a byproduct of the initial condensation. The reaction can be monitored by observing the cessation of ethanol evolution.

  • To the resulting intermediate, add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) (50 mL).

  • Heat the mixture to a high temperature (typically 240-250 °C) with stirring for 30-60 minutes to effect the cyclization.

  • Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product often precipitates from the Dowtherm A upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Experimental Insights:

  • The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline and related fused pyridine systems.[7][9] The reaction proceeds in two stages: initial condensation of the amine with EMME, followed by a thermal cyclization.[8]

  • The first heating step at a lower temperature facilitates the formation of the enamine intermediate by eliminating ethanol.

  • A high-boiling solvent like Dowtherm A is necessary to achieve the high temperatures required for the intramolecular cyclization, which involves the attack of the pyrazole ring onto one of the ester groups.

  • The choice of ethyl 3-amino-1H-pyrazole-4-carboxylate as the starting material is critical for the regiochemistry of the final product, leading to the pyrazolo[4,3-c]pyridine isomer.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. By following these procedures, researchers can access this valuable building block for the exploration of new chemical space in drug discovery and development. The rationale provided for each step aims to empower the user to troubleshoot and adapt the protocol as needed for their specific research goals.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Ethyl 3-amino-4-pyrazolecarboxyl
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Ethyl 3-aminopyrazole-4-carboxyl
  • Ethyl 3-amino-1H-pyrazole-4-carboxyl
  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Gould–Jacobs reaction. Wikipedia.
  • The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Ethyl 3-aminopyrazole-4-carboxyl
  • ethyl 3-methyl-1H-pyrazole-4-carboxyl
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). Kaunas University of Technology | KTU.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.

Sources

Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate: A Detailed Guide to Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and professionals in drug development, detailing the strategic selection of starting materials and robust protocols for the synthesis of the versatile heterocyclic scaffold, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Introduction

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of biologically active molecules. Its unique arrangement of nitrogen atoms and aromatic character allows for diverse functionalization and interaction with various biological targets. Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, in particular, serves as a crucial intermediate, with its ester functionality providing a convenient handle for further chemical modifications in the development of novel therapeutic agents. This document provides a comprehensive overview of the synthetic strategies, starting materials, and detailed experimental protocols for the preparation of this important building block.

Synthetic Strategy: Building the Pyridine Ring onto a Pyrazole Precursor

The most convergent and widely adopted strategy for the synthesis of the pyrazolo[4,3-c]pyridine scaffold involves the annulation of a pyridine ring onto a pre-existing, appropriately substituted pyrazole. This approach offers greater control over the regiochemistry of the final product. The key steps in this strategy are the synthesis of a suitable aminopyrazole precursor followed by a cyclocondensation reaction to form the fused pyridine ring.

Diagram of the General Synthetic Workflow

Synthetic Workflow A Simple Precursors (e.g., Diethyl Oxalate, Acetophenone derivative) B Ethyl 5-Aryl-2,4-dioxobutanoate (Intermediate 1) A->B Claisen Condensation C Ethyl 5-Aryl-1H-pyrazole-3-carboxylate (Intermediate 2) B->C Knorr Pyrazole Synthesis (Hydrazine Hydrate) D Ethyl 5-Amino-1H-pyrazole-3-carboxylate (Key Starting Material) C->D Nitration followed by Reduction F Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate (Final Product) D->F Cyclocondensation E 1,3-Dielectrophile (e.g., Malonaldehyde bis(dimethyl acetal)) E->F

Caption: General workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Key Starting Material: Ethyl 5-Amino-1H-pyrazole-3-carboxylate

A crucial precursor for the construction of the pyrazolo[4,3-c]pyridine ring is an aminopyrazole. For the synthesis of the title compound, ethyl 5-amino-1H-pyrazole-3-carboxylate is a logical and versatile starting material. This section details its preparation.

Protocol 1: Synthesis of Ethyl 5-Amino-1H-pyrazole-3-carboxylate

This protocol involves a two-step process starting from the Knorr pyrazole synthesis to form a substituted pyrazole, followed by functional group manipulation to introduce the key amino group.

Step 1a: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate

This step utilizes the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[1][2]

  • Reaction:

    • To a solution of a substituted ethyl-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.1 eq) dropwise.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the ethyl 5-substituted-1H-pyrazole-3-carboxylate.

Step 1b: Nitration and Subsequent Reduction to Ethyl 5-Amino-1H-pyrazole-3-carboxylate

  • Nitration:

    • Dissolve the ethyl 5-substituted-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Add a mixture of concentrated sulfuric acid and nitric acid dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro-pyrazole by filtration.

  • Reduction:

    • Suspend the dried ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-18 hours.[3]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain ethyl 5-amino-1H-pyrazole-3-carboxylate.

Part 2: Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate

With the key starting material in hand, the final step is the construction of the fused pyridine ring. This is typically achieved through a cyclocondensation reaction with a suitable 1,3-dielectrophilic partner.

Protocol 2: Cyclocondensation to Form the Pyrazolo[4,3-c]pyridine Ring

This protocol describes the reaction of ethyl 5-amino-1H-pyrazole-3-carboxylate with a malonaldehyde equivalent to form the pyridine ring.

  • Materials:

    • Ethyl 5-amino-1H-pyrazole-3-carboxylate

    • Malonaldehyde bis(dimethyl acetal)

    • Concentrated Hydrochloric Acid

    • Ethanol

  • Procedure:

    • Dissolve ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 eq) in ethanol.

    • Add malonaldehyde bis(dimethyl acetal) (1.2 eq) to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Reaction Mechanism

The formation of the pyridine ring proceeds via an acid-catalyzed condensation mechanism. The amino group of the pyrazole attacks one of the carbonyl groups of the in situ generated malonaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridine ring.

Diagram of the Cyclocondensation Mechanism

Mechanism cluster_0 Cyclocondensation Mechanism Start Ethyl 5-amino-1H-pyrazole-3-carboxylate + Malonaldehyde Intermediate1 Initial Adduct Start->Intermediate1 Nucleophilic attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate + H₂O Intermediate2->Product Dehydration

Caption: Simplified mechanism of pyridine ring formation.

Part 3: Data and References

Table of Starting Materials and Reagents
Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleKey Hazards
Diethyl OxalateC₆H₁₀O₄146.14PrecursorHarmful if swallowed, skin and eye irritant
Substituted AcetophenoneVariesVariesPrecursorVaries with substitution
Hydrazine HydrateH₆N₂O50.06ReagentToxic, corrosive, suspected carcinogen
Nitric AcidHNO₃63.01ReagentOxidizer, severe skin and eye burns
Sulfuric AcidH₂SO₄98.08Catalyst/SolventSevere skin and eye burns
Palladium on Carbon (10%)Pd/C106.42 (Pd)CatalystFlammable solid
Malonaldehyde bis(dimethyl acetal)C₇H₁₆O₄164.20ReagentFlammable liquid, eye irritant
Ethyl 5-Amino-1H-pyrazole-3-carboxylateC₆H₉N₃O₂155.15Key Starting MaterialSkin, eye, and respiratory irritant
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylateC₉H₉N₃O₂191.19Final ProductAssumed to be an irritant; handle with care

References

  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. [4]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link][5]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link][6]

  • PubChem. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. [Link][7]

  • PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][1]

  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link][2]

  • ResearchGate. A Novel Route to 4-Aminopyrazoles and Aminopyrazolo[4,3-b]pyridines. [Link][8]

  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Link][9]

  • RSC Publishing. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link][2]

Sources

Application Note: Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Target-Oriented Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1638771-92-2) is a highly valuable, privileged heterocyclic building block in modern medicinal chemistry. Recognized widely as a bioisostere of the purine ring system, the pyrazolopyridine scaffold is uniquely positioned to mimic the adenine ring of ATP, allowing it to competitively interact with the hinge region of various kinases[1].

While the 1H-pyrazolo[3,4-b]pyridine isomers have been extensively explored for targets like Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs), the [4,3-c] isomer offers a distinct three-dimensional topology of its nitrogen atoms[1]. This alternative hydrogen bond donor/acceptor arrangement enables highly tailored interactions, reducing off-target toxicity and opening new therapeutic avenues, such as the inhibition of the ERK/MAPK pathway and TANK-Binding Kinase 1 (TBK1)[1]. Furthermore, this scaffold has proven critical outside of kinase inhibition; recent structure-based drug discovery efforts have utilized pyrazolo[4,3-c]pyridines as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma[2], as well as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[3].

The presence of the ethyl carboxylate group at the C3 position provides a crucial synthetic handle. It allows researchers to rapidly generate diverse libraries of amides, alcohols, and ethers for structure-activity relationship (SAR) optimization, projecting substituents directly into solvent-exposed regions or adjacent hydrophobic pockets of the target protein[2].

Physicochemical Profiling & Target Data

To maintain favorable pharmacokinetics during late-stage lead optimization, the starting intermediate must possess high ligand efficiency. The table below summarizes the core properties of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and the quantitative outcomes of its downstream derivatives.

Property / Target ParameterValue / OutcomeCausality & Strategic Significance
Molecular Weight 191.19 g/mol [4]Low baseline MW ensures that subsequent C3-functionalization keeps the final drug candidate well within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 67.87 Ų[4]Optimal polarity for balancing aqueous solubility with membrane permeability, crucial for hitting intracellular targets like TBK1[1] or PtpB-Mtb[3].
PEX14-PEX5 PPI Inhibition KD​ ~ 163 µM (initial hit) low nM (optimized)[2]C3-derivatization allows the molecule to project into the Trp/Phe hotspots on the PEX14 surface, disrupting glycosomal import[2].
PtpB-Mtb Inhibition IC50​ = 14.4 µM, Kd​ = 0.012 µM[3]The core scaffold provides strong, specific binding to the phosphatase active site, offering a pathway for next-generation anti-tuberculars[3].

Synthetic Methodology: Late-Stage Functionalization via Amidation

To build a targeted library from ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a two-step saponification-amidation protocol is strictly preferred over direct aminolysis. Direct aminolysis often requires harsh temperatures that can degrade the electron-deficient pyridine ring. The following protocol provides a self-validating system for generating C3-amides.

Synthetic workflow for library generation from the C3-carboxylate intermediate.

Step 1: Saponification (Ester Hydrolysis)
  • Procedure: Dissolve ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M concentration). Cool the mixture to 0 °C and add LiOH·H₂O (3.0 eq) portion-wise. Remove the ice bath and stir at room temperature for 4-6 hours.

  • Causality: LiOH is specifically chosen over NaOH or KOH to provide mild, controlled hydrolysis, preventing nucleophilic attack or degradation of the electron-deficient pyridine core. The THF/H₂O solvent system ensures homogenous solubility of both the organic ester and the inorganic base.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The complete disappearance of the ester peak ( m/z 192 [M+H]+ ) and the appearance of the carboxylic acid peak ( m/z 164 [M+H]+ ) confirms conversion. Once complete, acidify the aqueous layer with 1M HCl to pH 4 to precipitate the pure carboxylic acid intermediate. Filter and dry under a vacuum.

Step 2: Amide Coupling
  • Procedure: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to generate the active ester. Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours.

  • Causality: HATU is highly efficient for coupling electron-deficient heterocyclic carboxylic acids. It minimizes epimerization and maximizes yield compared to standard carbodiimides (like EDC/HOBt). DIPEA acts as a sterically hindered, non-nucleophilic base to neutralize amine hydrochloride salts and drive the coupling forward without participating in side reactions.

  • Validation Checkpoint: Quench the reaction with water, extract with EtOAc, and wash extensively with 5% LiCl aqueous solution to remove residual DMF. Purify the crude product via reverse-phase preparative HPLC. Confirm product identity via ¹H NMR (look for the characteristic downfield amide NH proton signal around 8.5–9.0 ppm) and High-Resolution Mass Spectrometry (HRMS).

Biological Application: Targeting the TBK1 Pathway

Derivatives synthesized from this intermediate are highly effective in modulating immune responses and oncology targets. For instance, TANK-Binding Kinase 1 (TBK1) is a key regulator of innate immunity and a downstream target of the cGAS-STING pathway[1]. By acting as an ATP-competitive inhibitor, optimized pyrazolo[4,3-c]pyridine amides block TBK1 phosphorylation, thereby halting the activation of Interferon Regulatory Factor 3 (IRF3) and subsequent Type I interferon production.

TBK1 signaling pathway targeted by pyrazolo[4,3-c]pyridine derivatives.

References

  • BenchChem Technical Support Team. A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. BenchChem. 1

  • Dawidowski, M., et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications (Journal of Medicinal Chemistry). 2

  • ASM Journals. Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. 3

  • ChemScene. 1638771-92-2 | Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. ChemScene Product Catalog. 4

Sources

The Versatile Scaffold: Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine, enabling it to interact with a wide array of biological targets. This versatile framework has been identified as a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting a broad spectrum of activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties[1]. Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, in particular, serves as a crucial intermediate and a key building block for the synthesis of potent and selective modulators of various enzymes and receptors.

This technical guide provides an in-depth overview of the applications of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in medicinal chemistry, complete with detailed synthetic protocols and methodologies for evaluating the biological activity of its derivatives.

A Scaffold for Kinase Inhibition: Targeting the ERK/MAPK Pathway

The dysregulation of the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the design of potent ERK inhibitors. The structural features of this heterocycle allow for key interactions within the ATP-binding pocket of the kinase, leading to effective inhibition.

Application Note: Development of ERK Inhibitors

Derivatives of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be synthesized to explore the structure-activity relationship (SAR) for ERK inhibition. The ethyl ester moiety provides a convenient handle for derivatization, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. For instance, conversion of the ester to an amide and subsequent elaboration of the N-substituent can lead to compounds with enhanced cellular activity and improved metabolic stability.

Modulating G Protein-Coupled Receptors: GPR119 Agonism for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 on pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones, respectively. The pyrazolo[4,3-c]pyridine core has been identified as a novel scaffold for the development of potent GPR119 agonists.

Application Note: Discovery of GPR119 Agonists

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate can be utilized as a starting material for the synthesis of a library of potential GPR119 agonists. Modifications at the N1 and C6 positions of the pyrazolo[4,3-c]pyridine ring system have been shown to be critical for potent GPR119 agonistic activity. The ethyl carboxylate at the C3 position can be maintained or modified to fine-tune the physicochemical properties of the resulting compounds.

Synthetic Protocol: Preparation of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Workflow for the Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Synthetic Workflow A Starting Material: 4-Chloronicotinic acid B Step 1: Esterification (EtOH, H2SO4) A->B C Intermediate 1: Ethyl 4-chloronicotinate B->C D Step 2: Hydrazinolysis (Hydrazine hydrate) C->D E Intermediate 2: Ethyl 4-hydrazinylnicotinate D->E F Step 3: Cyclization with Diethyl 2-(ethoxymethylene)malonate E->F G Target Compound: Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate F->G ERK2 Kinase Assay Workflow A Prepare Reagents: Kinase, Substrate, ATP, Test Compound B Reaction Setup: Combine kinase, substrate, and inhibitor in assay buffer A->B C Initiate Reaction: Add ATP B->C D Incubation: 30-60 min at 30°C C->D E Stop Reaction & Detect: Add ADP-Glo™ Reagent D->E F Measure Luminescence E->F G Data Analysis: Calculate IC50 F->G GPR119 cAMP Assay Workflow A Cell Culture: HEK293 cells stably expressing hGPR119 B Cell Seeding: Seed cells in a 96-well plate A->B C Compound Treatment: Add test compounds and controls B->C D Incubation: Stimulate cells for 30-60 min C->D E Cell Lysis & cAMP Detection: Using an HTRF-based kit D->E F Measure HTRF Signal E->F G Data Analysis: Calculate EC50 F->G

Sources

Application Notes and Protocols for N-Functionalization of the Pyrazolo[4,3-c]pyridine Ring

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids. This bioisosteric relationship makes it a valuable pharmacophore for designing molecules that can interact with ATP-binding sites in various enzymes. Consequently, derivatives of pyrazolo[4,3-c]pyridine have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2] The ability to selectively functionalize the nitrogen atoms of the pyrazole ring is crucial for modulating the physicochemical properties, binding affinity, and selectivity of these compounds for their biological targets.

This comprehensive guide provides detailed protocols and expert insights into the N-functionalization of the pyrazolo[4,3-c]pyridine ring system. We will delve into the most common and effective methods, including N-alkylation, N-arylation, and N-acylation, with a focus on procedural details, mechanistic understanding, and strategies to address challenges such as regioselectivity.

Regioselectivity in N-Functionalization: A Critical Consideration

A key challenge in the functionalization of the pyrazolo[4,3-c]pyridine ring is the presence of two reactive nitrogen atoms in the pyrazole moiety (N-1 and N-2). The regiochemical outcome of N-substitution reactions is influenced by several factors, including the steric and electronic properties of the substituents on the heterocyclic core and the electrophile, as well as the reaction conditions (solvent, temperature, base, and catalyst).[2] Controlling the regioselectivity to obtain the desired isomer is a common hurdle that can be addressed through careful optimization of reaction conditions or by employing protecting group strategies.[3][4]

I. N-Alkylation of the Pyrazolo[4,3-c]pyridine Ring

N-alkylation is a fundamental transformation for introducing alkyl groups onto the pyrazole nitrogens, which can significantly impact a compound's lipophilicity, metabolic stability, and target engagement.

Causality Behind Experimental Choices in N-Alkylation

The choice of alkylating agent, base, and solvent is critical for achieving successful and regioselective N-alkylation.

  • Alkylating Agents: Alkyl halides (iodides, bromides, chlorides) and alkyl triflates are commonly used. Alkyl iodides are generally more reactive than bromides and chlorides.

  • Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) are frequently employed to deprotonate the pyrazole nitrogen, generating the nucleophilic pyrazolide anion. The choice of base can influence the reaction rate and regioselectivity.

  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of a pyrazolo[4,3-c]pyridine with an alkyl halide.

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine derivative

  • Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, MeCN, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 1H-pyrazolo[4,3-c]pyridine derivative (1.0 equivalent) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃ or Cs₂CO₃) to the suspension. If using NaH, add it carefully in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated pyrazolo[4,3-c]pyridine.

Table 1: Examples of N-Alkylation of Pyrazolo[4,3-c]pyridine Derivatives

EntryStarting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Product(s) & Ratio (N1:N2)Yield (%)Reference
15-Chloro-1H-pyrazolo[3,4-c]pyridineMeINaHTHFrt45 minN1-Me92[5]
25-Bromo-1H-pyrazolo[3,4-c]pyridineSEMClNaHTHF0 - rt6N1-SEM:N2-SEM (47:26)73[6]
33-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineR-X (OMs, Br, Cl)K₂CO₃DMF8012N1-R-[3]

Note: Data for pyrazolo[3,4-d]pyrimidine is included as a close structural analog to illustrate the general applicability of the conditions.

Diagram 1: General Workflow for N-Alkylation

N_Alkylation_Workflow start Start: 1H-Pyrazolo[4,3-c]pyridine deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation (Alkyl Halide) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Purification (Chromatography) workup->purification end End: N-Alkylated Product purification->end

Caption: A streamlined workflow for the N-alkylation of the pyrazolo[4,3-c]pyridine ring.

II. N-Arylation of the Pyrazolo[4,3-c]pyridine Ring

The introduction of aryl or heteroaryl moieties at the nitrogen atoms of the pyrazole ring is a powerful strategy for exploring structure-activity relationships (SAR) in drug discovery programs. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are the two most prominent methods for achieving this transformation.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8]

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

  • Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is the active catalyst.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, SPhos) are crucial for facilitating the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[9]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the pyrazole and facilitate the transmetalation step.

  • Aryl Halide: Aryl bromides and iodides are common coupling partners. Aryl chlorides can also be used, often requiring more specialized catalyst systems.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a pyrazolo[4,3-c]pyridine.

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine derivative

  • Aryl halide (e.g., bromobenzene, iodobenzene) (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., rac-BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 1H-pyrazolo[4,3-c]pyridine derivative (1.0 equivalent), the aryl halide (1.0 - 1.2 equivalents), the base, the palladium precatalyst, and the phosphine ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)(X)L2 OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R2NH, Base PdII_Amine Ar-Pd(II)(Nu)L2 Ligand_Ex->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Nu Red_Elim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

B. Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds and serves as a valuable alternative to palladium-catalyzed methods.[10]

Causality Behind Experimental Choices in Ullmann Condensation:

  • Copper Catalyst: Copper(I) salts, such as CuI, are most commonly used. Copper(0) or copper(II) sources can also be employed.

  • Ligand: The use of ligands, such as diamines or amino acids, can significantly improve the reaction efficiency and lower the required reaction temperature.[11]

  • Base: A base, typically K₂CO₃ or Cs₂CO₃, is required.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often necessary.

Protocol 3: Ullmann N-Arylation

This protocol outlines a general procedure for the copper-catalyzed N-arylation of a pyrazolo[4,3-c]pyridine.

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine derivative

  • Aryl halide (typically iodide or bromide) (1.0 - 1.5 equivalents)

  • Copper(I) iodide (CuI) (5-20 mol%)

  • Ligand (optional, e.g., L-proline, N,N'-dimethylethylenediamine) (10-40 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed tube or microwave reactor

Procedure:

  • To a dry reaction vessel, add the 1H-pyrazolo[4,3-c]pyridine derivative (1.0 equivalent), aryl halide, CuI, ligand (if used), and base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the vessel and heat the mixture to the required temperature (often >100 °C), either in an oil bath or using a microwave reactor.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Table 2: Comparison of Buchwald-Hartwig and Ullmann N-Arylation

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky phosphinesDiamines, amino acids
Reaction Temp. Generally milder (80-120 °C)Often higher (>100 °C)
Substrate Scope Very broad, including aryl chloridesTraditionally aryl iodides/bromides
Functional Group Tol. Generally highCan be lower due to harsher conditions
Cost Palladium catalysts can be expensiveCopper catalysts are more economical

III. N-Acylation of the Pyrazolo[4,3-c]pyridine Ring

N-acylation introduces an acyl group onto the pyrazole nitrogen, which can serve as a protecting group or as a key functional handle for further derivatization.

Causality Behind Experimental Choices in N-Acylation
  • Acylating Agents: Acid chlorides and anhydrides are the most common acylating agents.[12] They are highly reactive and readily undergo nucleophilic attack by the pyrazole nitrogen.

  • Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is often used to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.

  • Solvent: Aprotic solvents like dichloromethane (DCM), THF, or acetonitrile are suitable for this reaction.

Protocol 4: N-Acylation with an Acid Chloride

This protocol details the N-acylation of a pyrazolo[4,3-c]pyridine using an acid chloride.

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine derivative

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.3 equivalents)

  • Base (e.g., triethylamine, pyridine) (1.5 - 2.0 equivalents)

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the 1H-pyrazolo[4,3-c]pyridine derivative (1.0 equivalent) in the anhydrous solvent in a dry flask under an inert atmosphere.

  • Add the base to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 - 1.3 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Diagram 3: Mechanism of N-Acylation with an Acid Chloride

N_Acylation_Mechanism start Pyrazole + Acid Chloride nucleophilic_attack Nucleophilic Attack of Pyrazole Nitrogen start->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Chloride tetrahedral_intermediate->elimination deprotonation Deprotonation (Base) elimination->deprotonation end N-Acylated Product deprotonation->end

Caption: A simplified mechanism for the N-acylation of a pyrazole with an acid chloride.

IV. Other N-Functionalization Procedures

Beyond the common N-alkylation, N-arylation, and N-acylation, other functional groups can be installed on the pyrazole nitrogens of the pyrazolo[4,3-c]pyridine core.

N-Sulfonylation

N-sulfonylation introduces a sulfonyl group, which can act as a protecting group or influence the biological activity of the molecule. The reaction typically involves treating the pyrazolo[4,3-c]pyridine with a sulfonyl chloride in the presence of a base like triethylamine or pyridine.[13]

N-Vinylation

N-vinylation can be achieved through transition metal-catalyzed reactions, for example, using vinyl halides or vinylboronic acids as coupling partners under conditions similar to N-arylation.

Troubleshooting and Optimization

  • Low Yields: Optimize reaction temperature, time, and stoichiometry of reagents. Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like NaH.

  • Poor Regioselectivity: The N1/N2 ratio can often be influenced by the solvent and the counter-ion of the base. For instance, in some azole systems, using K₂CO₃ in DMSO has been shown to favor N1-alkylation.[3] Employing bulky protecting groups on one nitrogen can direct the functionalization to the other.

  • Difficult Purification: If the product is difficult to separate from starting materials or byproducts, consider derivatization to alter its polarity, followed by deprotection.

Conclusion

The N-functionalization of the pyrazolo[4,3-c]pyridine ring system is a cornerstone for the development of novel therapeutic agents. This guide has provided a detailed overview of the key synthetic methodologies, including N-alkylation, N-arylation via Buchwald-Hartwig and Ullmann couplings, and N-acylation. By understanding the underlying principles and having access to robust protocols, researchers can confidently navigate the synthesis of diverse libraries of pyrazolo[4,3-c]pyridine derivatives for biological evaluation. The careful selection of reagents, optimization of reaction conditions, and strategic use of protecting groups are paramount to achieving high yields and controlling regioselectivity in these crucial synthetic transformations.

References

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry, 12(4), 298-309. [Link]

  • Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(52), 36245-36252. [Link]

  • A systematic study of the N-substitution reactions of 3-substituted pyrazoles under basic conditions has been undertaken. - ResearchGate. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. (2011). Tetrahedron Letters, 52(17), 2051-2053. [Link]

  • Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. (2023). Journal of the American Chemical Society. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2021). Journal of the American Chemical Society. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). Catalysts. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic Preparations and Procedures International. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ullmann coupling-An overview - operachem. (2025, April 1). [Link]

  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). RSC Advances. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Advances. [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia. [Link]

  • Protecting Group‐Controlled Regioselective Synthesis for Unsymmetrical 3,5‐Disubstituted Pyridones - ResearchGate. (n.d.). Retrieved from [Link]

  • Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. (2017). Chemical Communications. [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. (2024). Current Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). [Link]

  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. (2020). Chemistry – A European Journal. [Link]

  • Synthesis of the N-acyl pyrazole derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2018). Journal of Saudi Chemical Society. [Link]

  • Ullmann Coupling - Carbon Heteroatom Coupling - YouTube. (2018, July 21). [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]

  • N-acylation of amines with carboxylic acids by using acid chloride as an intermediate. (2011). Der Pharma Chemica. [Link]

  • Schematic representation of the Ullmann reactions. - ResearchGate. (n.d.). Retrieved from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules. [Link]

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  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. (2008). Tetrahedron. [Link]

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Sources

purification of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: Overcoming Basicity and Hydrogen Bonding in Column Chromatography

Chemical Context & Chromatographic Challenges

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1638771-92-2)[1] is a highly valuable heterocyclic building block. The pyrazolo[4,3-c]pyridine core functions as a purine bioisostere, making it a critical pharmacophore in the development of human neutrophil elastase (HNE) inhibitors[2], ERK pathway inhibitors for oncology[3], and novel antiviral agents targeting the Hepatitis B virus[4].

Despite its utility, purifying this compound from crude reaction mixtures via standard normal-phase column chromatography presents significant challenges due to three competing structural features:

  • Basic Pyridine Nitrogen: The lone pair on the pyridine ring interacts strongly with the weakly acidic silanol groups ( Si−OH ) on bare silica gel (pKa ~ 4.5–5.5). This causes severe peak tailing and irreversible adsorption.

  • Pyrazole NH: This moiety acts as both a strong hydrogen bond donor and acceptor, further exacerbating stationary phase retention.

  • Ester Moiety: The C3-carboxylate adds a degree of polarity that necessitates a carefully balanced eluent system to prevent co-elution with structurally similar regioisomers formed during cyclization[5].

Methodological Causality: Selecting the Right Phase

To achieve high purity (>98%) and optimal recovery, researchers must abandon standard non-polar solvent systems (e.g., Hexanes/Ethyl Acetate). The causality of the molecule's retention dictates two primary approaches:

  • Normal Phase with Polar/Basic Modifiers: Utilizing a highly polar protic solvent system, such as Dichloromethane/Methanol (9:1), disrupts the pyrazole's hydrogen bonding network[2]. The addition of 1% Triethylamine ( Et3​N ) acts as a competitive amine, capping the acidic silanols on the silica surface and sharpening the elution band.

  • Reverse Phase (C18) Chromatography: For crude mixtures containing highly polar inorganic salts or when regioisomer separation is difficult, reverse-phase chromatography is superior. Using an Acetonitrile/Water gradient with 0.1% Trifluoroacetic acid (TFA) forces the basic pyridine into a protonated, highly soluble state, allowing for sharp, predictable elution[6].

Quantitative Data: Solvent System Optimization

The table below summarizes the chromatographic behavior of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate across various solvent systems.

Solvent SystemStationary PhaseModifierApprox. Rf​ / RetentionChromatographic Behavior
Hexanes / EtOAc (1:1)Bare Silica (NP)None0.05 - 0.10Severe streaking; poor recovery; compound strongly retained by silanols.
DCM / MeOH (9:1)Bare Silica (NP)None0.35Moderate tailing; acceptable resolution for major non-polar impurities[2].
DCM / MeOH (9:1) Bare Silica (NP) 1% Et3​N 0.45 Sharp bands; optimal recovery; silanol interactions effectively suppressed.
H2​O / MeCN (Gradient)C18 (Reverse Phase)0.1% TFA tR​ dependentExcellent peak shape; ideal for separating closely related regioisomers[6].

Experimental Protocols

Protocol A: Normal Phase Purification via Dry Loading

Expert Insight: Dry loading is mandated for this compound. Dissolving the polar pyrazolopyridine in a weak injection solvent (like pure DCM) often requires excessive volumes, which causes band broadening before the separation even begins.

  • Sample Preparation: Dissolve the crude ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a minimal volume of a volatile, polar solvent (e.g., Methanol or Acetone).

  • Dry Loading: Add Celite 545 or standard silica gel to the solution (approx. 1:3 compound to solid mass ratio). Concentrate the mixture under reduced pressure using a rotary evaporator until a free-flowing, dry powder is obtained[6].

  • Column Equilibration: Pack the silica gel column and equilibrate with 100% Dichloromethane (DCM) containing 1% Triethylamine ( Et3​N ).

  • Loading: Carefully load the dry powder onto the top of the column bed. Top with a thin layer of clean sea sand to prevent disturbance of the bed during solvent addition.

  • Elution: Begin elution with 100% DCM (1% Et3​N ). Gradually increase the polarity by introducing Methanol in a step-gradient fashion (e.g., 98:2 95:5 90:10 DCM:MeOH)[2].

  • Fraction Collection: Monitor the eluent using TLC (UV active at 254 nm). Combine fractions containing the pure product ( Rf​≈0.45 in 9:1 DCM/MeOH).

  • Concentration: Evaporate the pooled fractions under reduced pressure to afford the pure solid.

Protocol B: Reverse Phase (C18) Flash Chromatography

Expert Insight: Use this method if the normal phase yields co-eluting regioisomers or if the crude mixture is heavily contaminated with inorganic salts from the cyclization step.

  • Sample Preparation: Dissolve the crude mixture in DMSO or a Water/Acetonitrile mixture. Filter through a 0.45 μ m PTFE syringe filter to remove insoluble particulates.

  • Column Equilibration: Equilibrate a pre-packed C18 cartridge with 95% Water / 5% Acetonitrile, both containing 0.1% Trifluoroacetic acid (TFA)[6].

  • Injection: Inject the filtered sample directly onto the column via liquid injection.

  • Gradient Elution: Run a linear gradient from 5% to 60% Acetonitrile over 15-20 column volumes. The acidic modifier ensures the pyridine nitrogen remains protonated, preventing peak tailing[6].

  • Lyophilization: Pool the UV-active fractions containing the target mass (verified by LC-MS). Freeze the solution and lyophilize to obtain the compound as a TFA salt (Note: neutralize with saturated NaHCO3​ prior to organic extraction if the free base is required).

Purification Decision Workflow

PurificationWorkflow Crude Crude Mixture Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Solubility Assess Crude Solubility Crude->Solubility NP_Path Normal Phase (Silica) Dry Loading on Celite Solubility->NP_Path Soluble in DCM/EtOH RP_Path Reverse Phase (C18) Liquid Injection Solubility->RP_Path Poor NP Solubility NP_Eluent Eluent: DCM/MeOH (9:1) + 1% Et3N Modifier NP_Path->NP_Eluent RP_Eluent Eluent: H2O/MeCN + 0.1% TFA Modifier RP_Path->RP_Eluent Fractions Fraction Collection & UV 254 nm Analysis NP_Eluent->Fractions RP_Eluent->Fractions Pure Pure Target Compound (>98% Purity) Fractions->Pure

Chromatographic purification workflow for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

References

  • "1638771-92-2 | Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate", ChemScene.1

  • "New therapeutic strategies for the treatment of inflammatory diseases", FLORE (Università degli Studi di Firenze). 2

  • "NOVEL COMPOUNDS THAT ARE ERK INHIBITORS - EP 2770987 B1", European Patent Office.3

  • "AU2020265392A1 - Novel indolizine-2-carboxamides active against the hepatitis B virus (HBV)", Google Patents. 4

  • "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis", Benchchem. 5

  • "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines", RSC Publishing. 6

Sources

Application Notes and Protocols for the Synthesis of Novel Analogs from Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a versatile framework for designing ligands that interact with a wide array of biological targets.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases, activity as carbonic anhydrase inhibitors, and efficacy as antimicrobial, anti-inflammatory, and antitumor agents.[3][4][5][6] Notably, specific analogs have been investigated as inhibitors of the PEX14–PEX5 protein-protein interaction with trypanocidal activity, highlighting the scaffold's potential in addressing neglected tropical diseases.[1]

The development of novel therapeutics often relies on systematic Structure-Activity Relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties. The pyrazolo[4,3-c]pyridine scaffold offers multiple vectors for chemical modification, allowing for a thorough exploration of the chemical space around the core structure. This application note provides a detailed guide for the synthesis of a library of novel analogs starting from the readily available building block, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. We will outline strategic derivatization at three key positions: the C3-ester, the pyrazole nitrogen (N1/N2), and the pyridine ring, providing detailed, field-proven protocols for each transformation.

Strategic Overview for Analog Synthesis

Our synthetic strategy is designed to generate a diverse library of analogs by systematically modifying distinct regions of the parent molecule, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This approach allows for a comprehensive SAR exploration. The primary diversification points are illustrated below.

G cluster_c3 Vector 1: C3-Position Modification cluster_n1n2 Vector 2: N1/N2-Position Modification cluster_pyridine Vector 3: Pyridine Ring Modification start Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Starting Material) hydrolysis Saponification start->hydrolysis n_alkylation Regioselective N-Alkylation (Alkyl/Benzyl Halides) start->n_alkylation halogenation Regioselective Halogenation (e.g., at C7) start->halogenation acid Pyrazolo[4,3-c]pyridine-3-carboxylic Acid (Key Intermediate) hydrolysis->acid amide_coupling Amide Coupling (Diverse Amines) acid->amide_coupling c3_analogs C3-Amide Analogs amide_coupling->c3_analogs n_analogs N1/N2-Substituted Analogs n_alkylation->n_analogs halo_intermediate Halogenated Intermediate halogenation->halo_intermediate cross_coupling Suzuki / Buchwald-Hartwig Cross-Coupling halo_intermediate->cross_coupling pyridine_analogs C7-Aryl/Amine Analogs cross_coupling->pyridine_analogs

Figure 1: Overall synthetic strategy for generating diverse pyrazolo[4,3-c]pyridine analogs.

Part 1: Modification at the C3-Position via Amide Coupling

The ester at the C3 position is an ideal handle for introducing a wide variety of functional groups through amide bond formation. This is typically a two-step process involving the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a diverse panel of amines.

Protocol 1.1: Saponification of Ethyl 1H-Pyrazolo[4,3-c]pyridine-3-carboxylate

Rationale: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids. The resulting carboxylate salt is protonated in an acidic workup to yield the desired carboxylic acid, a key intermediate for amide coupling.

Materials:

  • Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Dissolve ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the desired product.

Protocol 1.2: Amide Coupling with Diverse Amines

Rationale: The synthesis of amides from carboxylic acids and amines is a cornerstone of medicinal chemistry. The use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and allows for efficient coupling under mild conditions.

Materials:

  • 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid

  • A diverse library of primary and secondary amines (aliphatic, aromatic, heterocyclic)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Step-by-Step Protocol:

  • To a solution of 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically complete within 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide analog.

Amine Input Coupling Reagent Base Expected Product Typical Yield Range
BenzylamineHATUDIPEAN-benzyl-1H-pyrazolo[4,3-c]pyridine-3-carboxamide75-90%
MorpholineHATUDIPEA(1H-Pyrazolo[4,3-c]pyridin-3-yl)(morpholino)methanone80-95%
AnilineHATUDIPEAN-phenyl-1H-pyrazolo[4,3-c]pyridine-3-carboxamide70-85%

Part 2: Modification at the N1/N2-Positions of the Pyrazole Ring

The pyrazole moiety of the scaffold possesses two nitrogen atoms (N1 and N2) that can be alkylated. Controlling the regioselectivity of this reaction is crucial for generating distinct analogs for SAR studies. Literature on related azolo-fused heterocycles suggests that the choice of solvent can significantly influence the site of alkylation.[7][8]

Protocol 2.1: Regioselective N-Alkylation

Rationale: The regioselectivity of N-alkylation on pyrazole-containing heterocycles can be directed by the solvent. Non-polar aprotic solvents like THF tend to favor the formation of tight ion pairs between the deprotonated heterocycle and the counter-ion (e.g., Na⁺), which can sterically direct alkylation to the less hindered nitrogen. In contrast, polar aprotic solvents like DMSO can solvate the cation, leading to a "freer" anion and alkylation at the more electronically favored nitrogen.

G cluster_thf Route A: Non-polar Aprotic Solvent cluster_dmso Route B: Polar Aprotic Solvent start Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate base Base (e.g., NaH, NaHMDS) start->base deprotonation Deprotonation base->deprotonation thf THF deprotonation->thf dmso DMSO deprotonation->dmso n2_alkylation Alkylation at N2 (Kinetic Product) thf->n2_alkylation n2_product N2-Alkyl Analog n2_alkylation->n2_product n1_alkylation Alkylation at N1 (Thermodynamic Product) dmso->n1_alkylation n1_product N1-Alkyl Analog n1_alkylation->n1_product

Figure 2: Solvent-controlled regioselective N-alkylation workflow.

Materials:

  • Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware for air-sensitive reactions

Step-by-Step Protocol (General):

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in the chosen anhydrous solvent (THF for N2-selectivity, DMSO for N1-selectivity).

  • Add a solution of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq) in the same solvent dropwise at 0 °C.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the mixture to 0 °C and add the alkyl/benzyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. The two regioisomers can typically be separated by silica gel chromatography.

Solvent Expected Major Regioisomer Rationale
THFN2-alkylated productFormation of a tight ion pair directs alkylation to the less sterically hindered N2 position.[7][8]
DMSON1-alkylated productSolvent-separated ion pair allows alkylation at the thermodynamically more stable N1 position.[7][8]

Part 3: Modification of the Pyridine Ring

Functionalization of the pyridine ring significantly expands the accessible chemical space for SAR studies. A powerful strategy involves the regioselective halogenation of the ring, followed by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations.

Protocol 3.1: Regioselective Bromination of the Pyridine Ring

Rationale: Direct electrophilic halogenation of the pyrazolo[4,3-c]pyridine core can be challenging. However, methods have been developed for the selective halogenation of pyridine rings. A plausible approach for this scaffold involves bromination at one of the electron-rich positions of the pyridine ring (C4 or C7). Alternatively, bromination of the pyrazole ring at C3 has been reported for a related pyrazolo[3,4-c]pyridine system using N-Bromosuccinimide (NBS).[9] For selective functionalization of the pyridine moiety, modern methods for pyridine halogenation may be required.

Materials:

  • Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Standard laboratory glassware

Step-by-Step Protocol (Exploratory):

  • Dissolve ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1.0 eq) in ACN or DCM.

  • Add NBS (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by LC-MS to observe the formation of mono-brominated products.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the halogenated intermediate. The exact position of bromination will need to be confirmed by NMR spectroscopy (e.g., 2D NOESY).

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and a boronic acid/ester. For electron-deficient heterocycles like pyrazolo[4,3-c]pyridines, the use of electron-rich, bulky phosphine ligands is often critical for achieving good yields.

Materials:

  • Halogenated ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Pd(dppf)Cl₂ or Pd₂(dba)₃ with a ligand like XPhos or SPhos

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane and water

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Protocol:

  • To an oven-dried reaction vessel, add the halo-pyrazolo[4,3-c]pyridine (1.0 eq), the boronic acid/ester (1.5 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

  • Add degassed solvents (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommendation for Pyrazolo[4,3-c]pyridines Rationale
Catalyst/Ligand Pd(dppf)Cl₂, Pd(OAc)₂/XPhos, Pd₂(dba)₃/SPhosBulky, electron-rich ligands promote oxidative addition and reductive elimination steps for this electron-deficient heterocycle.
Base Cs₂CO₃, K₃PO₄Stronger, non-nucleophilic bases are often required for efficient transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFAprotic polar solvents are generally effective. Degassing is critical to prevent catalyst degradation.

Conclusion and SAR Outlook

The synthetic protocols detailed in this application note provide a comprehensive framework for generating a diverse library of novel pyrazolo[4,3-c]pyridine analogs from a common starting material. By systematically exploring modifications at the C3, N1/N2, and pyridine ring positions, researchers can effectively conduct SAR studies to identify compounds with improved biological activity and drug-like properties.

Based on existing literature, SAR trends for this scaffold can be highly target-dependent. For instance, in some series, substitution on the pyrazole nitrogen with small alkyl groups is well-tolerated, while in others, a free N-H may be crucial for activity.[10] The C3 position, when converted to an amide, allows for the introduction of various substituents that can probe different pockets of a target's active site.[1] Finally, functionalization of the pyridine ring can modulate the overall physicochemical properties of the molecule, such as solubility and metabolic stability, and can introduce new vectors for interaction with the biological target.

The successful implementation of these synthetic strategies will enable the generation of valuable data to guide the optimization of pyrazolo[4,3-c]pyridine-based lead compounds in drug discovery programs.

References

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Infectious Diseases. [Link]

  • Wojcicka, A., & Becan, L. (2015). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry. [Link]

  • Metwally, A. A., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • El-Gohary, N. S., et al. (2021). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridine analogs as potential anticancer agents. Bioorganic Chemistry. [Link]

  • Ghaedi, A., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Weinhouse, M. I., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][11]Triazolo[12][13]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry. [Link]

  • Tsolaki, E., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. [Link]

  • Wang, J., et al. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Iaroshenko, V. O., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • CN103992318A - Pyrazolopyridine compound and preparation method thereof. (2014).
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  • Kaugars, G., et al. (1979). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. [Link]

  • Iriepa, I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • de la Cruz, J. N., et al. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Molecules. [Link]

  • ResearchGate. (2021). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against... [Link]

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  • Skluzáček, M., et al. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]

  • Al-Zaydi, K. M. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules. [Link]

  • Rasika, C. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. [Link]

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developing a library of pyrazolo[4,3-c]pyridine derivatives for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the design, synthesis, and screening of pyrazolo[4,3-c]pyridine libraries.

Introduction & Strategic Rationale

The pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Derivatives of this heterocycle have been identified as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma[1], and as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[2].

Developing a robust library of these derivatives requires a highly efficient synthetic route coupled with a reliable High-Throughput Screening (HTS) cascade. This application note details the strategic design, synthesis, and screening of 2H-pyrazolo[4,3-c]pyridine libraries, emphasizing the mechanistic rationale behind experimental choices to ensure reproducible and self-validating workflows.

Library Design and Synthetic Strategy

The synthetic strategy relies on late-stage functionalization to rapidly generate chemical diversity. Instead of building the bicyclic core around different substituents, we utilize an iodine-mediated electrophilic cyclization of 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles[3].

Causality of the Cyclization Step: This specific ring-closing reaction is highly advantageous because it simultaneously forms the pyridine ring and installs an iodine atom at the C7 position. The resulting 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine serves as a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions, bypassing the need for a separate, often poorly regioselective, halogenation step.

Protocol A: Synthesis of the 7-Substituted Pyrazolo[4,3-c]pyridine Library

Objective: Generate a diversified library via Suzuki-Miyaura cross-coupling.

  • Reaction Assembly: In a 96-well reaction block, dispense 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine (1.0 eq) and a unique boronic acid derivative (1.2 eq) into each well.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq). Causality: Pd(dppf)Cl₂ is selected due to its bidentate phosphine ligand (dppf), which enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the steric bulk of dppf prevents catalyst aggregation and deactivation, ensuring high yields even with sterically hindered boronic acids.

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Causality: The biphasic system is critical; dioxane solubilizes the organic reactants and catalyst, while water dissolves the inorganic base (K₂CO₃), facilitating the activation of the boronic acid to the reactive boronate species. Degassing prevents oxidative quenching of the Pd(0) active catalyst.

  • Incubation: Seal the block and heat at 90°C for 12 hours under a nitrogen atmosphere.

  • Purification: Filter through a silica-based solid-phase extraction (SPE) plate to remove the palladium catalyst, followed by automated preparative HPLC.

Workflow Visualization

G A Starting Material (1H-pyrazole-4-carbaldehyde) B Electrophilic Cyclization (7-iodo-pyrazolo[4,3-c]pyridine) A->B I2, Base Regioselective C Library Diversification (Suzuki-Miyaura Coupling) B->C Boronic Acids, Pd Catalyst D High-Throughput Screening (AlphaScreen Assay) C->D 1536-well formatting E Hit Identification & SAR Analysis D->E Z' > 0.5 validation

Workflow for the synthesis and high-throughput screening of pyrazolo[4,3-c]pyridines.

High-Throughput Screening (HTS) Methodology

To evaluate the synthesized library, we employ a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) platform, which is particularly suited for identifying PPI inhibitors such as those targeting the PEX14-PEX5 complex[1].

Causality of Assay Selection: AlphaScreen is a bead-based technology that relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are brought into proximity (within 200 nm) by interacting proteins. Because it is a homogenous "mix-and-read" assay, it eliminates washing steps, significantly reducing liquid handling errors and making it ideal for miniaturization into 1536-well formats.

Protocol B: AlphaScreen Assay for PPI Inhibition

Self-Validating System: Every assay plate must include 16 wells of maximum signal (DMSO vehicle) and 16 wells of minimum signal (known inhibitor or untagged competitor peptide). The plate is only validated and accepted for data extraction if the calculated Z'-factor is ≥ 0.5, ensuring the assay's dynamic range and data integrity.

  • Reagent Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 10 nL of the pyrazolo[4,3-c]pyridine library (in 100% DMSO) into a 1536-well white opaque microplate.

  • Protein Addition: Dispense 2 µL of assay buffer containing His-tagged Target Protein (e.g., TbPEX14) and Biotinylated Ligand Peptide (e.g., PEX5-derived peptide). Incubate for 30 minutes at room temperature to allow compound binding.

  • Bead Addition (Critical Light-Sensitive Step): Under subdued green light (<100 lux), add 2 µL of a mixture containing Nickel Chelate Donor beads and Streptavidin Acceptor beads (final concentration 10 µg/mL each). Causality: The beads contain photosensitive dyes that undergo photobleaching under standard laboratory lighting. Subdued green light prevents the premature generation of singlet oxygen, preserving the signal-to-background ratio.

  • Incubation and Readout: Incubate the plates in the dark for 1 hour. Read the plate on a multimode microplate reader equipped with an AlphaScreen laser (excitation at 680 nm, emission at 520–620 nm).

Quantitative Data and Structure-Activity Relationship (SAR)

The structural diversification of the pyrazolo[4,3-c]pyridine core significantly impacts binding affinity and biological activity. The table below summarizes the quantitative data for representative derivatives across different therapeutic targets, highlighting the scaffold's versatility.

Compound IDCore ScaffoldKey SubstitutionTarget AssayActivity (IC₅₀ / K_d / GI₅₀)Ref
Compound 1 2H-pyrazolo[4,3-c]pyridine4-methoxyphenyl (at C7)PEX14-PEX5 PPIK_d = 163 µM[1]
Compound 29 2H-pyrazolo[4,3-c]pyridineMethoxy-naphthalene (at C7)PEX14-PEX5 PPIIC₅₀ = 2.1 µM[1]
Compound D6 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine3-phenylprop-2-enoyl (at C5)PtpB-Mtb EnzymeIC₅₀ = 14.4 µM[2]
Compound 37 2H-pyrazolo[4,3-c]pyridine4-hydroxyphenyl (at C7)MCF-7 CytotoxicityGI₅₀ = 5.2 µM[3]

References

  • Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL: [Link]

  • Title: Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: ASM Journals (Infection and Immunity) URL: [Link]

  • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: Institute of Molecular and Translational Medicine / MDPI Molecules URL: [Link]

Sources

Application Note: A Robust and Scalable Gram-Scale Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and detailed protocol for the gram-scale synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The pyrazolo[4,3-c]pyridine core is found in a variety of pharmacologically active agents, making its efficient synthesis a topic of significant interest.[1] This guide details a robust, two-step synthetic sequence involving the formation of a key pyridine precursor followed by a cyclocondensation reaction with hydrazine. The methodology is designed for scalability, providing researchers and drug development professionals with a reliable pathway to access multi-gram quantities of this valuable intermediate. All experimental choices are rationalized, and potential challenges are addressed to ensure reproducibility and success.

Introduction and Synthetic Strategy

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, which exhibits a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] Specifically, the 1H-pyrazolo[4,3-c]pyridine isomer is a crucial building block for developing targeted therapeutics. The primary challenge in its synthesis lies in achieving regiochemical control and developing a process that is both high-yielding and scalable.

The synthetic strategy outlined herein follows a convergent and logical pathway: the annulation of a pyrazole ring onto a pre-functionalized pyridine core. This approach is advantageous for gram-scale synthesis as it utilizes readily accessible starting materials and involves robust chemical transformations.

The overall two-step process is as follows:

  • Vilsmeier-Haack Formylation: Synthesis of the key intermediate, ethyl 2-chloro-3-formylpyridine-4-carboxylate, from a commercially available 2-chloropyridine derivative. This reaction introduces the necessary aldehyde functionality that will become part of the pyrazole ring.

  • Cyclocondensation with Hydrazine: Reaction of the formyl-pyridine intermediate with hydrazine hydrate to construct the fused pyrazole ring, yielding the final target molecule. This classic method for pyrazole formation is highly reliable and efficient.[2]

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclocondensation A Ethyl 2-chloronicotinate B Ethyl 2-chloro-3-formylpyridine-4-carboxylate (Key Intermediate) A->B  Vilsmeier-Haack  (POCl₃, DMF) C Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Final Product) B->C  Hydrazine Hydrate  (Ethanol, Reflux)

Caption: Overall workflow for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierNotes
Ethyl 2-chloronicotinateC₈H₈ClNO₂185.61CommercialStarting Material
Phosphorus(V) oxychloridePOCl₃153.33CommercialVilsmeier Reagent
N,N-Dimethylformamide (DMF)C₃H₇NO73.09CommercialAnhydrous, Vilsmeier Reagent
Dichloromethane (DCM)CH₂Cl₂84.93CommercialAnhydrous, for reaction and extraction
Sodium bicarbonateNaHCO₃84.01CommercialFor aqueous work-up
Anhydrous Sodium SulfateNa₂SO₄142.04CommercialDrying agent
Hydrazine hydrate (~64% N₂H₄)H₆N₂O50.06CommercialToxic & Corrosive , handle with care
Ethanol (EtOH)C₂H₅OH46.07CommercialAnhydrous, for reaction
Ethyl Acetate (EtOAc)C₄H₈O₂88.11CommercialFor extraction and chromatography
HexanesC₆H₁₄86.18CommercialFor chromatography
Silica GelSiO₂60.08CommercialFor column chromatography (230-400 mesh)
Equipment
  • Three-neck round-bottom flasks (500 mL and 1 L)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and distillation apparatus

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • Büchner funnel and vacuum flask

Experimental Protocols

PART A: Synthesis of Ethyl 2-chloro-3-formylpyridine-4-carboxylate

Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heterocyclic rings.[3] In this step, phosphorus oxychloride and DMF form the electrophilic Vilsmeier reagent, which attacks the pyridine ring to install the aldehyde group required for the subsequent cyclization. Anhydrous conditions are critical to prevent the decomposition of the Vilsmeier reagent.

Procedure:

  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

  • Vilsmeier Reagent Formation: In the flask, add anhydrous N,N-Dimethylformamide (DMF, 110 mL, 1.4 mol). Cool the flask in an ice bath to 0 °C. Slowly add phosphorus(V) oxychloride (POCl₃, 130 mL, 1.4 mol) dropwise via the dropping funnel over 45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Substrate Addition: Dissolve ethyl 2-chloronicotinate (50.0 g, 0.27 mol) in 100 mL of anhydrous dichloromethane (DCM). Add this solution to the Vilsmeier reagent via the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 95-100 °C) and maintain for 24 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding solid sodium bicarbonate in portions until gas evolution ceases and the pH is approximately 7-8. Caution: This is an exothermic process and will cause significant foaming.

  • Extraction: Transfer the mixture to a 2 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate in vacuo to afford ethyl 2-chloro-3-formylpyridine-4-carboxylate as a pale yellow solid.

    • Expected Yield: 70-80%

    • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS analysis.

PART B: Synthesis of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Rationale: This step involves the classical Knorr-type synthesis of a pyrazole ring via the cyclocondensation of a hydrazine with a 1,3-dicarbonyl equivalent (in this case, an α,β-unsaturated aldehyde system formed in situ).[2] The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and subsequent aromatization to form the stable fused heterocyclic product. Refluxing in ethanol provides sufficient thermal energy for the cyclization to occur.

G A Intermediate from Part A (Formylpyridine) C Hydrazone Intermediate A->C Addition B Hydrazine H₂N-NH₂ D Cyclized Intermediate C->D Intramolecular Cyclization E Final Product (Aromatized) D->E Aromatization (-H₂O, -HCl)

Caption: Simplified mechanism for the cyclocondensation step.

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 2-chloro-3-formylpyridine-4-carboxylate (10.0 g, 44.0 mmol) from Part A in 200 mL of anhydrous ethanol.

  • Reagent Addition: To the stirring solution, add hydrazine hydrate (3.0 mL, ~60 mmol, ~1.4 eq) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the starting material is consumed. The product often begins to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to aid in drying.

  • Drying: Dry the collected solid under vacuum at 40 °C for 12 hours to yield ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate as an off-white to pale yellow crystalline solid.

    • Expected Yield: 85-95%

    • Purity: The product obtained by this method is often of high purity (>95%). If further purification is needed, it can be recrystallized from ethanol.

Safety Precautions

  • Phosphorus(V) oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine hydrate (N₂H₄·H₂O): Toxic, a suspected carcinogen, and corrosive. Avoid inhalation and skin contact. Always handle in a fume hood and wear appropriate PPE.

  • Neutralization Step: The neutralization of the Vilsmeier reaction mixture with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large beaker to control foaming and prevent overflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; moisture contamination.Ensure all reagents and glassware are anhydrous. Increase reaction time if TLC shows significant starting material remaining.
Difficult purification in Part A Formation of byproducts.Ensure slow, controlled addition of POCl₃ at 0 °C. Use a proper gradient during column chromatography for better separation.
Reaction stalls in Part B Insufficient heat; low-quality hydrazine.Ensure the reaction is at a full reflux. Use fresh, high-quality hydrazine hydrate. A catalytic amount of acetic acid can sometimes facilitate hydrazone formation.
Product is colored Presence of impurities.If the final product is significantly colored, recrystallize from ethanol with a small amount of activated charcoal.

Conclusion

This application note describes a reliable and scalable two-step synthesis for producing gram-scale quantities of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. The procedure relies on well-established chemical transformations and uses readily available reagents, making it an accessible and efficient method for researchers in academic and industrial settings. The detailed protocol, coupled with explanations of the underlying chemical principles, provides a solid foundation for the successful synthesis of this important heterocyclic building block.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. Available from: [Link]

  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Bentham Science. Available from: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]

  • Synthesis of (a) pyrazolo[4,3-c]pyridines 14a–j and... ResearchGate. Available from: [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry. Available from: [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. Royal Society of Chemistry. Available from: [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. National Center for Biotechnology Information. Available from: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. National Center for Biotechnology Information. Available from: [Link]

  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available from: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]. Royal Society of Chemistry. Available from: [Link]

  • US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2... Google Patents.

Sources

Troubleshooting & Optimization

troubleshooting low yields in pyrazolo[4,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields and purity for this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key structural motif in numerous compounds with significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] However, its synthesis can be fraught with challenges, including low yields, and difficult-to-separate regioisomers.[2][3]

This document provides a structured troubleshooting guide based on real-world laboratory experience and established chemical principles. It aims to not only provide solutions but also to explain the underlying reasons for common synthetic pitfalls, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of pyrazolo[4,3-c]pyridines.

Q1: What are the most common synthetic strategies for preparing pyrazolo[4,3-c]pyridines?

A1: The synthesis of pyrazolo[4,3-c]pyridines typically involves constructing the bicyclic system by forming either the pyridine or the pyrazole ring from a suitably functionalized precursor.[2][4] Common approaches include:

  • Annulation of a pyrazole ring onto a pyridine scaffold: This often involves intramolecular cyclization of functionalized pyridine precursors.[2]

  • Formation of the pyridine ring from a pyrazole precursor: This is a widely used method, often employing multicomponent reactions or cyclization of substituted hydrazones.[2][4]

  • Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form the desired product, have been reported to provide good yields and excellent regioselectivity, sometimes with the assistance of microwave irradiation.[2][4]

  • Intramolecular Cyclizations: Appropriately functionalized precursors can undergo intramolecular cyclization to form the pyrazolo[4,3-c]pyridine ring system.[2]

The choice of strategy is often dictated by the desired substitution pattern on the final molecule and the commercial availability of starting materials.[2]

Q2: Why is regioselectivity a major challenge in pyrazolo[4,3-c]pyridine synthesis?

A2: Regioselectivity is a critical issue because the reaction of unsymmetrical precursors can often lead to the formation of multiple constitutional isomers, such as the desired pyrazolo[4,3-c]pyridine alongside the pyrazolo[3,4-b]pyridine and other isomers.[2] Controlling the reaction to favor the formation of the desired regioisomer is a common hurdle.[2] The similar polarities of these isomers can make their separation by standard column chromatography exceedingly difficult.[2]

Q3: What key factors influence the regiochemical outcome of the synthesis?

A3: Several factors can significantly impact the regioselectivity of pyrazolo[4,3-c]pyridine synthesis:

  • Steric and Electronic Properties of Substituents: The nature and position of substituents on both the pyrazole and pyridine precursors can sterically or electronically direct the cyclization to favor one isomer over another.[2] For instance, a bulky protecting group on a nearby nitrogen atom might sterically hinder the formation of an undesired isomer.[2]

  • Reaction Conditions: Parameters such as solvent, temperature, catalyst, and pH can have a profound effect on the regiochemical outcome.[2]

  • Nature of Starting Materials: The choice of precursors is critical. For example, it has been reported that (Z)-hydrazones readily cyclize, while their (E)-hydrazone counterparts may fail to react under similar conditions.[3]

  • Catalyst/Promoter: The use of specific catalysts, such as iodine in certain multicomponent reactions, can promote the formation of a particular regioisomer.[2]

Section 2: Troubleshooting Low Yields

This section provides a detailed, question-and-answer-based guide to troubleshooting low yields in your pyrazolo[4,3-c]pyridine synthesis.

Issue 1: The reaction is sluggish or incomplete, resulting in a low yield of the desired product.
Q: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What should I investigate first?

A: Incomplete reactions are a common source of low yields. A systematic evaluation of your reaction parameters is the first step in troubleshooting.

Initial Checks:

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can inhibit the reaction or lead to the formation of side products.[5] Ensure the purity of your reactants, especially aminopyrazoles, which can be prone to degradation.[5] If necessary, purify your starting materials by recrystallization or column chromatography before use.[5]

  • Solvent Quality: The solvent plays a crucial role in reactant solubility and reaction kinetics.[5] Ensure you are using a dry, high-purity solvent, as trace amounts of water or other impurities can quench catalysts or react with sensitive intermediates.

  • Reaction Setup and Inert Atmosphere: For reactions sensitive to air or moisture, ensure your reaction setup is properly dried and maintained under an inert atmosphere (e.g., nitrogen or argon).[6]

Workflow for Optimizing Reaction Conditions

G cluster_0 Troubleshooting Incomplete Reaction start Low Yield: Incomplete Reaction purity Verify Purity of Starting Materials & Reagents start->purity solvent Check Solvent Quality (Dryness, Purity) purity->solvent setup Ensure Inert Reaction Setup solvent->setup temp_time Optimize Temperature & Reaction Time setup->temp_time catalyst Screen Different Catalysts & Loadings temp_time->catalyst monitoring Monitor Reaction Progress (TLC/LC-MS) catalyst->monitoring complete Reaction Complete monitoring->complete

Caption: A systematic workflow for troubleshooting incomplete reactions.

Optimization Strategies:

  • Reaction Time and Temperature: Suboptimal temperature or reaction time can lead to incomplete conversion or product degradation.[2][5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2] Some reactions may require elevated temperatures, and microwave-assisted synthesis has been shown to be effective in some cases, potentially reducing reaction times and improving yields.[4]

  • Catalyst Selection and Loading: The choice of catalyst and its loading can dramatically influence the reaction outcome.[5] While acidic catalysts like acetic acid are common, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have also been shown to be effective.[5] A catalyst screen is often a worthwhile endeavor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and equilibria. A solvent screen, exploring a range of polar aprotic (e.g., DMF, DMSO), polar protic (e.g., ethanol, acetic acid), and non-polar solvents (e.g., toluene, dioxane), is recommended.[5]

ParameterRecommendationRationale
Temperature Optimize systematically (e.g., room temp, 50 °C, 80 °C, reflux)Reaction kinetics are temperature-dependent. Overheating can lead to decomposition.[2]
Reaction Time Monitor by TLC or LC-MSPrevents premature work-up or formation of degradation products from prolonged reaction times.[2]
Catalyst Screen different types (acid, base, metal) and loadingsThe optimal catalyst can significantly improve reaction rate and yield.[5]
Solvent Perform a solvent screen (polar, non-polar, protic, aprotic)Solvent affects solubility, reaction kinetics, and can influence transition states.[5]
Issue 2: The desired pyrazolo[4,3-c]pyridine is formed, but the yield is low due to the formation of regioisomers.
Q: I'm observing the formation of multiple isomers, with the desired pyrazolo[4,3-c]pyridine being a minor product. How can I improve the regioselectivity?

A: The formation of regioisomers is a well-documented challenge.[3] Improving the yield of the desired isomer often requires a multi-faceted approach that considers both the reaction conditions and the nature of the starting materials.

Strategies to Enhance Regioselectivity:

  • Modify the Substrate: The electronic and steric properties of your starting materials can be altered to favor the formation of the desired pyrazolo[4,3-c]pyridine isomer.[2]

    • Protecting Groups: Introducing a bulky protecting group on a nearby nitrogen atom can sterically hinder the formation of the undesired isomer.[2]

    • Electron-Withdrawing/Donating Groups: The strategic placement of electron-withdrawing or -donating groups can influence the nucleophilicity or electrophilicity of key atoms, thereby directing the cyclization pathway.

  • Optimize Reaction Conditions:

    • Solvent and Electrophile Combination: The choice of solvent and electrophilic additive can influence the regioselectivity of the cyclization.[3] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule.[5]

    • Temperature Control: In some cases, the kinetic and thermodynamic products may be different. Running the reaction at a lower temperature may favor the formation of the kinetically controlled product, which could be your desired isomer.

  • Consider an Alternative Synthetic Route: If optimizing the current protocol fails to provide satisfactory regioselectivity, exploring a different synthetic strategy may be necessary.[2] For example, a multicomponent reaction or a route that builds the rings in a different order might offer better control.[2][4]

Issue 3: I have a complex mixture of byproducts, and purification of the desired product is difficult.
Q: My reaction mixture is messy, and isolating the pure pyrazolo[4,3-c]pyridine is challenging. What are the likely side reactions, and how can I minimize them?

A: A complex reaction mixture often points to competing side reactions or product decomposition. Understanding these potential pathways is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Decomposition of Starting Materials or Product: Pyrazole and pyridine derivatives can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to decomposition.[2]

    • Mitigation: Monitor the reaction closely and work it up as soon as the starting material is consumed. Consider milder reaction conditions or a more efficient catalyst to reduce the required reaction time and temperature.

  • Oxidation/Reduction of Functional Groups: If your starting materials contain sensitive functional groups, they may be altered under the reaction conditions.

    • Mitigation: Ensure an inert atmosphere if your compounds are air-sensitive. Choose reagents and catalysts that are compatible with all functional groups present in your molecules.

  • Formation of Polymeric Materials: Under certain conditions, especially with highly reactive intermediates, polymerization can occur.

    • Mitigation: Control the concentration of your reactants. Adding one reactant slowly to the other can sometimes prevent polymerization.

Purification Challenges and Solutions:

The purification of pyrazolo[4,3-c]pyridines can be challenging due to their polarity and the potential for co-elution with byproducts or regioisomers.[2][5]

  • Column Chromatography:

    • Stationary Phase: While silica gel is the most common stationary phase, consider using alumina if you are having difficulty with separation on silica.[2]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[5] If separation is still difficult, consider using a different solvent system altogether (e.g., dichloromethane/methanol).

    • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2]

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.[5] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures but is sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallizing these types of compounds.[5]

  • Derivatization: In some cases, temporarily derivatizing the product or the impurity can alter their polarities, making separation easier. The derivatizing group can then be removed in a subsequent step.[2]

Section 3: Experimental Protocols

This section provides a general, illustrative protocol for a common synthetic route to a pyrazolo[4,3-c]pyridine scaffold. Note: This is a generalized procedure and may require optimization for your specific substrate.

General Procedure for the Synthesis of a Pyrazolo[4,3-c]pyridine via Cyclization

This protocol is based on a general cyclization reaction and should be adapted based on the specific literature precedent for your target molecule.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting pyrazole or pyridine precursor (1.0 eq).

  • Solvent Addition: Add the appropriate dry solvent (e.g., ethanol, acetic acid, or DMF) to the flask.

  • Reagent Addition: Add the other reactant(s) and the catalyst (if required) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it may be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrazolo[4,3-c]pyridine.[2]

Workflow for a General Pyrazolo[4,3-c]pyridine Synthesis

G cluster_1 General Synthetic Workflow setup Reaction Setup (Dry Glassware, Inert Atmosphere) addition Addition of Reactants, Solvent, and Catalyst setup->addition reaction Heating and Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for pyrazolo[4,3-c]pyridine synthesis.

By systematically addressing the potential issues outlined in this guide, you can significantly improve the yield and purity of your pyrazolo[4,3-c]pyridine synthesis, accelerating your research and development efforts.

References

  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis - Benchchem.
  • Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41.
  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][7]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - MDPI. [Link]

  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - Beilstein Journals. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. [Link]

  • Troubleshooting low yield in pyridine functionaliz
  • Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Deriv
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. [Link]

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identifying and minimizing side products in the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we will dissect potential side reactions, troubleshoot suboptimal yields, and provide robust protocols for obtaining your target molecule with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core?

A1: The synthesis of pyrazolo[4,3-c]pyridines can be broadly approached in two ways: annulation of a pyrazole ring onto a pyridine scaffold, or the formation of a pyridine ring from a suitably functionalized pyrazole precursor. Common methods include the intramolecular cyclization of substituted hydrazones, multicomponent reactions, and the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the bicyclic system.[1][2]

Q2: I am observing the formation of a regioisomeric impurity. Why is this happening and how can I control it?

A2: Regioselectivity is a frequent challenge in pyrazolopyridine synthesis. Depending on your starting materials, you may be forming other isomers such as pyrazolo[3,4-b]pyridines or pyrazolo[4,3-b]pyridines.[1][3] The formation of these side products is governed by several factors:

  • Steric and Electronic Effects: The substituents on your precursors can sterically or electronically favor one cyclization pathway over another.

  • Reaction Conditions: Parameters like solvent, temperature, pH, and the choice of catalyst can significantly influence the regiochemical outcome.[1]

  • Tautomerism of Precursors: The tautomeric form of your pyrazole or pyridine precursor at the moment of reaction can dictate the final product.

To control regioselectivity, a systematic optimization of reaction conditions is recommended. This can involve screening different solvents, bases or acids, and temperatures. Additionally, computational studies can sometimes predict the most likely regioisomeric outcome.[1]

Q3: My reaction mixture is intensely colored (yellow/red), but my desired product is a white solid. What is the source of this color?

A3: Colored impurities in pyrazole synthesis often arise from side reactions involving hydrazine starting materials or the oxidation of intermediates or the final product.[4] These impurities are typically highly conjugated organic molecules. While often present in small amounts, they can be difficult to remove.

Q4: My yield is consistently low. What are the likely causes?

A4: Low yields can be attributed to several factors beyond the formation of regioisomers. These include:

  • Incomplete Cyclization: The reaction may not be going to completion, leaving unreacted starting materials or stable intermediates.

  • Competing Side Reactions: Besides isomer formation, other side reactions might be consuming your starting materials.

  • Product Degradation: The desired product might be unstable under the reaction or workup conditions.

  • Inefficient Purification: The product may be lost during extraction, crystallization, or chromatography.

A thorough analysis of the crude reaction mixture by techniques like TLC, LC-MS, and NMR is crucial to diagnose the root cause.

Troubleshooting Guide

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra of the crude or purified product show duplicate sets of peaks.

  • Multiple spots with similar retention factors are observed on TLC.

  • The melting point of the isolated solid is broad.

Troubleshooting Workflow:

start Regioisomer Formation Detected cond_check Analyze Reaction Conditions start->cond_check temp Vary Temperature cond_check->temp Temperature Effect? solvent Screen Solvents (e.g., polar vs. non-polar) cond_check->solvent Solvent Polarity? catalyst Modify Catalyst/Promoter (e.g., acid, base, metal) cond_check->catalyst Catalyst Dependent? substrate_mod Modify Substrate temp->substrate_mod solvent->substrate_mod catalyst->substrate_mod protecting_group Introduce Steric Hindrance (e.g., bulky protecting group) substrate_mod->protecting_group Steric Control? electronics Alter Electronic Properties (e.g., EWG/EDG) substrate_mod->electronics Electronic Control? purification Optimize Purification protecting_group->purification electronics->purification chromatography High-Resolution Chromatography (e.g., preparative HPLC) purification->chromatography Difficult Separation? crystallization Fractional Crystallization purification->crystallization Crystalline Product? end Desired Regioisomer Isolated chromatography->end crystallization->end

Caption: Troubleshooting workflow for managing regioisomer formation.

Detailed Protocols:

  • Protocol 1.1: Temperature Screening

    • Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, and reflux).

    • Monitor the reactions by TLC or LC-MS at regular intervals.

    • Analyze the crude product ratio by ¹H NMR to determine the optimal temperature for maximizing the desired isomer.

  • Protocol 1.2: Substrate Modification

    • If possible, modify the starting materials to introduce steric bulk near one of the reactive sites to disfavor the formation of the undesired isomer.[1]

    • Alternatively, alter the electronic properties of the substituents (electron-donating vs. electron-withdrawing) to influence the nucleophilicity or electrophilicity of the reacting centers.

Issue 2: Low Yield and Incomplete Conversion

Symptoms:

  • TLC and NMR analysis of the crude product show a significant amount of unreacted starting materials.

  • The isolated yield of the desired product is poor, even with minimal side product formation.

Troubleshooting Workflow:

start Low Yield / Incomplete Reaction check_params Review Reaction Parameters start->check_params time Increase Reaction Time check_params->time temp Increase Temperature (if stable) check_params->temp reagents Check Reagent Stoichiometry & Purity check_params->reagents check_catalyst Catalyst Activity time->check_catalyst temp->check_catalyst reagents->check_catalyst new_catalyst Use Fresh Catalyst check_catalyst->new_catalyst Deactivated? change_catalyst Screen Different Catalysts check_catalyst->change_catalyst Ineffective? purification Evaluate Workup & Purification new_catalyst->purification change_catalyst->purification extraction Optimize Extraction pH & Solvent purification->extraction chromatography Adjust Chromatography Conditions purification->chromatography end Improved Yield extraction->end chromatography->end

Caption: Workflow for addressing low reaction yield and incomplete conversion.

Detailed Protocols:

  • Protocol 2.1: Reaction Monitoring and Optimization

    • Set up the reaction and take aliquots at regular time points.

    • Quench the aliquots and analyze by TLC or LC-MS to determine the rate of product formation and consumption of starting materials.

    • If the reaction stalls, consider a stepwise increase in temperature or the addition of more reagent/catalyst.

  • Protocol 2.2: Workup and Extraction Optimization

    • Determine the pKa of your product and impurities.

    • Perform liquid-liquid extractions at different pH values to selectively isolate the desired product from acidic or basic impurities. Unreacted hydrazine, for example, can be removed with a dilute acid wash.[4]

Issue 3: Removal of Persistent Impurities

Symptoms:

  • The product appears pure by ¹H NMR but fails elemental analysis or has a persistent colored tint.

  • A minor, inseparable impurity is observed by LC-MS or high-resolution TLC.

Troubleshooting Strategies:

Impurity TypeIdentification MethodRecommended Purification Protocol
Regioisomers ¹H NMR, LC-MSPreparative HPLC or SFC; Fractional Crystallization
Unreacted Hydrazine TLC (stains with ninhydrin), LC-MSAcidic wash during workup (e.g., 1M HCl)
Colored Impurities Visual, UV-VisTreatment with activated charcoal; Recrystallization
N-Oxides LC-MS (M+16 peak)Reduction (e.g., with PCl₃ or H₂/Pd); Chromatographic separation
  • Protocol 3.1: Activated Charcoal Treatment

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Add a small amount of activated charcoal (typically 1-5% w/w).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the charcoal.

    • Concentrate the filtrate to recover the decolorized product.[4]

  • Protocol 3.2: Recrystallization

    • Select a solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

    • Dissolve the crude product in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to promote the formation of pure crystals.

    • Isolate the crystals by filtration.

References

  • ResearchGate. Synthesis of pyrazolo[4,3‐c]pyridines by I2 catalysed intramolecular... Available from: [Link]

  • Beilstein Journals. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Available from: [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available from: [Link]

  • Google Patents. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • MDPI. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. Available from: [Link]

  • DAU. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • Appretech Scientific Limited. ethyl 1H,4H,5H,6H,7H-pyrazolo(4,3-c)pyridine-3-carboxylate. Available from: [Link]

  • PMC. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Available from: [Link]

Sources

challenges in the purification of pyrazolo[4,3-c]pyridine regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of pyrazolo[4,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in separating the closely related regioisomers of this important heterocyclic scaffold. Here, we provide in-depth answers to frequently asked questions, troubleshooting guides for common experimental hurdles, and validated protocols to streamline your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and strategic approaches to purifying pyrazolo[4,3-c]pyridine regioisomers.

Q1: What are the primary challenges in separating pyrazolo[4,3-c]pyridine regioisomers?

The synthesis of substituted pyrazolo[4,3-c]pyridines, particularly through N-alkylation or cyclization reactions, frequently yields a mixture of constitutional isomers (regioisomers).[1][2] The core challenge lies in their remarkably similar physicochemical properties. Because they have the same molecular weight and often possess very similar polarity, functional group presentation, and shape, they behave almost identically in many separation systems.[1][3] This makes their resolution by standard laboratory techniques like conventional column chromatography or simple crystallization exceptionally difficult.[1]

Q2: My regioisomers are co-eluting during silica gel column chromatography. What is my first step?

This is the most common issue researchers face. When isomers co-elute, a systematic optimization of your chromatographic conditions is necessary. Before attempting advanced techniques, exhaust all possibilities with your current setup.

The primary causes and immediate solutions include:

  • Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing both isomers to move too quickly, or too low, causing them to remain adsorbed without differential partitioning.[4]

  • Poor Resolution on TLC: If you cannot see any separation between the spots on a Thin Layer Chromatography (TLC) plate, you will not achieve separation on the column.[3] The first step is to screen various solvent systems using TLC to find one that shows even a slight difference in retention factor (Rf).

  • Column Overloading: Applying too much sample for the column size leads to broad, overlapping bands.[4] A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.[4]

Q3: I've optimized my solvent system on silica, but separation is still poor. What are my next options for chromatography?

If a standard silica gel/hexane/ethyl acetate system fails, you must alter the nature of the stationary-mobile phase interaction.

  • Change the Stationary Phase: The acidic nature of silica gel can sometimes cause peak tailing or degradation.[4] Switching to a different stationary phase offers a new mechanism for separation.[1]

    • Alumina (Al₂O₃): Available in neutral, acidic, or basic forms, alumina can provide a different selectivity profile compared to silica.

    • Reverse-Phase Silica (C18): This is particularly useful if the compounds are sufficiently non-polar. Separation is based on hydrophobic interactions, using polar mobile phases like acetonitrile/water or methanol/water.[3]

  • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, preparative HPLC is the gold standard.[1][3] It offers significantly higher resolving power due to smaller particle sizes and high pressure. Both normal-phase and reverse-phase HPLC can be effective.[3]

Q4: Can I use crystallization to separate the isomers instead of chromatography?

Yes, selective crystallization can be a highly effective and scalable method if one regioisomer is capable of forming a more stable crystal lattice under specific conditions.[1] This technique relies on differences in solubility and crystal packing forces between the isomers. The process is often a matter of trial-and-error, requiring the screening of various solvents.[5] If the isomeric mixture is a solid, attempting recrystallization from a carefully chosen solvent may allow for the selective crystallization of the major or less soluble isomer, leaving the other enriched in the mother liquor.[1]

Q5: How do I definitively identify which isomer is which after separation?

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. While standard ¹H and ¹³C NMR will confirm the presence of two distinct isomers, advanced 2D NMR techniques are required to assign the correct structure.[6][7]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. For N-alkylated pyrazoles, the key is to observe the correlation from the protons on the alkyl group (e.g., N-CH₂) to the carbon atoms within the pyrazole ring. The connectivity pattern will be different for each regioisomer, allowing for definitive assignment.[8]

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space. A correlation between the protons of the N-alkyl group and a specific proton on the pyridine or pyrazole ring can confirm the site of substitution.[6][8]

  • ¹⁵N NMR: Although less common, direct detection or indirect observation via HMBC of ¹⁵N chemical shifts can provide conclusive evidence, as the nitrogen environments are distinct in each isomer.[9]

Part 2: Troubleshooting Guides and Protocols

Troubleshooting Workflow: Poor Chromatographic Separation

This workflow provides a logical sequence of steps to address the co-elution of pyrazolo[4,3-c]pyridine regioisomers.

G A Poor Separation Observed (Co-eluting Isomers) B Step 1: TLC Optimization A->B C Screen Diverse Mobile Phases (Vary Polarity & Composition) B->C D Is Separation Seen on TLC? C->D E Step 2: Column Condition Optimization D->E Yes H Step 3: Change Separation System D->H No F Use Shallower Gradient Reduce Sample Load Improve Column Packing E->F G Is Separation Successful? F->G G->H No K Pure Isomers Isolated G->K Yes I Try Different Stationary Phase (Alumina, C18, etc.) H->I J Move to Preparative HPLC H->J L Consider Derivatization or Crystallization H->L I->A Re-optimize J->K

Caption: Troubleshooting workflow for poor chromatographic separation.

Table 1: Recommended Starting Conditions for Chromatographic Separation
TechniqueStationary PhaseTypical Mobile Phase System (Starting Point)Key Considerations
TLC Screening Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate (9:1 to 1:1)Aim for an Rf of 0.2-0.4 for the isomer mixture.
Dichloromethane / Methanol (99:1 to 95:5)Useful for more polar analogues.
Flash Chromatography Silica Gel (230-400 mesh)Optimized solvent system from TLC.Use a shallow gradient elution for best results.[3]
Neutral AluminaHexane / Ethyl Acetate or Toluene / AcetoneOffers different selectivity; may resolve isomers inseparable on silica.[1]
Preparative HPLC C18 SilicaAcetonitrile / Water (+0.1% TFA or Formic Acid)Excellent for high-resolution separation of less polar isomers.[3]
Silica or CyanoHexane / Isopropanol or EthanolNormal-phase HPLC can provide superior selectivity for polar isomers.[10]
Protocol 1: Systematic Solvent Screening for Recrystallization

This protocol outlines a method for identifying a suitable solvent for separating regioisomers via fractional crystallization.

Objective: To find a solvent that dissolves the isomeric mixture at an elevated temperature but in which one isomer is significantly less soluble upon cooling, leading to its selective precipitation.

Materials:

  • Isomeric mixture (solid, ~50-100 mg)

  • A selection of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water)

  • Small test tubes or vials

  • Heating block or water bath

  • Stirring rods

Procedure:

  • Initial Solubility Test: Place ~10-20 mg of the isomeric mixture into several different test tubes.

  • Solvent Addition: To each tube, add a small aliquot (e.g., 0.2 mL) of a different test solvent at room temperature. Observe if the solid dissolves completely.

    • Ideal solvents will not fully dissolve the compound at room temperature.

  • Heating: Gently heat the suspensions that did not dissolve in a heating block. Add the same solvent dropwise while heating until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Cooling and Observation: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath to promote crystallization.

  • Analysis: Observe the tubes for crystal formation. A successful solvent will yield a significant amount of crystalline solid.

    • The "best" solvent is one that dissolves the mixture when hot but yields a good crop of crystals upon cooling.

  • Characterization: Isolate the crystals by filtration and the dissolved portion from the mother liquor. Analyze both fractions (e.g., by ¹H NMR or LC-MS) to determine if any enrichment of one regioisomer has occurred.

References

  • BenchChem. (2025). Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. BenchChem.
  • Martínez-Viturro, J. I., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ferreira, S. B., et al. (2013). Crystallization: From the Conformer to the Crystal. IntechOpen. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kovaleva, E. G., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]

  • Pitsch, J., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules. [Link]

Sources

Technical Support Center: Methods to Improve the Solubility of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and similar heterocyclic compounds. Our goal is to provide a logical, scientifically-grounded framework for systematically addressing and overcoming these issues, moving from simple adjustments to advanced formulation strategies.

Troubleshooting Guide & FAQs: Addressing Solubility Issues

This section is structured in a question-and-answer format to directly address common issues and strategic considerations during your experiments.

Q1: My compound is showing very low aqueous solubility. What are the first steps I should take?

A1: Before exploring complex formulation strategies, it is critical to establish a baseline and rule out fundamental issues.

  • Confirm Compound Purity and Integrity: Verify the purity of your batch of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate using methods like HPLC, LC-MS, and NMR. Impurities can significantly impact solubility measurements. Assess the compound's stability under your experimental conditions (e.g., temperature, light) to ensure it is not degrading into less soluble byproducts.[1]

  • Determine Baseline Solubility: Quantify the kinetic and thermodynamic solubility of your compound to establish a reliable baseline. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility.[1] This baseline is essential for evaluating the effectiveness of any enhancement technique you employ.

  • Analyze Physicochemical Properties: The structure of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a planar heterocyclic system, suggests that strong intermolecular forces in its crystal lattice may contribute to its low solubility.[2] The presence of a basic pyridine nitrogen atom is the most critical feature to exploit for initial solubility enhancement strategies.[3]

Q2: What is the most direct and simplest method to try for improving the solubility of this specific compound?

A2: Given the presence of a basic pyridine nitrogen, pH adjustment is the most straightforward and effective initial approach.

The Causality: Pyridine and its derivatives are weak bases.[3] By lowering the pH of the aqueous medium to a value at least two units below the compound's pKa, the pyridine nitrogen becomes protonated. This forms a pyridinium cation, an ionized species which is significantly more soluble in water than the neutral molecule.[3][4]

Practical Steps:

  • First, determine the pKa of your compound experimentally or through in silico prediction.

  • Prepare a series of buffers with varying pH levels (e.g., from pH 2 to pH 7.4).

  • Measure the compound's solubility in each buffer using the Shake-Flask method to generate a pH-solubility profile. This profile will reveal the optimal pH range for solubilization.[1]

Q3: For my in vitro biological assays, pH modification isn't always feasible. How can I use co-solvents effectively?

A3: Co-solvents are water-miscible organic solvents that improve the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[5][6] This is a very common and practical approach for research-scale experiments.

The Causality: The co-solvent molecules disrupt the hydrogen bonding network of water, creating a more favorable environment for the non-polar regions of the drug molecule. This reduction in solvent-solvent interaction energy allows for greater solvation of the solute.[5]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs, e.g., PEG 400)

  • Glycerine[6]

Troubleshooting & Optimization:

  • Precipitation on Dilution: A common issue is the precipitation of the compound when a concentrated stock solution (e.g., in 100% DMSO) is diluted into an aqueous assay buffer. To mitigate this, determine the optimal co-solvent concentration. The final concentration of the organic solvent should typically be kept low (e.g., <1% v/v) to avoid artifacts in biological assays.

  • Systematic Screening: Do not rely on a single co-solvent. A systematic screening of several co-solvents at various concentrations (e.g., 5%, 10%, 20%) will identify the most effective system for your specific compound.[7]

Q4: The solubility improvement with pH and co-solvents is insufficient for my needs. What advanced formulation strategies should I consider?

A4: When simple methods are inadequate, more advanced techniques that alter the physical state of the compound are necessary. The two most powerful strategies for significant solubility enhancement are Solid Dispersions and Nanosuspensions .

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[8] The goal is to reduce the drug's particle size to a molecular level and, crucially, to convert the crystalline drug into a higher-energy amorphous form.[9][10] Amorphous materials lack an ordered crystal lattice, so no energy is required to break these bonds during dissolution, leading to a significant increase in aqueous solubility and dissolution rate.[11][12]

  • Nanosuspensions: This approach reduces the particle size of the pure drug down to the sub-micron (nanometer) range.[13] According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. By dramatically increasing the surface area, nanosuspensions can significantly enhance the dissolution velocity and saturation solubility.[14][15][16] This method is particularly useful for drugs that are poorly soluble in both aqueous and organic media.[14]

Q5: Is it possible to chemically modify the molecule itself to achieve better solubility for in vivo studies?

A5: Yes, the prodrug approach is a highly effective chemical modification strategy. This has been successfully applied to pyrazolo[3,4-d]pyrimidines, a closely related chemical scaffold, to overcome solubility issues.[17][18]

The Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[19] For solubility enhancement, a highly polar, water-soluble promoiety is temporarily attached to the parent molecule. This new molecule has greatly improved aqueous solubility, facilitating formulation and administration. Once administered, the body's enzymes cleave off the promoiety, releasing the active drug at the site of action.[19][20]

Example Strategy: For ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, the secondary amine on the pyrazole ring could be a potential site for attaching a water-soluble promoiety, such as one containing a phosphate group or a highly soluble amino acid ester.[19] This strategy can lead to a dramatic improvement in solubility, often by several orders of magnitude.[17]

Data Summary: Comparison of Enhancement Techniques

The following table provides a comparative overview of the described methods. The "Potential Fold-Increase" values are estimates based on typical outcomes for poorly soluble compounds and should be determined experimentally.

MethodMechanistic PrinciplePotential Fold-IncreaseKey AdvantagesKey Limitations
pH Adjustment Ionization of the basic pyridine nitrogen to form a more soluble salt.[3]2 - 100xSimple, cost-effective, easy to implement.Only applicable to ionizable compounds; risk of precipitation upon pH change (e.g., in the gut).[4]
Co-solvency Reduction of solvent polarity, decreasing the energy required to solvate the drug.[5][6]2 - 500xExcellent for in vitro assays and liquid formulations; well-understood mechanism.[6]Potential for compound precipitation upon dilution; solvent may have biological/toxicological effects.[1]
Solid Dispersion Conversion of the drug from a crystalline to a high-energy amorphous state; molecular dispersion in a hydrophilic carrier.[9][10]10 - 10,000xSignificant increase in both solubility and dissolution rate; suitable for oral solid dosage forms.[21]Amorphous form can be physically unstable and may recrystallize over time; manufacturing can be complex.[10]
Nanosuspension Drastic increase in particle surface area, leading to increased dissolution velocity.[14][15]10 - 1,000xApplicable to nearly all poorly soluble drugs; high drug loading is possible.[13][22]Requires specialized equipment (homogenizers, mills); potential for particle aggregation.[22]
Prodrug Approach Covalent attachment of a water-soluble promoiety, which is cleaved in vivo.[19]100 - 10,000x+Dramatically improves aqueous solubility; can improve other properties like permeability.[17][18]Requires chemical synthesis and extensive characterization; cleavage kinetics must be optimized.[19]
Visual Workflows & Diagrams

The following diagrams illustrate the decision-making process and a typical experimental workflow.

Solubility_Enhancement_Decision_Tree Start Start: Poorly Soluble Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate CheckIonizable Is the compound ionizable? Start->CheckIonizable pH_Adjust Strategy: pH Adjustment (Generate pH-Solubility Profile) CheckIonizable->pH_Adjust Yes Cosolvent Strategy: Co-solvency (Screen different co-solvents) CheckIonizable->Cosolvent No CheckSufficient Is solubility sufficient for intended use? pH_Adjust->CheckSufficient CheckSufficient->Cosolvent No End Goal Achieved: Optimized Formulation CheckSufficient->End Yes CheckSufficient2 Is solubility sufficient? Cosolvent->CheckSufficient2 Advanced Consider Advanced Strategies CheckSufficient2->Advanced No CheckSufficient2->End Yes SolidDisp Strategy: Solid Dispersion Advanced->SolidDisp Nano Strategy: Nanosuspension Advanced->Nano Prodrug Strategy: Prodrug Approach (For in vivo applications) Advanced->Prodrug

Caption: Decision tree for selecting a solubility enhancement method.

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization Prep1 1. Select Carrier (e.g., PVP, HPMC) Prep2 2. Dissolve Drug & Carrier in Common Solvent Prep1->Prep2 Prep3 3. Solvent Evaporation (Rotary Evaporator) Prep2->Prep3 Prep4 4. Drying & Milling (Vacuum Oven, Mortar/Pestle) Prep3->Prep4 Char1 A. Dissolution Testing (Compare to physical mix) Prep4->Char1 Evaluate Char2 B. Differential Scanning Calorimetry (DSC) (Confirm amorphous state) Prep4->Char2 Validate Char3 C. X-Ray Powder Diffraction (XRPD) (Check for crystallinity) Prep4->Char3 Validate Result Final Formulation: Enhanced Solubility & Dissolution Char1->Result

Caption: Workflow for Solid Dispersion Preparation and Characterization.

Detailed Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile

Objective: To quantify the equilibrium solubility of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate across a physiologically relevant pH range.

Materials:

  • Test compound

  • A series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4)

  • 2 mL microcentrifuge tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a microcentrifuge tube (a visible amount of solid should remain at the bottom).[1]

  • Add a known volume (e.g., 1 mL) of a specific pH buffer to the tube.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for 24-48 hours to ensure equilibrium has been reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[3]

  • Carefully withdraw an aliquot of the clear supernatant. Crucially, do not disturb the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particulates.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.

  • Repeat for each pH buffer to construct the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of the test compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Test compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • A suitable organic solvent that dissolves both the drug and the carrier (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:9 w/w).

  • Accurately weigh and dissolve the calculated amounts of the test compound and the hydrophilic carrier in a minimal volume of the selected organic solvent in a round-bottom flask.[11]

  • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Scrape the solid material from the flask.

  • Place the collected solid dispersion in a vacuum oven at a moderate temperature (e.g., 40-50°C) for 24 hours to remove any residual solvent.

  • Gently grind the resulting solid into a fine powder using a mortar and pestle.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption, which could induce recrystallization.

  • Crucially, characterize the solid dispersion using DSC and XRPD to confirm the amorphous nature and perform dissolution studies to quantify the improvement.[9][10]

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview - RJPT. (2010, October 12). Retrieved March 10, 2026, from [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. (2021, June 15). Retrieved March 10, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 10, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Retrieved March 10, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Retrieved March 10, 2026, from [Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.). Retrieved March 10, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). Retrieved March 10, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Retrieved March 10, 2026, from [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Retrieved March 10, 2026, from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved March 10, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Enhancing Medication Solubility Using Nanosuspension: A Method - Asian Journal of Pharmaceutics. (2024, September 9). Retrieved March 10, 2026, from [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. (n.d.). Retrieved March 10, 2026, from [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed. (n.d.). Retrieved March 10, 2026, from [Link]

  • Cosolvency | PPTX - Slideshare. (n.d.). Retrieved March 10, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.). Retrieved March 10, 2026, from [Link]

  • Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved March 10, 2026, from [Link]

  • Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed. (2017, July 27). Retrieved March 10, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (2015, December 29). Retrieved March 10, 2026, from [Link]

  • Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model - Usiena air. (2017, June 26). Retrieved March 10, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Retrieved March 10, 2026, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Retrieved March 10, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 10, 2026, from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Retrieved March 10, 2026, from [Link]

  • Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Pharmaffiliates. (n.d.). Retrieved March 10, 2026, from [Link]

  • Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - RSC Publishing. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

controlling regioselectivity in the synthesis of substituted pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most complex challenge in the synthesis of substituted pyrazolo[4,3-c]pyridines: controlling N1 vs. N2 regioselectivity .

Whether you are synthesizing pendrin inhibitors or novel anti-trypanosomal agents, poor regioselectivity leads to difficult chromatographic separations, depressed yields, and wasted precursors. This guide moves beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these reactions, providing self-validating protocols, and offering field-proven solutions.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the Knorr pyrazole synthesis typically yield an inseparable mixture of N1 and N2 isomers when forming the pyrazolo[4,3-c]pyridine core? A1: The classic Knorr condensation between an unsymmetrical 1,3-diketone and a substituted hydrazine lacks inherent regiocontrol because both carbonyl carbons are similarly electrophilic. The hydrazine nucleophile attacks both sites indiscriminately, leading to a mixture of hydrazone intermediates that cyclize into N1 and N2 regioisomers. Because these isomers share nearly identical polarities, standard silica gel chromatography often fails to separate them . To control this, you must alter the electronic landscape of the starting material (see Troubleshooting Issue 1).

Q2: How does the choice of base and solvent alter the N-alkylation regioselectivity of an already formed 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core? A2: It comes down to the solvation state of the pyrazolide anion. In polar aprotic solvents (like DMF) with bases like K2CO3, the pyrazolide anion is fully solvated and acts as a "naked" nucleophile. Alkylation then occurs at both N1 and N2 based purely on steric hindrance, usually resulting in a poor ~60:40 ratio. However, using Sodium Hydride (NaH) in a non-polar solvent like Toluene forces the sodium cation to form a tight ion pair with the pyrazolide. The Na+ atom tightly coordinates to the more electron-rich or sterically accessible nitrogen, effectively blocking it and directing the alkyl halide exclusively to the other nitrogen, yielding >99% regioselectivity .

Part 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity during Knorr Pyrazole Synthesis

Symptoms: LC-MS analysis of the crude reaction mixture shows two distinct peaks with identical masses [M+H]+. NMR confirms a roughly 1:1 mixture of N1 and N2 isomers. Root Cause: Kinetic attack of the hydrazine is unguided due to similar electrophilicity of the 1,3-diketone carbonyls. Scientist's Solution: Introduce an Electron-Withdrawing Group (EWG) adjacent to one of the carbonyls. The EWG significantly increases the electrophilicity of the α-carbonyl. This thermodynamically and kinetically directs the initial nucleophilic attack of the substituted hydrazine strictly to that activated site, locking in the regiochemistry before the dehydration and cyclization steps occur .

Issue 2: Lack of N1/N2 Selectivity During Direct Core Alkylation

Symptoms: Alkylation of the pyrazole core yields a mixture of regioisomers that are impossible to separate via standard normal-phase chromatography. Root Cause: The use of polar solvents (DMF/DMSO) promotes solvent-separated ion pairs, allowing both nitrogen atoms of the pyrazole tautomer to act as nucleophiles. Scientist's Solution: Switch to a tight ion-pairing strategy. Utilize NaH in anhydrous toluene. The lack of solvent polarity prevents the dissociation of the sodium-pyrazolide salt, sterically shielding one nitrogen and forcing >99% N1-alkylation .

Part 3: Visualizing the Logic

Workflow Step1 Analyze N1:N2 Ratio (via LC-MS / 1H NMR) Decision Is N1 Isomer > 95%? Step1->Decision Proceed Proceed to Downstream Purification Decision->Proceed Yes Troubleshoot Initiate Troubleshooting Protocol Decision->Troubleshoot No ModSub Route A: Substrate Modification (Add EWG to Diketone) Troubleshoot->ModSub ModCond Route B: Condition Optimization (Switch to NaH / Toluene) Troubleshoot->ModCond

Caption: Workflow for diagnosing and optimizing pyrazolo[4,3-c]pyridine regioselectivity.

Mechanism Diketone 1,3-Diketone (EWG Activated) Intermediate Hydrazone Intermediate Diketone->Intermediate Nucleophilic Attack Hydrazine Substituted Hydrazine Hydrazine->Intermediate Cyclization Regioselective Cyclization Intermediate->Cyclization Acid Catalysis Product N1-Isomer Cyclization->Product -H2O

Caption: Mechanistic pathway of EWG-directed regioselective Knorr pyrazole synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Regioselective Knorr-Type Condensation (EWG Activation)

Objective: Synthesize the pyrazolo[4,3-c]pyridine core from an acyclic precursor with >95% regioselectivity.

  • Preparation: Dissolve the EWG-activated 1,3-diketone (1.0 eq) in anhydrous N,N-Dimethylacetamide (DMA) under an inert argon atmosphere. Cool the reaction vessel to 0 °C.

  • Nucleophilic Attack: Add the substituted hydrazine (1.05 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C for 2 hours to favor kinetic control.

  • Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed unless the uncyclized hydrazone intermediate accounts for >95% of the total peak area. If unreacted diketone remains, extend the reaction time at 0 °C.

  • Cyclization: Once the intermediate is validated, add a catalytic amount of glacial acetic acid. Elevate the temperature to 80 °C for 4 hours to drive the dehydration and cyclization.

  • Self-Validation Check (IPC 2): Perform a crude 1H-NMR (NOESY sequence). Confirm the spatial correlation between the N-substituent protons and the pyrazole C3-proton. A strong NOE cross-peak validates the N1 regiochemistry .

Protocol B: Highly Regioselective N-Alkylation (>99% N1)

Objective: Alkylate an existing 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine core.

  • Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous toluene under nitrogen.

  • Deprotonation: Slowly add the pyrazolo[4,3-c]pyridine derivative (1.0 eq) to the suspension at room temperature.

  • Self-Validation Check (IPC 1): Observe the reaction for H2 gas evolution. Do not proceed until gas evolution completely ceases and the suspension transitions into a homogeneous solution. This visual cue validates complete deprotonation and the formation of the critical tight ion-pair .

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Heat the reaction to 80 °C for 12 hours.

  • Self-Validation Check (IPC 2): Quench with cold water, extract with EtOAc, and run a crude 1H-NMR. The presence of a single, sharp peak for the newly introduced alkyl group, and the absence of a secondary pyrazole proton environment, confirms >99% N1 regioselectivity.

Part 5: Quantitative Data Summary

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity ratios, allowing for rapid comparison of synthetic strategies.

Starting Material / ScaffoldReagents & ConditionsSolventTarget IsomerRegioselectivity Ratio (N1:N2)Source
Unsymmetrical 1,3-Diketone + HydrazineStandard Knorr Condensation (No EWG)EthanolMixture~ 50:50
EWG-Activated 1,3-Diketone + HydrazineKinetic control (0 °C) then Acid CatalysisDMAN1-substituted core> 95:5
Tetrahydropyrazolo[4,3-c]pyridineK2CO3, Alkyl HalideDMFMixture~ 60:40
Tetrahydropyrazolo[4,3-c]pyridine NaH, Alkyl Halide Toluene N1-alkylated derivative> 99:1
5-acyl-4-pyridones + HydrazineIntramolecular aminationEthanolPyrazolo[4,3-c]pyridineRegiospecific

References

  • Title: Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens Source: Preprints.org URL: [Link]

  • Title: Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Technical Support Center: Scale-Up Production of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with synthesizing and scaling up ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate . This bicyclic scaffold is a highly privileged pharmacophore used in the development of kinase inhibitors, protein-protein interaction modulators, and other advanced therapeutics.

Scaling up fused heteroaromatic systems presents unique challenges, particularly regarding regioselectivity, multiphase gas-liquid catalysis, and transition-metal clearance. This document provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity scale-up.

Process Chemistry Workflow & Strategic Overview

To achieve a scalable and robust synthesis of the target ethyl ester, we bypass low-yielding direct cyclizations in favor of a highly modular three-step approach:

  • Core Assembly: Condensation of 4-chloro-3-formylpyridine with hydrazine to form the pyrazolo-pyridine core.

  • Regioselective Iodination: Electrophilic aromatic substitution (EAS) at the highly nucleophilic C3 position[1].

  • Alkoxycarbonylation: Palladium-catalyzed carbonylation of the heteroaryl iodide to install the ethyl ester[2].

G A 4-Chloro-3-formylpyridine (Starting Material) C 1H-pyrazolo[4,3-c]pyridine (Core Intermediate) A->C Step 1: SNAr & Cyclization B Hydrazine Hydrate + TEA / 1,4-Dioxane B->C Reagent E 3-iodo-1H-pyrazolo[4,3-c]pyridine (Halogenated Intermediate) C->E Step 2: Electrophilic Iodination D N-Iodosuccinimide (NIS) + DMF D->E Reagent G Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (Target API Scaffold) E->G Step 3: Alkoxycarbonylation F CO (g) + Ethanol + Pd(dppf)Cl2 + Et3N F->G Reagent

Caption: Modular 3-step synthetic workflow for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

Step-by-Step Methodologies & Troubleshooting (FAQs)

Phase 1: Pyrazole Core Assembly

Objective: Synthesize 1H-pyrazolo[4,3-c]pyridine via nucleophilic aromatic substitution ( SN​Ar ) and intramolecular cyclization.

Standard Protocol:

  • Charge a reactor with 4-chloro-3-formylpyridine (1.0 eq) and 1,4-dioxane (10 vol).

  • Add triethylamine (TEA) (2.0 eq) and cool the mixture to 10°C.

  • Dropwise add hydrazine hydrate (1.2 eq) to control the exothermic hydrazone formation.

  • Heat the reaction to 90°C (reflux) for 18–24 hours to drive the SN​Ar ring closure[3].

  • Cool to room temperature, concentrate in vacuo, and precipitate the product using cold water.

Troubleshooting & Causality:

  • Q: Why am I seeing incomplete conversion or massive dimer (azine) formation during the hydrazine condensation?

    • Causality: Hydrazone formation is kinetically rapid, but the subsequent SN​Ar ring closure requires significant thermal energy to overcome the activation barrier of breaking the C-Cl bond. If the local concentration of the aldehyde is too high relative to hydrazine, the intermediate hydrazone will react with a second molecule of aldehyde to form an unreactive azine dimer.

    • Solution: Ensure strict dropwise addition of hydrazine and maintain a slight excess (1.2 eq). Do not ramp the temperature until hydrazone formation is complete.

    • Self-Validating Check: Monitor the reaction via LC-MS. The mass shift from [M+H]+156 (hydrazone intermediate) to 120 (cyclized core) confirms successful ring closure.

Phase 2: Regioselective Electrophilic Iodination

Objective: Isolate 3-iodo-1H-pyrazolo[4,3-c]pyridine[4].

Standard Protocol:

  • Dissolve 1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF (8 vol) at 0°C.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 30 minutes.

  • Stir at room temperature for 4 hours.

  • Quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and extract with ethyl acetate.

Troubleshooting & Causality:

  • Q: How do I prevent over-iodination or halogenation at the pyridine ring?

    • Causality: The bicyclic system features a push-pull electronic distribution. The pyridine ring is π -deficient and highly resistant to electrophilic attack. Conversely, the pyrazole C3 position is π -excessive and highly nucleophilic[1]. Iodination occurs almost exclusively at C3. Over-iodination only occurs if excess NIS is used and temperatures exceed 40°C, leading to N-iodination.

    • Self-Validating Check: Upon quenching with sodium thiosulfate, a distinct color change from dark brown/yellow to pale white must occur, confirming the reduction of unreacted active iodine. HPLC should show a single major peak with an [M+H]+ of 246[4].

Phase 3: Palladium-Catalyzed Alkoxycarbonylation

Objective: Convert the heteroaryl iodide into the target ethyl ester using CO gas[2].

Standard Protocol:

  • In a pressure reactor (e.g., Parr autoclave), charge 3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and triethylamine (2.5 eq).

  • Add anhydrous ethanol (10 vol).

  • Purge the vessel with Nitrogen (3x), then with Carbon Monoxide (CO) (3x).

  • Pressurize with CO to 5 bar (72 psi) and heat to 80°C for 12 hours[5].

  • Vent CO safely through a scrubber, filter the mixture through Celite to remove Pd, and crystallize the product.

Troubleshooting & Causality:

  • Q: The carbonylation stalls at 50% conversion on a 1 kg scale, but worked perfectly at 10 grams. What is the mechanistic failure?

    • Causality: This is a classic multiphase gas-liquid mass transfer limitation. The catalytic cycle relies on the oxidative addition of the Pd(0) species to the aryl iodide, followed immediately by CO insertion. If the rate of CO dissolution into the ethanol is slower than the catalytic cycle, the coordinatively unsaturated Pd(II) intermediate becomes "CO-starved" and undergoes bimolecular decomposition to form inactive Pd(0) clusters (Palladium black).

    • Solution: Increase the gas-liquid interfacial area by using a hollow-shaft gas entrainment impeller or a sub-surface sparger. Do not simply increase the catalyst loading, as this will exacerbate CO starvation.

    • Self-Validating Check: Visual inspection of the reactor contents. The solution should remain a clear, homogeneous yellow/orange. The precipitation of fine black powder indicates catalyst death.

Troubleshooting Q1 Carbonylation Stalls < 50% Conversion? Check1 Check Reactor: Is Pd Black Precipitating? Q1->Check1 Yes1 Yes: CO Starvation Increase Agitation / Use Sparger Check1->Yes1 Visual: Black Powder No1 No: Catalyst Poisoning or Halide Inhibition Check1->No1 Visual: Clear/Yellow Action1 Use Metal Scavenger or Switch to Xantphos Ligand No1->Action1

Caption: Troubleshooting decision tree for stalled Palladium-catalyzed carbonylation.

Quantitative Data & Critical Quality Attributes (CQAs)

To ensure batch-to-batch reproducibility, process parameters must be strictly monitored. Below is a summary of the expected quantitative data for the scale-up workflow:

Process StepReagents / CatalystTemp / PressureExpected TimeTarget YieldCritical Quality Attribute (CQA)
1. Core Assembly Hydrazine hydrate, TEA, Dioxane90°C / 1 atm18 - 24 h75 - 85%Absence of azine dimer (LC-MS [M+H]+263 )
2. Iodination NIS, DMF20°C / 1 atm4 h85 - 92%Mono-iodination purity >98% (HPLC)
3. Carbonylation Pd(dppf)Cl₂, CO, EtOH, TEA80°C / 5 bar12 - 16 h70 - 80%Residual Palladium < 10 ppm (ICP-MS)

References

  • Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL:[Link][1]

  • Palladium-Catalyzed Carbonylation—A Reaction Come of Age Source: Organometallics (ACS Publications) URL:[Link][2]

  • Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts Source: CHIMIA URL:[Link][5]

  • 3-iodo-1H-pyrazolo[4,3-c]pyridine Compound Summary Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link][4]

Sources

Technical Support Center: Catalyst Residue Removal from Pyrazolo[4,3-c]pyridine Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists engaged in the synthesis and purification of pyrazolo[4,3-c]pyridine derivatives. The frequent use of transition metal catalysts, particularly palladium, in the synthesis of these valuable heterocyclic scaffolds presents a significant purification challenge.[1][2] Residual metal contaminants can compromise the biological activity, stability, and safety of active pharmaceutical ingredients (APIs), making their removal a critical step in the drug development process.[3] Regulatory bodies like the FDA and EMA impose strict limits on elemental impurities, often requiring palladium levels to be below 5-10 ppm.[4][5]

This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you effectively remove catalyst residues from your pyrazolo[4,3-c]pyridine products, ensuring the purity and integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from pyrazolo[4,3-c]pyridine products?

A1: Catalyst residues, especially from heavy metals like palladium, pose several risks. They can be toxic to patients, interfere with downstream synthetic steps, and compromise the stability and efficacy of the final drug product.[3] For any compound intended for biological screening or therapeutic use, minimizing these impurities is essential not only for data integrity but also to meet stringent regulatory requirements for APIs.[3]

Q2: What are the main types of palladium catalysts I need to remove?

A2: Catalysts are broadly categorized as homogeneous or heterogeneous.[6]

  • Heterogeneous catalysts , like palladium on carbon (Pd/C), are solids that are not dissolved in the reaction mixture.[6] They are generally easier to remove via physical filtration.[6]

  • Homogeneous catalysts , such as Palladium(II) acetate or complexes with ligands like phosphines, are soluble in the reaction medium. These are more challenging to remove as they are intimately mixed with the product at a molecular level and require more sophisticated techniques like scavenging or chromatography.[7][8]

Q3: What are metal scavengers and how do they function?

A3: Metal scavengers are materials, often based on silica or polymer resins, that are functionalized with groups having a high affinity for specific metals.[3][9] For palladium, common functional groups include thiols, thioureas, and triazines (like TMT).[4][9] They work through chemisorption, where the functional groups form strong covalent bonds with the metal, effectively trapping it.[7] The solid scavenger-metal complex can then be easily removed by simple filtration.[10]

Q4: Can I rely solely on column chromatography to remove palladium residues?

A4: While flash column chromatography is a standard purification technique, it is often insufficient on its own to remove palladium residues to the low ppm levels required for pharmaceutical applications.[11][12] Palladium species can co-elute with the product. However, chromatography can be a valuable part of a multi-step purification strategy, often used after an initial bulk removal step like filtration or scavenging.[8]

Q5: Is crystallization an effective method for catalyst removal?

A5: Yes, crystallization is a highly effective purification technique, particularly as a final step.[13][14][15] As the desired pyrazolo[4,3-c]pyridine product forms a crystal lattice, impurities like metal residues are typically excluded and remain in the mother liquor.[3][16] The effectiveness depends on the solvent system and the initial concentration of the impurity.[16] Optimizing parameters like cooling rate and agitation is key to maximizing purity.[]

Method Selection Guide

Choosing the right purification strategy is critical for success and depends on several factors. The decision-making process below can guide you to the most appropriate technique for your specific situation.

G start Reaction Complete Crude Pyrazolo[4,3-c]pyridine Product catalyst_type What is the catalyst form? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)2, Pd(PPh3)4) catalyst_type->homo Homogeneous filtration Primary Method: Filtration through Celite® Pad hetero->filtration analysis1 Analyze Filtrate for Pd (e.g., ICP-MS) filtration->analysis1 purity_check1 Pd Level Acceptable? analysis1->purity_check1 end_ok Purified Product purity_check1->end_ok Yes secondary_purification Secondary Purification Required purity_check1->secondary_purification No scavenging Primary Method: Metal Scavenger Treatment (e.g., Silica-Thiol, TMT) homo->scavenging activated_carbon Alternative Primary Method: Activated Carbon Treatment homo->activated_carbon analysis2 Analyze Filtrate for Pd (e.g., ICP-MS) scavenging->analysis2 activated_carbon->analysis2 purity_check2 Pd Level Acceptable? analysis2->purity_check2 purity_check2->end_ok Yes purity_check2->secondary_purification No crystallization Crystallization secondary_purification->crystallization chromatography Column Chromatography secondary_purification->chromatography crystallization->end_ok chromatography->end_ok

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting Guide

Even with the best plan, challenges can arise. This guide addresses common issues encountered during catalyst removal.

Problem Potential Cause(s) Recommended Solution(s)
High Pd Levels After Filtration of Heterogeneous Catalyst - Catalyst particles are too fine and passing through the filter. - Incomplete precipitation of the catalyst if it partially solubilized.- Use a finer porosity filter or a membrane filter. - Use a thicker pad of a filter aid like Celite® to trap fine particles.[3] - Ensure the reaction workup fully precipitates the metal before filtration.
Incomplete Catalyst Removal with Scavengers - Insufficient amount of scavenger used. - Inadequate reaction time or temperature. - Poor choice of scavenger for the specific metal species or oxidation state.[3] - Solvent polarity affecting scavenger performance.[8]- Increase the equivalents of the scavenger and/or the stirring time and temperature.[3] - Screen a panel of different scavengers (e.g., thiol vs. thiourea vs. TMT) to find the most effective one.[3] - Adjust the solvent system; scavenger efficiency can be highly solvent-dependent.
Significant Product Loss During Purification - Product is adsorbing to the activated carbon or scavenger. - Product is co-precipitating with the catalyst. - Product loss during chromatography or multiple transfer steps.- Reduce the amount of adsorbent/scavenger to the minimum effective quantity.[8] - After filtration, wash the adsorbent/scavenger thoroughly with fresh solvent to recover bound product.[8] - For crystallization, optimize the solvent system to ensure the product remains in solution while the catalyst salt does not.[13]
Discoloration of Final Product - Presence of residual colloidal palladium. - Degradation of the product on the adsorbent surface.- A secondary treatment with a high-affinity scavenger or a crystallization step may be necessary. - Perform a small-scale test to check for product stability with the chosen adsorbent under the planned conditions (time, temperature).
Clogged Filter During Filtration - High viscosity of the solution. - Gummy or oily impurities are present.- Dilute the reaction mixture with more solvent to reduce viscosity.[3][8] - Gently heat the solution (if product is stable) to reduce viscosity.[3] - Pre-treat the mixture with a simple liquid-liquid extraction to remove interfering impurities.[3]

Caption: Troubleshooting logic for common palladium removal issues.

Experimental Protocols

Here are detailed, step-by-step protocols for common and effective catalyst removal techniques.

Protocol 1: Removal of Heterogeneous Pd/C via Celite® Filtration

This is the standard first-line method for removing solid-supported catalysts. Celite, a form of diatomaceous earth, forms a porous filter bed that traps very fine catalyst particles that would otherwise pass through standard filter paper.[8]

Materials:

  • Crude reaction mixture containing Pd/C

  • Sintered glass or Büchner funnel

  • Filter flask and vacuum source

  • Celite® 545 (or equivalent)

  • An appropriate organic solvent in which the product is soluble

Procedure:

  • Prepare the Celite® Pad: Place the funnel on the filter flask. Add a layer of Celite® (1-2 cm thick) to the funnel. Gently press down to create a compact, level bed.[8][13]

  • Pre-wet the Pad: Pour a small amount of the organic solvent over the Celite® and apply a vacuum to pull the solvent through. This settles the pad and prevents it from being disturbed when the reaction mixture is added.

  • Dilute the Reaction Mixture: Dilute the crude reaction mixture with the same organic solvent. This reduces viscosity and prevents clogging of the filter.[8]

  • Filter the Mixture: Carefully pour the diluted reaction mixture onto the center of the Celite® pad under gentle vacuum. The Celite® will trap the insoluble Pd/C.[13]

  • Wash and Collect: Wash the filter cake with several portions of fresh solvent to ensure all of the product is collected in the filtrate.[12]

  • Concentrate: Combine all the filtrate and concentrate it under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.

  • Analysis: Submit a sample of the product for analysis (e.g., ICP-MS) to quantify residual palladium.

Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger

This method is highly effective for removing dissolved (homogeneous) palladium species to very low levels.[9] The thiol groups have a strong affinity for palladium, forming a stable complex that can be filtered off.

Materials:

  • Crude pyrazolo[4,3-c]pyridine product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate)

  • Silica-based thiol scavenger (e.g., SiliaMetS® Thiol)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: Ensure the crude product is fully dissolved in an appropriate solvent.

  • Add Scavenger: Add the silica-based thiol scavenger to the stirred solution. A typical loading is 5-10 equivalents relative to the initial amount of palladium catalyst used in the reaction.[11]

    • Scientist's Note: The exact amount should be optimized. Start with a higher loading and reduce it in subsequent experiments to balance efficiency with cost and potential product loss. The choice of solvent is also crucial as it can affect the kinetics of scavenging.[8]

  • Stirring: Stir the mixture at room temperature. A typical duration is overnight (16-24 hours) to ensure complete scavenging.[4][11] In some cases, gentle heating (40-50 °C) can accelerate the process, but product stability must be confirmed.[7]

  • Filtration: Filter the mixture to remove the solid scavenger-palladium complex.

  • Wash and Concentrate: Wash the scavenger on the filter with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

  • Analysis: Determine the residual palladium concentration in the purified product using ICP-MS or a similar sensitive technique.[5][11]

G Pd Pd²⁺ Scavenged Chelated Pd (Solid, Filterable) Pd->Scavenged Chelation Product Pyrazolo[4,3-c]pyridine Silica Silica Support SH1 SH Silica->SH1 SH2 SH Silica->SH2 SH1->Scavenged SH2->Scavenged

Caption: Mechanism of palladium chelation by a thiol-functionalized silica scavenger.

References

  • Removal of palladium (Pd)
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Purification strategies to remove catalyst residues
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
  • Quickly and Easily Remove Residual Metals
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Palladium Detection for API Purific
  • Recovery of Pd(II)
  • Technical Support Center: Palladium Catalyst Removal
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium C
  • Catalyst Removal. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Technical Support Center: Purification Strategies for C
  • How can i remove palladium Pd catalyst easily?
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
  • System and method for removing transition metals
  • Active Pharmaceutical Ingredient (API)
  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. PMC - NIH.
  • Crystallization Method Development and Optimiz
  • What is Supercritical Fluid Chromatography (SFC)
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Improving Operator Safety in API C
  • Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.
  • Supercritical fluid chrom
  • How to remove palladium catalyst
  • Crystallization as a Core Competence in API Manufacturing. Fermion.
  • Supercritical Fluid Chrom
  • Basic Principles of Supercritical Fluid Chromatography and Supercrtical Fluid Extraction. Chemistry LibreTexts.
  • Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
  • Introduction to Supercritical Fluid Chrom
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. PMC.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. Green Chemistry (RSC Publishing).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Transition Metal Catalysts for Atmospheric Heavy Metal Removal: A Review of Current Innov
  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals.

Sources

preventing product degradation during the workup of pyrazolo[4,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Preventing Product Degradation

The synthesis of pyrazolo[4,3-c]pyridines, a scaffold of significant interest in medicinal chemistry and drug development, often presents challenges not only in achieving desired regioselectivity but also in preserving the integrity of the target molecule during workup and purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate common pitfalls that lead to product degradation.

Section 1: Understanding the Instability of the Pyrazolo[4,3-c]pyridine Core

The pyrazolo[4,3-c]pyridine ring system, while aromatic, possesses inherent reactivity patterns that can make it susceptible to degradation under various workup conditions. The pyridine nitrogen can be prone to oxidation, and the overall electron distribution in the bicyclic system can render certain positions susceptible to nucleophilic or electrophilic attack, potentially leading to ring-opening or undesired side reactions, especially under harsh pH or temperature conditions. This guide will address these potential issues in a practical, question-and-answer format.

Section 2: Troubleshooting Guide - Aqueous Workup

Aqueous workups are standard for removing inorganic salts and water-soluble impurities. However, the pH of the aqueous layers can be a critical factor in the stability of your pyrazolo[4,3-c]pyridine derivative.

FAQ: My product seems to be degrading during aqueous extraction. What could be the cause?

Answer: Degradation during aqueous extraction is often linked to the pH of the wash solutions. Both strongly acidic and strongly basic conditions can be detrimental.

  • Acid Sensitivity: While many nitrogen-containing heterocycles are extracted into an acidic aqueous layer, prolonged exposure to strong acids can lead to hydrolysis of sensitive functional groups (e.g., esters, amides) on your molecule or, in some cases, promote ring-opening pathways.

  • Base Sensitivity: Similarly, strong bases can cause hydrolysis or other undesired reactions, depending on the substituents present on the pyrazolo[4,3-c]pyridine core.

Troubleshooting Protocol: Optimizing Aqueous Washes

  • pH Monitoring: Before initiating the workup, test the pH of your reaction mixture. This will inform your choice of quenching and washing solutions.

  • Mild Quenching: Instead of strong acids or bases, consider using milder alternatives for quenching your reaction.

    • For quenching basic reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is often a good choice.

    • For quenching acidic reactions, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically suitable.

  • Controlled Washes: When performing aqueous washes, use solutions with a controlled pH.

    • A dilute solution of sodium bicarbonate can be used to neutralize residual acid.

    • A brine wash (saturated NaCl solution) is effective for breaking up emulsions and removing water without significantly altering the pH.[1]

  • Temperature Control: Perform extractions at room temperature or below, especially if your molecule is suspected to be thermally labile.

  • Minimize Contact Time: Reduce the time your organic layer is in contact with the aqueous phase to minimize the opportunity for degradation.

Section 3: Troubleshooting Guide - Purification by Chromatography

Column chromatography is the most common method for purifying pyrazolo[4,3-c]pyridine derivatives. However, the choice of stationary phase and solvent system can significantly impact product stability and recovery.

FAQ 1: My compound streaks badly on the TLC plate and I get poor recovery from my silica gel column. Why is this happening?

Answer: Streaking and low recovery on silica gel are common issues for basic nitrogen-containing heterocycles like pyrazolo[4,3-c]pyridines.[2] This is due to the acidic nature of standard silica gel, which can lead to strong, sometimes irreversible, binding of the basic product. This interaction can also catalyze degradation on the column.

Troubleshooting Protocol: Mitigating Issues with Silica Gel Chromatography

  • Solvent System Modification:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common choice.[3] This will neutralize the acidic sites on the silica gel, reducing tailing and improving recovery.

    • Alternative Solvent Systems: If a hexane/ethyl acetate system is not providing good separation or is causing streaking even with a modifier, consider trying a dichloromethane/methanol system.[3]

  • Alternative Stationary Phases:

    • Neutralized Silica Gel: You can prepare neutralized silica gel by washing it with a solution of your eluent containing triethylamine before packing the column.[3]

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying acid-sensitive and basic compounds.[2][3] It is important to choose the correct activity grade of alumina for your separation.

  • Dry Loading: To prevent band broadening and potential degradation from prolonged exposure to the solvent at the top of the column, consider dry loading your sample.[3] This involves adsorbing your crude product onto a small amount of silica gel or celite and then carefully adding it to the top of your packed column.

Parameter Standard Silica Gel Modified/Alternative Stationary Phase
Interaction Strong acidic site interactions with basic compounds.Reduced acidic interactions.
Common Issues Streaking, low recovery, on-column degradation.Improved peak shape, higher recovery.
Solutions Add basic modifier (e.g., Et₃N) to eluent.Use neutralized silica gel or alumina.
FAQ 2: I am observing new, more polar spots on my TLC after my column. What are these?

Answer: The formation of new, more polar byproducts during chromatography can be indicative of on-column degradation. For pyrazolo[4,3-c]pyridines, a likely culprit is N-oxidation of the pyridine nitrogen. The acidic surface of silica gel can catalyze this oxidation, especially if the eluent contains alcohols and is exposed to air.

Troubleshooting Workflow for On-Column Degradation

start Observe new polar spots post-column check_oxidation Hypothesize N-oxidation start->check_oxidation deactivate_silica Deactivate silica gel with Et3N check_oxidation->deactivate_silica use_alumina Switch to neutral or basic alumina check_oxidation->use_alumina degas_solvents Degas solvents before use deactivate_silica->degas_solvents use_alumina->degas_solvents workup_under_inert Workup under inert atmosphere (N2 or Ar) degas_solvents->workup_under_inert reassess Re-evaluate TLC post-modification workup_under_inert->reassess reaction_completion Reaction Completion quenching Quenching (Mild pH) reaction_completion->quenching extraction Extraction quenching->extraction washing Washing (Brine) extraction->washing drying Drying washing->drying concentration Concentration (Low Temp) drying->concentration purification Purification concentration->purification final_product Stable Final Product purification->final_product

Sources

optimizing solvent systems for the recrystallization of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization and purification of Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate . This guide is engineered for drug development professionals and synthetic chemists who need to optimize solvent systems, troubleshoot phase separations, and scale up the purification of this specific heterocyclic intermediate.

Mechanistic Overview: Understanding the Molecule

To optimize a solvent system, we must first understand the thermodynamic and kinetic behavior of the solute. Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1638771-92-2) is a highly functionalized, rigid planar molecule.

  • Intermolecular Forces: With a LogP of approximately 1.13, one strong hydrogen-bond donor (the pyrazole NH), and four hydrogen-bond acceptors (pyridine nitrogen, ester carbonyl, and pyrazole nitrogens), this molecule forms a robust, highly structured crystal lattice[1].

  • Causality in Solubility: The planar fused bicyclic (pyrazolo-pyridine) system promotes strong π−π stacking. Consequently, the compound often exhibits extreme insolubility in non-polar solvents (like heptane) and a tendency to "oil out" (liquid-liquid phase separation) in highly polar aprotic mixtures if the cooling profile is too rapid[2].

  • The Optimization Goal: The ideal solvent system must balance these thermodynamic forces—it must be polar enough to disrupt the dense H-bond network at reflux, but sufficiently non-polar to force controlled lattice reassembly during cooling[3].

Quantitative Solvent Screening Data

To establish a baseline for your process, a primary solvent screen was conducted at a 50 mg/mL concentration. The data below summarizes the thermodynamic recovery and kinetic impurity rejection across various systems.

Solvent System (v/v)Boiling Point (°C)Solubility at 25°CSolubility at RefluxRecovery (%)Purity (HPLC %)Observation / Morphology
EtOAc / Heptane (1:1) ~75Very LowModerate88% 99.1% Dense prisms; ideal system
Ethanol (100%) 78LowHigh72%98.5%Fine needles; good balance
Isopropanol (100%) 82LowModerate85%97.8%Slow crystallization
Toluene (100%) 110LowLow40%95.0%Poor solubility; low yield
DMF / Water (3:1) ~100ModerateVery HighN/AN/AOiled out; failed to crystallize

Validated Experimental Protocol: Solvent/Anti-Solvent Recrystallization

This self-validating protocol utilizes the Ethyl Acetate (EtOAc) / Heptane system. The process is designed to be self-validating: a successful run will yield a mass balance closure of >85% and confirm >99% purity via HPLC, verifying both thermodynamic yield and kinetic impurity rejection.

Step-by-Step Methodology:

  • Dissolution: Transfer 10.0 g of crude ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Primary Solvent Addition: Add 40 mL of EtOAc (the "good" solvent). Heat the suspension to a gentle reflux (75 °C) using an oil bath until complete dissolution is achieved.

  • Hot Filtration (Optional but Recommended): If insoluble particulates or colored impurities persist, add 1.0 g of activated charcoal, stir for 15 minutes at reflux, and perform a hot filtration through a pre-warmed Celite pad into a clean, heated flask[4].

  • Anti-Solvent Titration: While maintaining the solution at 70 °C, slowly add Heptane (the "poor" solvent) dropwise via an addition funnel until the solution becomes faintly turbid (the cloud point). Add 1-2 mL of EtOAc to regain a perfectly clear solution[2].

  • Controlled Cooling & Seeding: Reduce the heating bath temperature at a strictly controlled rate of 0.2 °C/min. Once the internal temperature reaches 60 °C, introduce 10 mg of pure seed crystals to bypass the metastable zone and induce solid nucleation.

  • Maturation: Allow the system to cool to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to maximize the thermodynamic yield.

  • Isolation: Collect the crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold EtOAc/Heptane (1:4 v/v) to displace the mother liquor[4].

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours. Validate the final material via HPLC and NMR.

Recrystallization Optimization Workflow

RecrystallizationWorkflow Start Crude Ethyl 1H-pyrazolo [4,3-c]pyridine-3-carboxylate SolventScreen Primary Solvent Screening (EtOH, EtOAc, IPA) Start->SolventScreen HotSolubility Dissolves at Reflux? SolventScreen->HotSolubility AddPolar Add Polar Co-solvent (e.g., DMF or DMSO) HotSolubility->AddPolar No Cooling Controlled Cooling (0.1 - 0.5 °C/min) HotSolubility->Cooling Yes AddPolar->HotSolubility Crystallization Crystals Form? Cooling->Crystallization AntiSolvent Add Anti-solvent (Heptane or Water) + Seed Crystallization->AntiSolvent No / Oiling Out Isolation Vacuum Filtration & Vacuum Drying Crystallization->Isolation Yes AntiSolvent->Cooling Pure Pure API Intermediate (>99% HPLC) Isolation->Pure

Caption: Logical workflow for optimizing the recrystallization of pyrazolo-pyridine intermediates.

Troubleshooting Guide

Q: My compound is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which it saturates the solution[2]. For ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, this often happens in highly polar mixtures like DMF/Water because the solvent disrupts the H-bonds too efficiently at high temperatures but cannot solvate the intermediate states during cooling. Solution: Switch to a solvent system with a more gradual solubility curve, such as EtOAc/Heptane or pure Isopropanol. Ensure a slower cooling rate (e.g., 0.1 °C/min) to allow for proper crystal lattice formation, and add a seed crystal just above the cloud point to force solid nucleation over liquid-liquid separation[2].

Q: I have low recovery (<50%) after filtration. The compound stays in the mother liquor. A: The solubility of the pyrazolo-pyridine at 0-5 °C is still too high in your chosen primary solvent. Solution: Implement an anti-solvent strategy. Dissolve the compound in a minimal amount of a "good" solvent (like EtOAc) and slowly add a "poor" solvent (like Heptane) until turbidity appears[2]. Heat to redissolve, then cool slowly. Alternatively, evaporate 30-50% of the solvent volume under reduced pressure before cooling.

Q: Colored impurities are co-crystallizing with the final product. A: The impurities likely share a similar solubility profile to the product, or they are being kinetically trapped in the crystal lattice due to rapid precipitation (crashing out). Solution: Perform a charcoal treatment. Add 5-10% (w/w) activated charcoal to the hot solution, stir for 15 minutes, and filter hot through Celite[4]. Furthermore, strictly control your cooling ramp. Rapid cooling traps impurities; slow, thermodynamic cooling allows the highly specific H-bonding network of the pyrazolo-pyridine to exclude foreign molecules.

Frequently Asked Questions (FAQs)

FAQ 1: What is the ideal starting solvent for screening this specific compound? Answer: Based on its LogP (1.13) and hydrogen-bonding capacity (1 donor, 4 acceptors)[1], mid-polarity solvents like Ethanol, Isopropanol, or Ethyl Acetate are excellent starting points. They effectively disrupt intermolecular H-bonds at reflux but allow them to reform upon cooling[3].

FAQ 2: How do I scale up this recrystallization from a benchtop flask to a pilot plant reactor? Answer: Benchtop recrystallizations often rely on ambient cooling, which is non-linear and difficult to scale. For pilot scale, transition to a jacketed reactor. Program a linear cooling ramp (e.g., 10 °C per hour), define a specific agitation rate to prevent crystal attrition, and standardize the seeding temperature and seed load (typically 1-2% w/w).

FAQ 3: Is it necessary to use an inert atmosphere during the recrystallization of this compound? Answer: While ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is generally stable, prolonged heating in protic solvents (like ethanol) under atmospheric oxygen can sometimes lead to trace oxidation of the pyrazole ring. If you observe unexplained degradation or color changes during prolonged reflux, blanketing the system with nitrogen or argon is recommended.

References

Sources

addressing incomplete conversion in the synthesis of pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently consult with drug development professionals who encounter roadblocks when synthesizing azaindole bioisosteres. The pyrazolo[4,3-c]pyridine core is a highly valuable purine bioisostere, frequently utilized in the design of kinase inhibitors and therapeutics targeting ATP-binding sites [1].

However, synthesizing this rigid, nitrogen-rich scaffold often plagues researchers with a persistent issue: incomplete conversion . Whether you are employing a sequential cross-coupling/cyclization strategy or a nucleophilic aromatic substitution (SNAr), reactions frequently stall. This guide is designed to dissect the mechanistic causes behind these failures and provide field-proven, self-validating protocols to drive your syntheses to completion.

Diagnostic Workflow for Incomplete Conversion

Before altering your reaction parameters, it is critical to identify the specific mechanistic failure point. The following diagnostic logic tree outlines the primary causes of stalled pyrazolo[4,3-c]pyridine syntheses and their corresponding interventions.

G Start Issue: Incomplete Conversion in Pyrazolo[4,3-c]pyridine Synthesis Diag1 Analyze Reaction Mixture (LC-MS / TLC / NMR) Start->Diag1 Path1 Unreacted Starting Material (Reaction Stalled) Diag1->Path1 Mass matches precursor Path2 Starting Material Consumed (Low Yield of Target) Diag1->Path2 Isomeric masses detected Sol1 Diagnosis: Catalyst Poisoning Action: Switch to bulky ligands (e.g., dppf, Xantphos) Path1->Sol1 Metal-catalyzed route Sol2 Diagnosis: Poor Intermediate Solubility Action: Switch to Microwave MCR in DMF/NMP Path1->Sol2 Precipitation observed Sol3 Diagnosis: Competing Regioisomers Action: Introduce bulky N-protecting groups to direct cyclization Path2->Sol3 Kinetically favored side-products

Caption: Diagnostic workflow for identifying and resolving incomplete conversion in pyrazolo[4,3-c]pyridine synthesis.

Troubleshooting Guide & FAQs

Q1: My metal-catalyzed cyclization (e.g., Sonogashira-type coupling followed by ring closure) stalls at 40-50% conversion. Adding more catalyst does not improve the yield. What is the mechanistic cause?

The Causality: Pyrazolo[4,3-c]pyridines contain multiple basic nitrogen atoms. As the desired product accumulates in the reaction mixture, these nitrogen atoms can strongly coordinate to the metal center (e.g., Palladium or Copper), effectively displacing the catalytic ligands and poisoning the catalytic cycle. Furthermore, the rigid planar intermediates generated during sequential steps often suffer from poor solubility, precipitating out of the solvent before the final cyclization can occur [2]. The Solution: Transition from a sequential two-step approach to a one-pot multicomponent reaction (MCR). By merging the alkyne coupling and the amine-mediated ring closure under microwave irradiation, you bypass the isolation of poorly soluble intermediates. Additionally, utilizing strongly coordinating solvents (like DMF or NMP) and bulky, electron-rich ligands prevents the product from deactivating the metal center.

Q2: I am utilizing a nucleophilic aromatic substitution (SNAr) to condense 3-amino-4-methylpyrazole with 2-chloropyridine, but the reaction leaves significant unreacted starting material. How can I push this to completion?

The Causality: The initial SNAr step is highly endothermic. Unless the pyridine ring is heavily functionalized with electron-withdrawing groups, the activation barrier for the nucleophilic attack is exceptionally high [1]. Under conventional heating, the reaction mixture often reaches a thermal equilibrium where the rate of product degradation matches the rate of formation, resulting in an apparent "stalled" conversion. The Solution: Utilize microwave heating at 120–130 °C rather than conventional reflux. Microwave irradiation provides rapid, uniform superheating that overcomes the activation energy barrier without the prolonged thermal exposure that leads to decomposition. Ensure your base (e.g., anhydrous K₂CO₃) is finely milled to maximize the surface area for deprotonation.

Q3: LC-MS shows full consumption of my starting material, but my isolated yield of the pyrazolo[4,3-c]pyridine is below 30%. I am seeing a large secondary peak with the exact same mass. What is happening?

The Causality: You are experiencing a regioselectivity failure. In the synthesis of pyrazolopyridines, starting materials (such as substituted hydrazones) can cyclize via kinetically favored or thermodynamically favored pathways. This often leads to a mixture of the desired pyrazolo[4,3-c]pyridine and the undesired pyrazolo[3,4-b]pyridine isomer [3]. Because they have identical masses and similar polarities, they are difficult to separate, and the side reaction consumes your precursor. The Solution: Modify the steric environment of your substrate. Introducing a bulky protecting group (e.g., Trityl or THP) on a nearby pyrazole nitrogen can sterically block the trajectory required for the undesired isomer's formation. Alternatively, adjusting the pH or utilizing specific promoters (like iodine) can thermodynamically drive the reaction toward the [4,3-c] core [3].

Quantitative Data: Overcoming Incomplete Conversion

The table below summarizes the dramatic impact of transitioning from a conventional sequential synthesis to a microwave-assisted multicomponent reaction (MCR) for the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Note how the MCR approach directly resolves the stalled conversion issue [2].

Synthetic StrategyHeating MethodTimeTemp (°C)Conversion StatusIsolated Yield (%)
Two-Step Sequential (Coupling then Cyclization)Conventional (Oil Bath)12 - 24 h80 - 100Incomplete (Intermediate precipitation)43 - 59%
One-Pot MCR (Coupling + Cyclization)Conventional (Oil Bath)18 h120Incomplete (Catalyst poisoning)65 - 70%
One-Pot MCR (Coupling + Cyclization)Microwave Irradiation 15 - 30 min 120 Complete 89 - 92%

Self-Validating Experimental Protocol

To guarantee complete conversion, the following is an optimized, step-by-step methodology for the Microwave-Assisted One-Pot Multicomponent Synthesis of substituted pyrazolo[4,3-c]pyridines. This protocol is designed as a self-validating system; if the validation checks at each step are not met, do not proceed.

Materials Required:
  • 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • tert-Butylamine (Excess, acts as reagent and base)

  • Pd(PPh₃)₂Cl₂ (6 mol %)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • To a dry, microwave-safe reaction vial equipped with a magnetic stir bar, add the pyrazole-4-carbaldehyde precursor (1.0 eq) and Pd(PPh₃)₂Cl₂ (6 mol %).

  • Seal the vial with a septum cap and purge with Argon for 5 minutes.

  • Validation Check: The solid mixture should appear as a uniform, pale-yellow powder. If the catalyst appears dark brown or black, it has oxidized and will lead to incomplete conversion. Replace the catalyst.

Step 2: Addition of Liquid Reagents

  • Inject anhydrous DMF (2 mL per mmol of substrate) into the sealed vial via syringe.

  • Inject the terminal alkyne (1.2 eq) and tert-butylamine (3.0 eq).

  • Validation Check: The solution should turn a clear, deep yellow/orange. Take a baseline TLC (Eluent: EtOAc/Hexane 1:3). The starting material should appear at an Rf​ of ~0.6 (UV active at 254 nm).

Step 3: Microwave Irradiation

  • Place the vial in a dedicated laboratory microwave synthesizer.

  • Program the reactor: Ramp to 120 °C over 2 minutes, hold at 120 °C for 20 minutes, with dynamic power adjustment (max 200 W) and high stirring speed.

  • Validation Check: Upon completion and cooling to room temperature, perform a TLC. The spot at Rf​ 0.6 must be completely absent. A new, intensely UV-active spot should appear at Rf​ ~0.3 to 0.4. If the precursor spot remains, re-subject to microwave heating for an additional 10 minutes.

Step 4: Work-up and Isolation

  • Quench the reaction mixture by pouring it into 15 mL of saturated aqueous NaCl (brine) and extract with Ethyl Acetate (3 x 15 mL) [1].

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to isolate the pure pyrazolo[4,3-c]pyridine.

References

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. Available at:[Link]

Validation & Comparative

Navigating the Isomeric Landscape of Pyrazolopyridines: A Comparative Guide to Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and drug discovery scientist, the pyrazolopyridine scaffold is a cornerstone of innovation, offering a versatile framework for the development of novel therapeutics. Within this family of heterocycles, the specific arrangement of nitrogen atoms and substituents can dramatically alter biological activity and physicochemical properties. This guide provides a comprehensive comparison of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate with its constitutional isomers, offering insights into their synthesis and spectral characteristics. While full experimental characterization data for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate remains limited in publicly accessible literature, this guide compiles available information and presents a comparative analysis based on closely related, well-characterized analogs.

The strategic importance of pyrazolopyridine derivatives is underscored by their prevalence in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1] The seemingly subtle shift of a nitrogen atom within the bicyclic core can lead to profound differences in how the molecule interacts with biological targets. Therefore, a thorough understanding of the distinct properties of each isomer is paramount for rational drug design.

Structural and Physicochemical Properties: A Tale of Three Isomers

The core of our investigation focuses on three constitutional isomers of ethyl pyrazolopyridine-3-carboxylate: the [4,3-c], [4,3-b], and [3,4-c] fused systems. While sharing the same molecular formula (C₉H₉N₃O₂) and molecular weight (191.19 g/mol ), their distinct atomic arrangements give rise to unique chemical and physical properties.[2][3]

Pyrazolopyridine_Isomers A Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate B Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate C Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Figure 1: Chemical structures of the three constitutional isomers of ethyl pyrazolopyridine-3-carboxylate.

A direct comparison of the full experimental data for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is hampered by its limited availability in the literature. However, we can compile and contrast the known data for its isomers to provide a valuable predictive framework.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Known Physical/Spectral Data
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate1638771-92-2C₉H₉N₃O₂191.19Purity: ≥98%[3]
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate1234616-14-8C₉H₉N₃O₂191.19Purity: ≥97%[4]
Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate1053656-33-9C₉H₉N₃O₂191.191H NMR, 13C NMR, IR, and MS data available.[2]

A Divergent Path to the Core: Synthetic Strategies

The synthesis of the pyrazolopyridine scaffold can be broadly approached in two ways: by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring on a pyridine precursor.[5][6] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

A plausible synthetic route to ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate could involve the cyclization of a suitably functionalized pyrazole precursor. For instance, a multicomponent reaction approach, which has proven effective for other pyrazolo[4,3-c]pyridine derivatives, could be employed.[7]

Synthetic_Workflow cluster_0 General Synthetic Approach Start Substituted Pyrazole Precursor Intermediate Functionalization & Cyclization Start->Intermediate Multicomponent Reaction Product Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Intermediate->Product Ring Closure

Figure 2: A generalized workflow for the synthesis of pyrazolo[4,3-c]pyridines.

Spectroscopic Fingerprints: Differentiating the Isomers

The most definitive way to distinguish between these isomers is through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure. For ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, the proton and carbon NMR data are available, allowing for a clear structural assignment.[2] The distinct electronic environments of the protons and carbons in each isomer would result in unique spectral patterns.

Mass Spectrometry (MS): The fragmentation patterns observed in the mass spectra of pyrazolopyridine derivatives can also be diagnostic. The fragmentation is often initiated by the loss of the ethoxy group from the ester, followed by the elimination of carbon monoxide and hydrogen cyanide molecules.[8]

While specific spectral data for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is not provided in the search results, a comparative analysis of the available data for its isomers highlights the importance of these techniques in unambiguous characterization.

Experimental Protocols: A Representative Synthesis

The following is a generalized protocol for the synthesis of a pyrazolopyridine scaffold, adapted from literature procedures for related compounds.[9] This serves as an illustrative example of the synthetic chemistry involved.

Synthesis of a Substituted Pyrazolo[4,3-c]pyridine Derivative

  • Reaction Setup: A mixture of a suitable dienamine precursor (1 equivalent) and the desired amine (1.1 equivalents) is prepared in methanol.

  • Reaction Conditions: The mixture is heated to reflux for a specified period, typically 1-2 hours.

  • Workup and Isolation: Upon cooling, the precipitated product is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure pyrazolo[4,3-c]pyridine derivative.

Causality: The choice of a dienamine precursor is crucial as it provides the necessary carbon framework for the formation of the pyridine ring. The amine reactant determines the substituent at a specific position on the newly formed ring. Refluxing in methanol provides the thermal energy required for the condensation and cyclization reactions to proceed efficiently.

Conclusion and Future Outlook

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate represents a valuable, yet currently under-characterized, member of the pyrazolopyridine family. While a complete dataset of its physicochemical and spectroscopic properties is not yet publicly available, this guide provides a framework for its understanding through a comparative analysis of its isomers. The synthetic strategies and characterization data presented for related compounds offer a solid foundation for researchers aiming to synthesize and study this specific molecule. As the exploration of novel heterocyclic scaffolds continues to be a driving force in drug discovery, the full characterization of compounds like ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate will undoubtedly contribute to the development of the next generation of therapeutics.

References

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  • MDPI. (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). Ethyl 6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione, 4-methyl-2-phenyl-5-(2-phenylethyl)- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Pyrazolo[4,3-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for in vitro assays crucial for the preclinical assessment of pyrazolo[4,3-c]pyridine compounds. As this scaffold is a privileged structure in modern medicinal chemistry, particularly for targeting protein kinases, a rigorous and well-defined assay validation strategy is paramount for making confident, data-driven decisions in the drug discovery pipeline.[1][2][3] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.

Part 1: The Dichotomy of Assay Selection: Biochemical vs. Cellular Platforms

The initial and most critical decision in designing a screening cascade is the choice between biochemical (cell-free) and cell-based assay formats. These two approaches provide complementary, not redundant, information. A successful drug candidate must demonstrate efficacy in both systems; a compound potent in a biochemical assay but inactive in a cellular context is unlikely to succeed in vivo.[4][5]

Biochemical (Cell-Free) Assays: Probing Direct Target Interaction

Biochemical assays utilize purified, often recombinant, proteins to measure the direct interaction of a compound with its target in a controlled, isolated system.[6] Their primary advantage is the unambiguous confirmation of target engagement and the ability to dissect the mechanism of inhibition (e.g., ATP-competitive vs. allosteric).[7]

  • Advantages: High-throughput potential, lower cost, mechanistic clarity, and high sensitivity.[4]

  • Limitations: Lack of physiological context. These assays do not account for crucial factors like cell membrane permeability, intracellular target concentration, competition with high endogenous ATP levels, or metabolic degradation.[8][9]

Common Biochemical Assay Formats:

Assay TypePrincipleTypical EndpointKey Advantage
Radiometric Assays Measures the transfer of a radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[9]Radioactivity (cpm)Considered the "gold standard" for sensitivity and directness.[10]
Luminescence Assays Measures the depletion of ATP (Kinase-Glo®) or the generation of ADP (ADP-Glo™) using a luciferase-based reaction.[11]Luminescence (RLU)Homogeneous "add-and-read" format, ideal for HTS.[11]
Competitive Binding Quantifies the displacement of a known, tagged ligand from the kinase active site by the test compound.[7]Varies (e.g., qPCR, FRET)Excellent for determining binding affinity (Kd) and broad selectivity profiling (e.g., KINOMEscan®).[7]
Mobility Shift Assays Involves the electrophoretic separation of phosphorylated and non-phosphorylated peptide substrates.[9]FluorescenceAllows for direct measurement of substrate phosphorylation in a non-antibody-based system.[9]
Cell-Based Assays: Assessing Efficacy in a Physiological Context

Cell-based assays measure a compound's effect within an intact cellular environment. This provides a more physiologically relevant assessment, integrating target engagement with cellular pharmacology.[12]

  • Advantages: Higher biological relevance, accounts for cell permeability and ATP competition, can measure downstream pathway modulation and phenotypic outcomes.[6][13]

  • Limitations: More complex, lower throughput, potential for off-target effects to confound results.[4]

Common Cell-Based Assay Formats:

Assay TypePrincipleTypical EndpointKey Advantage
Target Engagement Measures direct compound-target binding in live cells, often using energy transfer (e.g., NanoBRET™).[14]BRET RatioConfirms target is engaged by the compound in a physiological setting.[12]
Phosphorylation Quantifies the phosphorylation level of a kinase's downstream substrate using specific antibodies (e.g., ELISA, Western Blot).[14]Absorbance, FluorescenceDirectly measures the functional consequence of kinase inhibition in a signaling pathway.
Cell Proliferation Assesses the effect of the compound on the proliferation or viability of (typically cancerous) cell lines.[15]Absorbance, LuminescenceProvides a critical phenotypic readout of the compound's overall anti-cancer activity.

The divergence in potency values (e.g., IC50) between biochemical and cellular assays is not a sign of poor data but rather a critical piece of information.[13] A significant rightward shift in potency from a biochemical to a cellular assay can indicate poor cell permeability or strong competition from high intracellular ATP concentrations.[9][12]

Part 2: A Framework for Rigorous Assay Validation

Validation establishes by objective evidence that an assay consistently produces a result meeting its predetermined specifications.[16][17] Adherence to these principles, adapted from regulatory guidelines, ensures data are reliable, reproducible, and fit for purpose.[5][18]

Core Validation Parameters

A full validation should be performed when establishing a new method, while partial validation may be appropriate for minor modifications to a validated assay.[16] Key parameters include:

  • Specificity and Selectivity: The ability to assess the analyte in the presence of other components. In this context, it means confirming the signal is from the target of interest. This is often addressed using an orthogonal assay or by testing against a known inactive mutant of the target kinase.[19]

  • Accuracy: The closeness of the determined value to the nominal or known true value. Assessed by analyzing a sample with a known concentration of a reference inhibitor.

  • Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements. Assessed by running the same samples on the same day (intra-day precision) and on different days (inter-day precision).[20] The coefficient of variation (%CV) should not exceed 15-20%.[20]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. Defines the upper and lower concentration limits for reliable quantification.

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[21]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature), providing an indication of its reliability during normal usage.[5]

Assay Validation Workflow

The following diagram outlines a logical workflow for validating a new in vitro assay for a pyrazolo[4,3-c]pyridine compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation Dev Assay Development & Optimization (Reagents, Concentrations, Conditions) Stab Reagent Stability Assessment (Freeze/Thaw, Storage) Dev->Stab Plate Plate Uniformity Study (Assess for drift, edge effects) Stab->Plate Signal Signal Window Assessment (Z' Factor, S/B Ratio) Plate->Signal AccPrec Accuracy & Precision Runs (Intra- & Inter-Day) Signal->AccPrec Lin Linearity & Range Determination AccPrec->Lin LOQ LOQ & LOD Establishment Lin->LOQ Rob Robustness Testing LOQ->Rob Final Validated SOP & Routine Screening Rob->Final

Caption: A three-phase workflow for in vitro assay validation.

Representative Signaling Pathway: c-Met

Many pyrazolopyridine derivatives target kinases like c-Met.[22] Understanding the target's role is crucial for designing relevant cellular assays.

G cluster_downstream Downstream Signaling cluster_phenotype Cellular Outcomes HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF Phosphorylates PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Compound Pyrazolo[4,3-c]pyridine Inhibitor Compound->cMet Inhibits ATP Binding Site Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival Motility Motility STAT->Motility

Caption: Simplified c-Met signaling pathway targeted by inhibitors.

Part 3: Standard Operating Procedures (SOPs) for Key Assays

The following protocols are templates. Specific concentrations and incubation times must be optimized during method development.[4]

SOP 1: Biochemical Kinase Activity (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced by a kinase reaction, which is a direct measure of enzyme activity.

Causality: The amount of light produced is directly proportional to the ADP generated and thus, inversely proportional to the inhibitory activity of the compound.

  • Compound Plating: Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compound in DMSO. Dispense 100 nL into a 384-well low-volume plate. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Kinase Reaction: Add 5 µL of a solution containing the purified kinase and its specific substrate in reaction buffer.

    • Rationale: This step initiates the phosphorylation event. The buffer is optimized for enzyme stability and activity.

  • ATP Addition: Add 5 µL of ATP solution to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[10] Incubate for 1 hour at room temperature.

    • Rationale: Starting the reaction with ATP allows for precise timing. Using Km[ATP] provides a standardized condition for comparing inhibitor potencies.[10]

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Rationale: This reagent stops the kinase reaction and eliminates any remaining ATP, ensuring the final signal is derived only from the ADP produced.

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Rationale: This reagent converts the ADP back into ATP and provides luciferase/luciferin to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader. Calculate % inhibition relative to controls and fit data to a dose-response curve to determine the IC50 value.

SOP 2: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[15]

Causality: The amount of purple formazan produced is proportional to the number of metabolically active, living cells.

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., a c-Met amplified line) into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well). Incubate for 24 hours.

    • Rationale: Allows cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Treat cells with a range of concentrations of the pyrazolo[4,3-c]pyridine compound. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

    • Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Rationale: Mitochondrial reductases in living cells convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.

  • Crystal Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Rationale: DMSO is a solubilizing agent required to release the colored product for quantification.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Part 4: Comparative Analysis and Data Interpretation

A crucial aspect of the validation process is understanding how to interpret and compare data from disparate assay formats.

Table 3: Hypothetical Validation Data for Compound "PZC-101"

ParameterBiochemical Assay (ADP-Glo)Cell-Based Assay (MTT)Acceptance Criteria
Potency (IC50/GI50) 15 nM250 nM-
Z'-Factor 0.850.72> 0.5
Signal-to-Background > 200> 10> 5
Intra-day Precision (%CV) 6.5%9.8%< 20%
Inter-day Precision (%CV) 8.1%12.5%< 20%

Interpretation of "PZC-101" Data:

  • Potency Shift: The ~17-fold shift in potency from the biochemical to the cellular assay is common and suggests that cellular factors (e.g., membrane permeability, efflux pumps, or competition with high intracellular ATP) are influencing the compound's apparent activity.[12][13] This is an acceptable and informative result.

  • Assay Quality: Both assays meet the acceptance criteria for Z'-factor, S/B, and precision, indicating they are robust and suitable for screening and profiling.[23] A Z'-factor above 0.5 indicates a large separation between positive and negative controls, making the assay reliable for distinguishing hits.

Conclusion

The validation of in vitro assays for pyrazolo[4,3-c]pyridine compounds is a multi-faceted process that requires a deep understanding of both the compound class and the available testing methodologies. A successful validation strategy does not rely on a single assay but integrates a cascade of orthogonal, well-validated biochemical and cell-based methods.[4] By systematically evaluating parameters from specificity to robustness and by critically comparing data across platforms, researchers can build a comprehensive and reliable data package. This rigorous approach is essential for identifying compounds with genuine therapeutic potential and confidently advancing them through the demanding drug discovery process.

References

  • Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München.
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  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
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  • Best Practices for Sample Preparation & Assay Development. (n.d.). Danaher Life Sciences.
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  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA.
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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). PMC.
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  • Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth). (n.d.). Kaunas University of Technology | KTU.
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  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025, November 20). PMC.
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Head-to-Head Comparison of Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors: ERK vs. mTOR Targeting Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Insight: The Privileged Pyrazolo[4,3-c]pyridine Scaffold

In modern drug development, the pyrazolo[4,3-c]pyridine scaffold has emerged as a highly privileged, ATP-mimetic bicyclic core[1]. By structurally mirroring the purine ring of adenosine triphosphate (ATP), this pharmacophore anchors deeply into the highly conserved kinase hinge region. However, its true pharmacological power lies in its structural malleability. Subtle functionalizations at the C-3, C-4, or C-6 positions can drastically shift its kinase selectivity profile, allowing medicinal chemists to tune the molecule for entirely divergent therapeutic arenas.

As an application scientist, evaluating these compounds requires looking beyond basic binding affinities. We must analyze how structural tuning translates to functional pathway modulation in complex biological systems. This guide provides an objective, head-to-head comparison of how the pyrazolo[4,3-c]pyridine core has been optimized for two distinct indications:

  • Oncology: 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives targeting Extracellular Signal-Regulated Kinase (ERK) in BRAF-mutant cancers[2].

  • Neurology: Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) targeting the mammalian target of rapamycin (mTOR) pathway to prevent post-traumatic epilepsy (PTE)[3].

Mechanistic Divergence & Structural Tuning

ERK Inhibition (Oncology)

In the treatment of BRAF(V600E) mutant melanomas, acquired resistance to BRAF and MEK inhibitors is a critical clinical hurdle. To overcome this, researchers developed 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea derivatives (e.g., Compound 21) to directly target ERK, the downstream node of the MAPK pathway[2].

  • Causality of Design: Chemists functionalized the C-6 position of the pyrazolo[4,3-c]pyridine core with a urea moiety. This urea acts as a critical hydrogen-bond donor/acceptor pair that specifically locks into the ERK ATP-binding pocket. This precise interaction achieves high Ligand Efficiency (LE) and maintains a low molecular weight, ensuring potent target engagement without the off-target toxicity associated with bulkier kinase inhibitors[4].

mTOR Inhibition (Neurology)

Post-traumatic epilepsy (PTE) is driven by astrocytic proliferation and neuroinflammation, processes heavily regulated by the mTOR/P70S6K signaling cascade. To repurpose the pyrazolo[4,3-c]pyridine scaffold for the central nervous system (CNS), it was structurally optimized into Pyrazolo[4,3-c]pyridine-4-one (PP-4-one)[5].

  • Causality of Design: For neurological applications, crossing the blood-brain barrier (BBB) is non-negotiable. The introduction of a ketone at position 4 alters the topological polar surface area (TPSA) and lipophilicity (cLogP) of the molecule. This modification enables robust CNS penetration. Once in the brain, PP-4-one downregulates mTOR and its downstream effector P70S6K, effectively suppressing epileptogenesis[3].

SignalingPathways cluster_ERK MAPK/ERK Pathway (Oncology) cluster_mTOR mTOR Pathway (Neurology) BRAF BRAF MEK MEK BRAF->MEK ERK ERK1/2 MEK->ERK PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR P70S6K P70S6K mTOR->P70S6K C21 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea (Compound 21) C21->ERK Inhibits PP4 Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) PP4->mTOR Inhibits

Divergent targeting of the MAPK and PI3K/mTOR pathways by pyrazolo[4,3-c]pyridine derivatives.

Head-to-Head Quantitative Comparison

The following table summarizes the divergent pharmacological profiles of these two pyrazolo[4,3-c]pyridine derivatives based on experimental validation[2],[3]:

Parameter1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas (e.g., Cmpd 21)Pyrazolo[4,3-c]pyridine-4-one (PP-4-one)
Primary Target ERK1 / ERK2 (MAPK Pathway)mTOR / P70S6K (PI3K Pathway)
Therapeutic Indication Oncology (BRAF-mutant Melanoma)Neurology (Post-Traumatic Epilepsy)
Key Structural Tuning C-6 Urea moiety (H-bond donor/acceptor)C-4 Ketone (Optimizes TPSA for BBB)
Binding Mechanism ATP-competitive (Hinge region binding)ATP-competitive / Pathway Downregulation
In Vivo Efficacy Model BRAF(V600E) Tumor XenograftFluid Percussion Injury (FPI) Rat Model
BBB Permeability Low/Moderate (Peripheral targeting)High (Strict requirement for CNS efficacy)

Self-Validating Experimental Workflows

To rigorously evaluate these kinase inhibitors, binding assays alone are insufficient. The following protocols form a self-validating system designed to confirm both direct target engagement and functional physiological efficacy.

Protocol 1: In Vitro Kinase Target Engagement (TR-FRET)

Causality & Rationale: Why utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence assays? Pyrazolopyridines, being rigid conjugated heterocycles, often exhibit intrinsic auto-fluorescence that can quench or artificially inflate standard fluorescent readouts. TR-FRET utilizes a europium chelate with a long emission half-life; by introducing a microsecond time delay before measurement, we completely bypass the transient auto-fluorescence of the inhibitor, ensuring a trustworthy, artifact-free IC50 calculation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant target kinase (e.g., ERK2 or mTOR), an ATP concentration set at the enzyme's Km​ , and the specific biotinylated peptide substrate.

  • Compound Titration: Dispense the pyrazolo[4,3-c]pyridine inhibitor in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well plate using an acoustic liquid handler to avoid tip-based carryover.

  • Incubation: Incubate the kinase/inhibitor mixture for 30 minutes at room temperature to allow equilibrium binding before initiating the reaction with ATP.

  • Detection: Stop the reaction using EDTA. Add the Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation Check: Include a non-hydrolyzable ATP analog (e.g., AMP-PNP) control well. If the signal reduction is strictly due to competitive active-site binding, the AMP-PNP control will mirror the maximum inhibition baseline. Read the ratiometric emission (665 nm / 615 nm).

Protocol 2: In Vivo Target Modulation (Western Blotting)

Causality & Rationale: Why measure downstream targets like p-RSK (for ERK) and p-P70S6K (for mTOR) instead of just the primary kinases? Because kinases exist in highly networked pathways subject to rapid feedback loops. Measuring the immediate downstream substrate confirms that the kinase's catalytic output is genuinely suppressed in the cellular environment, proving functional pathway blockade[3].

Step-by-Step Methodology:

  • Tissue Extraction: Harvest tissue from the in vivo model (e.g., tumor xenograft for ERK evaluation; hippocampal tissue for mTOR evaluation). Snap-freeze immediately in liquid nitrogen to preserve the phosphoproteome.

  • Lysis & Quantification: Homogenize tissue in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (critical to prevent artificial loss of phospho-signals). Quantify protein yield via BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein lysate on a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing (Multiplexing): Probe the membrane with primary antibodies against the phosphorylated target (e.g., anti-p-P70S6K) and the total protein (e.g., anti-total P70S6K).

  • Self-Validation Check: Always normalize the phosphorylated target signal against the total protein level. This ensures that the pyrazolo[4,3-c]pyridine inhibitor is actively blocking phosphorylation, rather than simply inducing global protein degradation or altering baseline expression levels.

Workflow S1 1. In Vitro Kinase Assay (TR-FRET) S2 2. Cellular Target Engagement (Western Blot) S1->S2 S3 3. In Vivo Efficacy (Xenograft / PTE Model) S2->S3 S4 4. PK/PD & BBB Permeability (LC-MS/MS) S3->S4

Self-validating experimental workflow for evaluating pyrazolo[4,3-c]pyridine kinase inhibitors.

References

  • Fathima, et al. (2022). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Advances (via PubMed Central). URL:[Link]

  • Lim, J., et al. (2016). "Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers." Journal of Medicinal Chemistry. URL:[Link]

  • Jin, J., et al. (2020). "Pyrazolo[4,3-c]pyridine-4-one (PP-4-one) Exhibits Anti-Epileptogenic Effect in Rat Model of Traumatic Epilepsy by Mammalian Target of Rapamycin (mTOR) Signaling Pathway Downregulation." Medical Science Monitor. URL:[Link]

Sources

Structural Confirmation of Novel Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Derivatives: A Comparative Guide to Advanced Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS: 1638771-92-2) [1] and its derivatives represent a highly privileged scaffold in modern medicinal chemistry. Recent literature highlights the efficacy of the pyrazolo[4,3-c]pyridine core in potent PIM1 kinase inhibitors [2] and as first-in-class disruptors of the PEX14–PEX5 protein-protein interaction in trypanosomal diseases [3].

However, the structural elucidation of these nitrogen-rich fused heterocycles presents a formidable analytical challenge. The presence of three nitrogen atoms introduces complex tautomeric equilibria (1H vs. 2H pyrazole forms) and regiochemical ambiguity during synthesis. Relying solely on 1D NMR often leads to misassignment. Rapid proton exchange at the pyrazole nitrogen broadens the N-H signal into baseline noise in non-polar solvents, while the pyridine ring protons exhibit overlapping multiplets that obscure the exact regiochemistry of the ethyl carboxylate substitution.

To overcome this, this guide objectively compares three advanced analytical workflows: Integrative 2D-NMR/HRMS , Single-Crystal X-Ray Diffraction (SCXRD) , and Microcrystal Electron Diffraction (MicroED) . By explaining the causality behind each experimental choice, we provide self-validating protocols for definitive structural confirmation.

Comparative Analysis of Structural Elucidation Modalities

Selecting the right analytical modality depends on sample availability, physical state, and the specific structural question (e.g., bulk connectivity vs. absolute solid-state tautomerism). Table 1 summarizes the performance metrics of the three primary workflows.

Table 1: Quantitative Comparison of Structural Confirmation Techniques

Analytical ModalitySample RequirementTurnaround TimeTautomer ResolutionAbsolute ConfigurationCost / Accessibility
2D-NMR + HRMS 2–5 mg (Solution)2–4 HoursHigh (Solvent Dependent)No (Unless Chiral)Low / Ubiquitous
SCXRD >50 µm Crystal1–3 DaysAbsolute (Solid State)YesMedium / Moderate
MicroED <1 µm Microcrystal4–8 HoursAbsolute (Solid State)YesHigh / Specialized

Workflow 1: Integrative 2D-NMR & HRMS Protocol

This workflow represents a self-validating system : High-Resolution Mass Spectrometry (HRMS) unequivocally confirms the molecular formula, while 2D NMR maps the atomic connectivity and spatial relationships.

Step-by-Step Methodology & Causality
  • Sample Preparation: Dissolve 5 mg of the purified derivative in 600 µL of ultra-dry DMSO- d6​ .

    • Causality: We strictly avoid CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, significantly reducing the intermolecular exchange rate of the pyrazole N-H proton. This forces the N-H signal to appear as a sharp resonance (typically >13 ppm), which is an absolute prerequisite for observing the 1H-15N HSQC and 1H-13C HMBC correlations needed to assign the tautomeric state [4].

  • HRMS Acquisition: Utilize an LC-ESI-TOF system in positive ion mode.

    • Validation: Locate the [M+H]+ peak at m/z 192.0768 (for the base scaffold). Perform MS/MS fragmentation; the characteristic neutral loss of the ethyl radical or CO 2​ from the ester moiety acts as an internal validation of the C-3 carboxylate presence [2].

  • 2D NMR Execution (HMBC & NOESY):

    • Run a 1 H- 13 C HMBC optimized for long-range couplings ( J = 8 Hz). Look for a 3-bond correlation from the pyrazole N-H to the ester carbonyl carbon or to the bridgehead carbons (C-3a/C-7a).

    • Run a 2D NOESY with a mixing time of 300–500 ms.

    • Causality: The NOESY mixing time is chosen to match the correlation time of small molecules in viscous DMSO. Spatial proximity (NOE cross-peaks) between the ethyl ester CH 2​ protons and the pyridine C-4 proton definitively confirms that the ester is at position 3, adjacent to the pyridine core.

Figure 1: Integrative 2D-NMR and HRMS workflow for structural elucidation.

Quantitative NMR Performance Metrics

Table 2: Diagnostic NMR Chemical Shifts for Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (DMSO- d6​ )

PositionNucleusExpected Shift (ppm)MultiplicityKey HMBC Correlations (Structural Proof)
N-H (1) 1 H13.5 - 14.0Broad SingletC-3, C-7a (Confirms 1H tautomer)
C-4 1 H8.8 - 9.1SingletC-3, C-6, C-7a (Confirms pyridine core)
C-6 1 H8.3 - 8.5Doublet ( J =5.5)C-4, C-7a
C-7 1 H7.6 - 7.9Doublet ( J =5.5)C-3a, C-6
Ester CH 2​ 1 H4.3 - 4.5Quartet ( J =7.1)Ester Carbonyl (Confirms connectivity)
Ester CH 3​ 1 H1.3 - 1.4Triplet ( J =7.1)Ester CH 2​

Workflow 2: MicroED for Microcrystalline Derivatives

Often, ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives precipitate as fine powders rather than the large single crystals (>50 µm) required for traditional SCXRD. Microcrystal Electron Diffraction (MicroED) overcomes this limitation by utilizing electron diffraction on sub-micron crystals.

Step-by-Step Methodology & Causality
  • Grid Preparation: Deposit 2 µL of the microcrystalline suspension onto a continuous carbon TEM grid and blot away excess solvent.

    • Causality: Electron beams interact with matter ~10 4 times stronger than X-rays. If crystals are thicker than 1 µm, multiple scattering (dynamical effects) will occur, ruining the kinematic diffraction data required for accurate structural solving.

  • Cryo-Cooling: Plunge-freeze the grid into liquid nitrogen.

    • Causality: Nitrogen-rich organic heterocycles are highly susceptible to radiation damage. Cryogenic temperatures arrest the diffusion of free radicals generated by the electron beam, preserving the crystal lattice during data collection.

  • Data Acquisition: Insert the grid into a cryo-TEM operating at 200 kV. Collect diffraction data using continuous rotation (e.g., 0.5°/sec) on a direct electron detector.

  • Phasing and Refinement: Process the data using standard crystallography software (e.g., DIALS). The resulting electrostatic potential map will unambiguously reveal the positions of the three nitrogen atoms, proving the regiochemistry without reliance on chemical shift inferences.

Figure 2: MicroED sample preparation and data acquisition workflow.

Conclusion & Best Practices

For routine structural confirmation of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate derivatives, the Integrative 2D-NMR/HRMS workflow remains the most efficient and cost-effective approach—provided that DMSO- d6​ is utilized to arrest pyrazole proton exchange. This ensures the necessary HMBC correlations are visible to validate the core structure.

However, when absolute stereochemistry is required for chiral derivatives, or when definitive solid-state tautomeric assignment is needed and the compound resists growing large crystals, MicroED stands out as the superior, albeit specialized, alternative to traditional SCXRD.

References

  • Dawidowski, M. et al. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity." Journal of Medicinal Chemistry, ACS Publications (2020). Available at:[Link]

  • Morkunaite, V. et al. "Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies." International Journal of Molecular Sciences, MDPI (2022). Available at:[Link]

Benchmarking the Potency of the Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate Scaffold Against Reference Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating emerging heterocyclic scaffolds, I frequently benchmark intermediate building blocks for their utility in targeted drug discovery. The compound 1[1] has proven to be a highly versatile precursor. Specifically, it is a critical starting material for synthesizing 7-azaindazole-based inhibitors targeting2[2], a serine protease heavily implicated in inflammatory pathologies such as acute respiratory distress syndrome (ARDS) and chronic obstructive pulmonary disease (COPD)[3]. This guide provides a rigorous benchmarking analysis of derivatives synthesized from this scaffold against established clinical and preclinical reference compounds, detailing mechanistic causality, experimental protocols, and comparative potency.

Mechanistic Rationale: The Pyrazolo[4,3-c]pyridine Advantage

The rational design of HNE inhibitors requires scaffolds that can mimic natural peptide substrates while resisting rapid proteolytic degradation. The pyrazolo[4,3-c]pyridine core offers distinct structural and electronic advantages over traditional indazoles:

  • Nitrogen Positioning and S-Pocket Affinity: Shifting the nitrogen atom to position 7 of the azaindazole core dramatically alters the electron density of the bicyclic system[2]. This specific positioning enhances directional hydrogen bonding with the S1 and S2 subsite residues of the HNE binding pocket[4].

  • Electrophilic Trap Generation: The ethyl ester at position 3 is a stable prodrug-like moiety that is readily hydrolyzed and derivatized into an amide or ketone[3]. Once derivatized, this functional group acts as an electrophilic trap, forming a stable, reversible Michaelis complex with the catalytic Ser195 hydroxyl group of HNE[2].

  • Conformational Freezing: The rigidity of the pyrazolo[4,3-c]pyridine scaffold restricts rotational freedom at the crucial pyrimidinone-cyanophenyl axis (in advanced derivatives), locking the molecule into an optimal bioactive conformation that outcompetes natural substrates[3].

G cluster_0 HNE Active Site Ser195 Ser195 (Nucleophile) Complex Michaelis Complex (Reversible Binding) Ser195->Complex Nucleophilic Attack His57 His57 (Base) His57->Ser195 Proton Transfer Asp102 Asp102 (Acid) Asp102->His57 Stabilization Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->Complex S1/S2 Pocket Binding Inhibition Enzyme Inactivation (Blocked Cleavage) Complex->Inhibition Transition State Arrest

Fig 1: Mechanistic pathway of HNE inhibition by the pyrazolo[4,3-c]pyridine scaffold.

Experimental Protocols: Synthesis and Enzymatic Benchmarking

To ensure a self-validating system, the benchmarking of this scaffold requires a standardized in vitro workflow. The following protocol details the conversion of the ethyl ester into an active inhibitor and its subsequent enzymatic evaluation against a positive control (Sivelestat).

Workflow Step1 1. Scaffold Preparation (Ethyl Ester Hydrolysis) Step2 2. Derivatization (Acylation/Coupling) Step1->Step2 Step3 3. HNE Enzymatic Assay (Fluorogenic Substrate) Step2->Step3 Step4 4. IC50 & Kinetic Analysis (vs. Sivelestat) Step3->Step4

Fig 2: Experimental workflow for benchmarking pyrazolo[4,3-c]pyridine derivatives.

Step 1: Scaffold Derivatization (Synthesis of Active Inhibitor)

Causality: The ethyl ester is a stable precursor that lacks the necessary electrophilicity to trap Ser195. It must be hydrolyzed and coupled to an aryl group to generate the active pharmacophore.

  • Hydrolysis: Treat ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate with potassium hydroxide (KOH) in a water/ethanol mixture to yield the corresponding carboxylic acid[5].

  • Acylation/Coupling: React the intermediate with m-toluoyl chloride in the presence of triethylamine and dichloromethane (DCM) to form the active amide/ketone derivative[3].

  • Purification: Isolate the final active derivative via flash chromatography (DCM/MeOH 9:1) to ensure >98% purity[3]. Self-Validation: High purity is mandatory to prevent false-positive inhibition from unreacted electrophilic acyl chlorides.

Step 2: HNE Enzymatic Assay

Causality: A fluorogenic substrate is utilized because its cleavage by HNE emits a quantifiable fluorescent signal, allowing for highly sensitive, real-time kinetic monitoring of enzyme inhibition.

  • Buffer Preparation: Prepare assay buffer (0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO) to maintain enzyme stability and mimic physiological pH[6].

  • Incubation: Incubate purified HNE (20 nM) with varying concentrations of the pyrazolo[4,3-c]pyridine derivative (0.1 nM to 50 μM), alongside Sivelestat as a control, for 30 minutes at 37°C to allow Michaelis complex formation[2].

  • Substrate Addition: Add the fluorogenic substrate MeOSuc-AAPV-AMC (Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin).

  • Detection: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) continuously for 15 minutes using a microplate reader.

Step 3: Data Analysis

Calculate the IC50 by plotting the fractional velocity of the enzyme against the log concentration of the inhibitor using non-linear regression.

Benchmarking Data: Comparative Potency

The table below summarizes the in vitro potency of the optimized pyrazolo[4,3-c]pyridine derivative against standard HNE inhibitor reference compounds.

Compound Class / NameTargetIC50 (nM)Mechanism of ActionClinical / Preclinical Status
Pyrazolo[4,3-c]pyridine Derivative HNE10 – 87Reversible, Michaelis complex with Ser195Preclinical Lead[2]
Sivelestat (ONO-5046) HNE~44Competitive, ReversibleApproved (Japan/South Korea)[2][7]
BAY-678 HNE20Cell-permeable, ReversiblePreclinical Chemical Probe[8]
D4L-1 (β-lactam derivative) HNE10.8IrreversiblePreclinical[6]

Data Interpretation: The derivatives synthesized from the ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate scaffold demonstrate highly competitive potency (IC50 down to 10 nM), outperforming the clinical standard 9[9] and rivaling advanced chemical probes like 8[8]. Crucially, the reversible nature of the pyrazolo[4,3-c]pyridine binding minimizes the off-target toxicity and immunogenicity risks often associated with irreversible covalent inhibitors (such as D4L-1)[6].

Sources

comparative study of pyrazolo[4,3-c]pyridine versus pyrazolo[3,4-b]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Pyrazolo[4,3-c]pyridine vs. Pyrazolo[3,4-b]pyridine Scaffolds in Targeted Drug Discovery

Executive Summary

The pyrazolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, widely recognized as a purine bioisostere. Its structural homology allows it to effectively mimic the adenine ring of ATP, making it a cornerstone in the design of targeted therapies[1]. However, the specific arrangement of nitrogen atoms within the fused bicyclic system profoundly alters the molecule's physicochemical properties, hydrogen-bonding vectors, and target selectivity. This guide provides an in-depth comparative analysis of two critical isomers: the extensively validated pyrazolo[3,4-b]pyridine and the highly versatile pyrazolo[4,3-c]pyridine scaffold.

Structural & Physicochemical Divergence

The fundamental difference between these isomers lies in the position of the nitrogen atom within the pyridine ring relative to the pyrazole fusion. This single atomic shift dictates how the scaffold interacts with biological targets.

  • 1H-Pyrazolo[3,4-b]pyridine (The Hinge Binder): Features nitrogen atoms at positions 1, 2, and 7. The proximity of the N(1)-H (hydrogen-bond donor) and N(7) (hydrogen-bond acceptor) creates a highly efficient bidentate binding motif. This configuration perfectly complements the backbone amide linkages (e.g., Leu83 in CDK2) within the hinge region of most kinases, firmly anchoring the inhibitor in the ATP-binding pocket[2][3].

  • 1H-Pyrazolo[4,3-c]pyridine (The Versatile Disruptor): Features nitrogen atoms at positions 1, 2, and 5. Shifting the pyridine nitrogen to the 5-position alters the electron density of the aromatic system and changes the spatial trajectory of substituents attached at the 4- and 6-positions. This enables the scaffold to access atypical binding pockets, disrupt protein-protein interactions (PPIs), or target non-kinase enzymes where traditional hinge-binding is unfavorable[1][4].

Target Landscape & Biological Efficacy

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

This isomer is a workhorse in oncology drug development.

  • FGFR Inhibitors: Derivatives such as compound 7n have demonstrated excellent potency against FGFR1–3. Mechanistic studies reveal that N-methylation of the pyrazole ring completely abolishes enzymatic activity (IC50 > 5 μ M), proving that the N(1)-H is an indispensable hydrogen-bond donor for kinase domain engagement[5].

  • TRK Inhibitors: Utilizing a scaffold-hopping strategy, compounds like C03 (IC50 = 56 nM against TRKA) were developed. The pyrazolo portion acts as the H-bond center, while the pyridine ring engages in crucial π−π stacking interactions with Phe589[6].

Pyrazolo[4,3-c]pyridine in Emerging Targets

This isomer is gaining traction for its ability to tackle complex, non-traditional targets.

  • Protein-Protein Interactions (PPIs): This scaffold yielded the first-in-class inhibitors of the PEX14–PEX5 interaction, which is vital for glycosomal import in Trypanosoma parasites. The pyrazolo[4,3-c]pyridine core lays over the Phe17 and Phe34 residues of PEX14, forming favorable π−π interactions that block the native cargo complex[4].

  • Phosphatase Inhibition: Recent screening identified pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) (IC50 = 14.4 μ M). This non-anionic scaffold overcomes the poor cell permeability that plagued earlier PtpB inhibitors[7].

Quantitative Performance Comparison

ScaffoldRepresentative CompoundPrimary TargetMechanism of ActionPotency (IC50 / Kd)
Pyrazolo[3,4-b]pyridine Compound 7nFGFR1-3ATP-Competitive Kinase InhibitionIC50 < 10 nM[5]
Pyrazolo[3,4-b]pyridine Compound C03TRKAATP-Competitive Kinase InhibitionIC50 = 56 nM[6]
Pyrazolo[3,4-b]pyridine SQ-67563CDK1/2ATP-Competitive Kinase InhibitionLow nanomolar[3]
Pyrazolo[4,3-c]pyridine Compound 1PEX14-PEX5Protein-Protein Interaction DisruptionKd = 163 μ M[4]
Pyrazolo[4,3-c]pyridine Compound D5PtpB-MtbPhosphatase InhibitionIC50 = 14.4 μ M[7]

Mechanistic Visualizations

Scaffold_Binding_Logic Start Pyrazolopyridine Core Selection Iso1 Pyrazolo[3,4-b]pyridine (N at 1, 2, 7) Start->Iso1 Iso2 Pyrazolo[4,3-c]pyridine (N at 1, 2, 5) Start->Iso2 Mech1 Bidentate H-Bonding at Kinase Hinge Iso1->Mech1 N1-H & N7 interaction Mech2 Atypical Pocket Binding & PPI Disruption Iso2->Mech2 Altered substituent vectors Target1 FGFR, TRK, CDK (ATP-Competitive) Mech1->Target1 Target2 PtpB-Mtb, PEX14-PEX5 (Allosteric/PPI) Mech2->Target2

Caption: Logical flow of pyrazolopyridine scaffold selection dictating target specificity.

Assay_Workflow PreInc 1. Pre-Incubation Enzyme + Inhibitor Reaction 2. Phosphotransfer Add ATP & Substrate PreInc->Reaction Depletion 3. ATP Depletion Remove unreacted ATP Reaction->Depletion Detection 4. Luminescence Convert ADP to ATP Depletion->Detection

Caption: Self-validating ADP-Glo kinase assay workflow for evaluating ATP-competitive inhibitors.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: ADP-Glo Kinase Assay (For Pyrazolo[3,4-b]pyridine ATP-Competitive Inhibitors)

This assay universally measures kinase activity by quantifying ADP produced during the kinase reaction, independent of the specific peptide substrate.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant kinase (e.g., FGFR1 or TRKA) with the pyrazolo[3,4-b]pyridine derivative in assay buffer for 30 minutes at room temperature.

    • Causality: This allows the inhibitor to reach thermodynamic equilibrium with the apo-enzyme before introducing the competing native ligand (ATP), preventing artificially inflated IC50 values due to competitive exclusion.

  • Phosphotransfer Initiation: Add ATP (at the predetermined Km​ value) and the specific peptide substrate to the well.

    • Causality: Setting [ATP] at its Km​ sensitizes the assay to ATP-competitive inhibitors, ensuring the measured IC50 is a true reflection of binding affinity ( Ki​ ) rather than an artifact of substrate saturation.

  • ATP Depletion: Add ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This reagent actively degrades all unreacted ATP. This step is critical as it eliminates background noise, ensuring that the subsequent signal is exclusively derived from the ADP produced by the kinase reaction.

  • Luminescence Detection: Add Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This converts the generated ADP back into ATP, which is immediately coupled to a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity, providing a highly reproducible readout of inhibitor efficacy.

Protocol B: AlphaScreen PPI Assay (For Pyrazolo[4,3-c]pyridine PPI Disruptors)

Used for validating target engagement in protein-protein interactions (e.g., PEX14-PEX5).

  • Bead Conjugation & Complex Assembly: Incubate His-tagged PEX14 with Nickel-chelate Acceptor beads and biotinylated PEX5 peptide with Streptavidin Donor beads in a 384-well plate.

    • Causality: This establishes the baseline proximity complex. The specific affinity tags ensure uniform orientation of the proteins, maximizing the energy transfer efficiency.

  • Inhibitor Introduction: Add the pyrazolo[4,3-c]pyridine derivative and incubate in the dark for 1 hour.

    • Causality: Dark incubation is mandatory because the AlphaScreen beads are highly photosensitive. The 1-hour window allows the inhibitor to competitively displace the PEX5 peptide from the PEX14 binding interface.

  • Signal Acquisition: Excite the microplate at 680 nm and read emission at 520–620 nm.

    • Causality: Excitation at 680 nm triggers the release of singlet oxygen from the Donor bead. If the PPI is intact, the singlet oxygen travels to the Acceptor bead (within 200 nm) to emit light. A successful pyrazolo[4,3-c]pyridine inhibitor physically separates the beads, preventing singlet oxygen transfer and resulting in a quantifiable loss of luminescent signal.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). NIH.gov.2

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS.org. 5

  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. NIH.gov. 3

  • A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Benchchem.com. 1

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC.org. 6

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS.org. 4

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. ASM.org. 7

Sources

validating the purity of synthesized ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic entities such as ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a molecule of significant interest due to the prevalence of the pyrazolopyridine scaffold in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Ultra-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—for the purity validation of this specific compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on synthesized experimental data.

The Imperative of Purity in Drug Discovery

The biological activity and safety profile of a potential drug candidate are intrinsically linked to its purity. The presence of impurities, which can include starting materials, by-products, intermediates, and degradation products, can lead to erroneous biological data, toxicological issues, and ultimately, the failure of a promising therapeutic agent. Therefore, the selection of an appropriate analytical technique for purity determination is a critical decision in the drug development pipeline.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For decades, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has been the workhorse of pharmaceutical analysis for its versatility, robustness, and wide applicability.[3] The separation in RP-HPLC is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

The Rationale Behind the HPLC Method Design

The choice of a C18 column is predicated on the anticipated polarity of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and its potential impurities. The pyrazolopyridine core imparts a degree of polarity, while the ethyl carboxylate group adds a nonpolar character, making it well-suited for retention and separation on a C18 stationary phase. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid aids in protonating the basic nitrogen atoms in the heterocyclic ring, which suppresses silanol interactions with the stationary phase and reduces peak tailing. A gradient elution is employed to effectively resolve impurities with a wide range of polarities, ensuring that both early and late-eluting compounds are captured within a reasonable analysis time.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Dissolve Synthesized Compound in Diluent (e.g., 50:50 ACN:H2O) Filtered_Sample Filtered_Sample Sample->Filtered_Sample Filter (0.45 µm) Mobile_Phase_A 0.1% Formic Acid in Water Degas Degas Mobile Phases Mobile_Phase_A->Degas Mobile_Phase_B 0.1% Formic Acid in Acetonitrile Mobile_Phase_B->Degas HPLC_System HPLC System (Pump, Injector, Column Oven, Detector) Degas->HPLC_System Filtered_Sample->HPLC_System Inject Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm) HPLC_System->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity (Area Percent Method) Integration->Calculation

Caption: Workflow for HPLC purity validation.

A Comparative Landscape of Analytical Technologies

While HPLC is a stalwart technique, advancements in separation science have introduced compelling alternatives. The choice between these technologies often involves a trade-off between speed, resolution, sensitivity, and operational cost.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant evolution of HPLC, utilizing columns packed with sub-2 µm particles.[4][5] This reduction in particle size leads to a dramatic increase in chromatographic efficiency, resulting in sharper peaks, better resolution, and significantly faster analysis times.[6] The trade-off is the requirement for specialized instrumentation capable of handling the higher backpressures generated by these columns.[6] For high-throughput screening and rapid in-process controls, UPLC offers a distinct advantage.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[7][8] It is often considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption.[7] SFC can provide unique selectivity for polar and chiral compounds and is known for its very fast separation times and rapid solvent evaporation from collected fractions in preparative applications.[8] For achiral purity analysis, SFC can offer orthogonal selectivity to RP-HPLC, which is valuable for detecting impurities that may co-elute in a reversed-phase system.[3]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that occurs in a narrow-bore fused-silica capillary under the influence of a high voltage.[9][10] The separation mechanism is based on differences in the charge-to-mass ratio of the analytes.[9] CE offers extremely high separation efficiencies, minimal sample and reagent consumption, and rapid analysis times.[11] It is particularly well-suited for the analysis of charged molecules and can be a powerful complementary technique to chromatography for purity confirmation.[10][11]

Comparative Performance Data

The following table summarizes the synthesized performance data for the purity analysis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate using the four discussed techniques.

ParameterHPLCUPLCSFCCE
Purity (%) 99.599.699.599.7
Resolution (Main Peak vs. Closest Impurity) 2.13.52.84.2
Analysis Time (minutes) 15358
Solvent Consumption per Run (mL) ~20~5~3 (organic co-solvent)<1
Relative Sensitivity 1x3-5x1.5x2x

Experimental Protocols

The following are detailed, step-by-step methodologies for the purity determination of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate using each of the discussed techniques. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and impurity profile of the synthesized batch.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) %A %B
      0 90 10
      10 10 90
      12 10 90
      12.1 90 10

      | 15 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Ultra-Performance Liquid Chromatography (UPLC)
  • Mobile Phase and Sample Preparation:

    • As described in the RP-HPLC protocol, but ensure solvents are of UPLC grade. Sample concentration can be reduced to 0.1 mg/mL due to higher sensitivity.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: UV at 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) %A %B
      0 95 5
      2 5 95
      2.5 5 95
      2.6 95 5

      | 3 | 95 | 5 |

  • Data Analysis:

    • As described in the RP-HPLC protocol.

Protocol 3: Supercritical Fluid Chromatography (SFC)
  • Mobile Phase Preparation:

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B (Co-solvent): Methanol with 0.1% ammonium hydroxide.

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration of 1 mg/mL.

    • Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Achiral stationary phase suitable for SFC (e.g., Diol, 2-Ethylpyridine; 150 x 4.6 mm, 5 µm).

    • Flow Rate: 3.0 mL/min.

    • Outlet Pressure (BPR): 150 bar.

    • Column Temperature: 35 °C.

    • Detection Wavelength: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) %B
      0 5
      4 40
      4.5 40
      4.6 5

      | 5 | 5 |

  • Data Analysis:

    • As described in the RP-HPLC protocol.

Protocol 4: Capillary Electrophoresis (CE)
  • Background Electrolyte (BGE) Preparation:

    • Prepare a 50 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

  • Sample Preparation:

    • Dissolve the sample in the BGE to a concentration of 0.2 mg/mL.

    • Filter through a 0.22 µm syringe filter.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.).

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Calculate purity based on the corrected peak area percentage (Peak Area / Migration Time).

Technique_Comparison cluster_criteria Key Performance Metrics cluster_techniques Analytical Techniques Speed Speed (Analysis Time) HPLC HPLC Speed->HPLC Moderate UPLC UPLC Speed->UPLC Very High SFC SFC Speed->SFC High CE CE Speed->CE High Resolution Resolution Resolution->HPLC Good Resolution->UPLC High Resolution->SFC Good to High Resolution->CE Very High Sensitivity Sensitivity Sensitivity->HPLC Moderate Sensitivity->UPLC Very High Sensitivity->SFC Good Sensitivity->CE High Solvent_Use Solvent Consumption Solvent_Use->HPLC High Solvent_Use->UPLC Low Solvent_Use->SFC Low (Organic) Solvent_Use->CE Very Low

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

The selection of an analytical method for the purity validation of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a multi-faceted decision that should be guided by the specific requirements of the analytical task.

  • RP-HPLC remains a robust and reliable method for routine quality control, offering a good balance of performance and accessibility. Its validation according to ICH guidelines is well-established.[12][13]

  • UPLC is the method of choice for high-throughput environments where speed and sensitivity are paramount. The reduced analysis time and solvent consumption offer significant long-term cost and efficiency benefits.[14][15]

  • SFC serves as an excellent orthogonal technique to RP-HPLC. Its unique selectivity can be invaluable for resolving impurities that are challenging to separate by reversed-phase methods. Its "green" credentials are also an increasingly important consideration.

  • CE , with its exceptionally high resolving power, is a powerful tool for confirming the purity profile obtained by chromatographic methods and for resolving closely related impurities that may be missed by other techniques.

For comprehensive purity validation of a novel compound like ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a dual-methodology approach is often recommended. Employing RP-HPLC or UPLC as the primary method for routine analysis, complemented by an orthogonal technique such as SFC or CE for confirmatory analysis, provides a high degree of confidence in the purity of the synthesized material. This self-validating system ensures the scientific integrity of subsequent biological and toxicological studies, paving the way for successful drug development.

References

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]

  • Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]

  • Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. LinkedIn. [Link]

  • European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • SCIEX. (n.d.). Introduction to Capillary Electrophoresis. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Google Patents. (n.d.). WO2019051252A1 - Method of purity determination by capillary electrophoresis.
  • DAU. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LCGC International. (2020, November 11). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Agilent. (2019, January 10). Easy Access to Rapid Chiral SFC Method Development for Non‑Chromatographers. [Link]

  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • LCGC International. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of ultra-high performance supercritical fluid chromatography and ultra-high performance liquid chromatography for the analysis of pharmaceutical compounds. Retrieved from [Link]

  • MDPI. (2022, November 24). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. [Link]

  • Alwsci. (2023, April 19). Should I Use SFC Or HPLC For My Analysis?[Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS. Retrieved from [Link]

  • ResearchGate. (2021, December 22). Achiral SFC for Purification of Pharmaceuticals. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Bio-Techne. (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. [Link]

  • Labcompare. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?[Link]

  • OMICS International. (2024, January 4). Capillary Electrophoresis: A High-Resolution Technique for Molecular Separation and Characterization. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • American Pharmaceutical Review. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. [Link]

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A Researcher's Guide to Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate: Bridging Predictive Models with Experimental Realities

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrazolopyridine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, a member of this versatile family, presents a compelling case for the integration of computational predictions and experimental validation. This guide offers an in-depth comparison of the predicted properties of this molecule with the experimental data typically expected for such a compound, providing researchers with a framework for their own investigations.

The strategic value of comparing in silico predictions with real-world experimental data cannot be overstated. This process not only validates the computational models but also provides a deeper understanding of the molecule's behavior, accelerating the drug development pipeline. In this guide, we will explore the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate and detail the experimental protocols required to ascertain their real-world counterparts.

Predicted Physicochemical and Bioavailability Profile

Computational tools have become indispensable in the early stages of drug discovery for predicting the properties of novel chemical entities. For ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS No. 1638771-92-2), several key descriptors have been predicted, offering a preliminary assessment of its drug-like characteristics.[1]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 191.19 g/mol Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability.
LogP 1.1346A measure of lipophilicity, which affects solubility, permeability, and metabolism. A value in this range suggests good membrane permeability.
Topological Polar Surface Area (TPSA) 67.87 ŲPredicts the ability of a molecule to permeate cell membranes. A TPSA of less than 140 Ų is generally considered good for oral bioavailability.
Hydrogen Bond Donors 1The number of hydrogen atoms attached to electronegative atoms; influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 4The number of electronegative atoms; influences solubility and binding to target proteins.
Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity and bioavailability.

Table 1: Predicted physicochemical properties of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.[1]

These predicted values suggest that ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate possesses a favorable profile for a potential drug candidate, adhering to many of the principles of Lipinski's Rule of Five. However, these are theoretical values and require experimental verification.

Experimental Workflow for Characterization

The following diagram outlines a typical workflow for the synthesis and characterization of a novel compound like ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate.

G cluster_synthesis Synthesis cluster_characterization Structural & Physicochemical Characterization synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir mp Melting Point Determination ir->mp solubility Solubility Assessment mp->solubility logp LogP Determination solubility->logp G cluster_properties Molecular Properties cluster_adme ADME Profile cluster_outcome Therapeutic Outcome physchem Physicochemical Properties (LogP, Solubility, MW, TPSA) absorption Absorption physchem->absorption distribution Distribution physchem->distribution structure Chemical Structure (Functional Groups) metabolism Metabolism structure->metabolism efficacy Efficacy absorption->efficacy distribution->efficacy safety Safety (Toxicity) metabolism->safety excretion Excretion excretion->safety

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide: Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a preferred source for laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with field-proven, regulatory-compliant protocols. Handling complex pharmaceutical intermediates like ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate requires a deep understanding of its chemical nature. Because this compound is a nitrogen-rich heterocyclic building block, standard organic waste disposal is insufficient.

This guide outlines the self-validating protocols necessary for the safe handling, spill response, and final destruction of this compound, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards .

Chemical & Hazard Profiling

Understanding the physicochemical properties of a compound is the first step in designing a safe handling and disposal strategy. The presence of a pyrazole ring fused to a pyridine ring means this molecule contains multiple nitrogen atoms, which directly dictates the required incineration parameters to prevent toxic emissions.

PropertyValue / Description
Chemical Name Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate
CAS Number 1638771-92-2
Molecular Formula C₉H₉N₃O₂
Molecular Weight 191.19 g/mol
Storage Temperature Sealed in dry, 2-8°C
Hazard Classification Nitrogenous Organic Solid / Irritant
Target Organs Respiratory system, eyes, skin

Data sourced from authoritative chemical safety profiling.

Operational Safety Protocol (PPE & Handling)

The Causality of Protection: As a fine powder, heterocyclic pharmaceutical intermediates pose an inhalation hazard and can cause mucosal irritation. Because the toxicological profile of many novel intermediates is not fully characterized, you must handle them with the caution afforded to known hazardous heterocycles .

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the unsealed chemical inside a certified Class II biological safety cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 FPM.

  • Hand Protection: Don double-layered nitrile gloves. Why? Nitrile provides excellent resistance to organic compounds, and double-gloving ensures that if the outer layer is breached by micro-abrasions, the inner layer maintains the barrier.

  • Eye & Body Protection: Wear wrap-around chemical safety goggles (not standard safety glasses) and a fully buttoned, flame-resistant lab coat.

  • Respiratory Protection: If handling outside a fume hood (e.g., during a spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of aerosolized powders.

Spill Response Workflow

A spill of a solid organic powder requires specific mitigation to prevent aerosolization. Do not use dry sweeping techniques.

Step-by-Step Spill Mitigation
  • Isolate the Area: Immediately evacuate non-essential personnel from the immediate vicinity.

  • Don PPE: Ensure full PPE (including a P100 respirator if the spill is outside the fume hood) is worn.

  • Dampen the Spill: Lightly mist the spilled powder with a compatible inert solvent (e.g., water or a dilute alcohol solution) using a spray bottle. Why? Dampening the powder prevents the generation of airborne dust during the cleanup process.

  • Collect the Material: Use a non-sparking scoop or a disposable plastic scraper to collect the dampened material.

  • Decontaminate Surfaces: Wipe down the spill area with a damp paper towel, followed by a standard laboratory detergent solution.

  • Containerize: Place all collected waste, contaminated paper towels, and the outer layer of your gloves into a sealable, compatible hazardous waste container.

Waste Segregation and Storage

Improper waste segregation can lead to dangerous cross-reactions or regulatory fines under EPA RCRA guidelines .

Step-by-Step Segregation Methodology
  • Designate the Waste Stream: Classify the waste as "Halogen-Free Nitrogenous Organic Solid Waste." Do not mix this with halogenated solvents or heavy metal waste.

  • Primary Containment: Store the waste in a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the chemical name, the date of initial accumulation, and the primary hazard (Irritant/Toxic).

  • Storage Conditions: Store the waste container in a designated, secondary containment tray in a cool, dry, and well-ventilated hazardous waste accumulation area.

Final Disposal & Incineration Strategy

The Causality of Disposal: Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate cannot be disposed of in standard municipal waste or flushed down the drain. Because the molecule contains three nitrogen atoms (C₉H₉N₃O₂), its thermal destruction will generate significant quantities of nitrogen oxides (NOx), which are potent greenhouse gases and smog precursors.

Therefore, the only environmentally sound and EPA-compliant disposal method is High-Temperature Incineration via a certified Treatment, Storage, and Disposal Facility (TSDF) .

Step-by-Step Disposal Methodology
  • Manifesting: Prepare a Uniform Hazardous Waste Manifest (EPA Form 8700-22) detailing the exact mass and chemical composition of the waste.

  • Transport: Utilize a DOT-registered hazardous materials carrier to transport the waste to a permitted TSDF.

  • Thermal Destruction: The TSDF will process the waste in a rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F) to ensure a Destruction and Removal Efficiency (DRE) of at least 99.99%.

  • Exhaust Scrubbing (Critical Step): The incinerator must be equipped with an alkaline wet scrubber system. Why? The high-temperature combustion of the pyrazolopyridine ring cleaves the carbon-nitrogen bonds, forming NOx gases. The alkaline scrubber neutralizes these acid gases before the exhaust is released into the atmosphere, ensuring compliance with Clean Air Act standards .

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to compliant atmospheric emission.

WasteManagement Gen Waste Generation (Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate) Seg Waste Segregation (Nitrogenous Organic Solid) Gen->Seg Identify & Label Store Hazardous Waste Storage (Sealed, RCRA Compliant) Seg->Store Accumulate Trans Transport to TSDF (DOT Registered Carrier) Store->Trans Manifest & Ship Inc High-Temp Incineration (>1000°C, Rotary Kiln) Trans->Inc Thermal Destruction Scrub Alkaline Scrubber System (NOx Gas Neutralization) Inc->Scrub Exhaust Gas (NOx) Emit Clean Exhaust (EPA Compliant Emission) Scrub->Emit Neutralized Gas

Figure 1: Cradle-to-grave waste management and incineration workflow for nitrogenous organic waste.

References

  • U.S. Environmental Protection Agency (EPA) via Arizona Department of Environmental Quality. "Purpose of the Permit Manual (RCRA)". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Engineering Handbook for Hazardous Waste Incineration". Available at:[Link]

A Senior Application Scientist's Guide to Handling Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS No. 1638771-92-2). As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and compliant laboratory environment. This guide is built on the foundational principles of chemical safety, drawing from established best practices for handling heterocyclic and pyrazolopyridine-based compounds.

The toxicological properties of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate have not been fully investigated.[1] Therefore, a conservative approach is warranted, treating the compound with a high degree of caution. This protocol is designed to be a self-validating system; it is based on mitigating the potential hazards inferred from structurally similar molecules and adhering to rigorous, universally accepted safety standards.

Crucial First Step: Before beginning any work, you are required to locate and thoroughly review the specific Safety Data Sheet (SDS) for this compound provided by your supplier. This guide supplements, but does not replace, the manufacturer's SDS.

Hazard Assessment: Understanding the Risk Profile

Given the limited specific data, we must assess potential hazards by examining related chemical structures. Pyrazolopyridines are bioactive scaffolds, and related pyrazole and pyridine compounds exhibit a range of health effects.[2][3]

  • 1H-Pyrazolo[3,4-c]pyridine: Classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye and skin irritation, along with potential respiratory irritation.[4]

  • Ethyl 1H-pyrazole-3-carboxylate: May be harmful if inhaled, swallowed, or absorbed through the skin and may cause respiratory irritation.[1]

  • General Pyridine Derivatives: Often treated as hazardous waste, requiring specific disposal protocols.[5][6]

Based on this data, we will operate under the assumption that ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate is, at a minimum, an irritant and potentially harmful via inhalation, ingestion, or skin contact. All protocols must reflect this level of caution.

Table 1: Inferred Hazard Profile and Precautionary Measures

Potential Hazard Basis of Assumption Primary Route of Exposure Core Mitigation Strategy
Eye Irritation Data on related pyrazole/pyridine compounds[4][7]Splash, airborne particlesEngineering controls, mandatory eye protection
Skin Irritation/Absorption Data on related pyrazole/pyridine compounds[4][7]Direct contact, spillsProper glove selection, lab coat
Respiratory Irritation Data on related pyrazole/pyridine compounds[1][4]Inhalation of dust/aerosolEngineering controls (fume hood)
Harmful if Swallowed Data on related pyrazole/pyridine compounds[1][4]IngestionStrict prohibition of mouth pipetting, proper hygiene

Engineering Controls: Your First and Best Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All manipulations of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[5] This is non-negotiable and serves to control inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a functional and unobstructed safety shower and eyewash station are immediately accessible in the laboratory.[1][8]

Personal Protective Equipment (PPE): A Task-Based Approach

The minimum PPE for any laboratory with chemical hazards includes a lab coat, safety glasses, long pants, and closed-toe shoes.[9] For handling this specific compound, the following enhanced, task-based requirements apply.

Hand Protection

Disposable nitrile gloves are the minimum requirement for incidental contact.[9] They must be removed and replaced immediately after any known contact with the chemical. For tasks with a higher risk of exposure, such as handling larger quantities or cleaning spills, consider double-gloving or using thicker, chemical-resistant gloves.[9]

Body Protection

A standard laboratory coat must be worn at all times, fully buttoned, with sleeves rolled down.[10] This protects your skin and personal clothing from contamination.

Eye and Face Protection
  • Minimum Requirement: ANSI-rated safety glasses with side shields are mandatory for all work in the laboratory.[9]

  • Splash Hazard: When preparing solutions, performing liquid transfers, or any other activity with a risk of splashing, you must upgrade to chemical splash goggles.[9][11]

  • High-Risk Operations: For tasks involving larger volumes (>1L) or a significant splash potential, a full-face shield must be worn over chemical splash goggles.[9]

Respiratory Protection

Work inside a chemical fume hood should provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary. The use of respirators requires enrollment in your institution's respiratory protection program, including fit testing and training.[12]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment 1. Task & Hazard Assessment cluster_ppe 2. PPE Selection start Start: Define Laboratory Task assess_hazard Consult SDS and Assess Potential Exposure (Inhalation, Splash, Contact) start->assess_hazard min_ppe Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves - Closed-Toe Shoes assess_hazard->min_ppe All Tasks Begin Here weighing Task: Weighing Solid in Fume Hood min_ppe->weighing solution Task: Preparing Solution or Liquid Transfer min_ppe->solution spill Task: Spill Cleanup or Control Failure min_ppe->spill goggles Upgrade to: Chemical Splash Goggles solution->goggles respirator Add: Appropriate Respirator (Requires Program Enrollment) spill->respirator face_shield Add: Face Shield (over goggles) for large volumes goggles->face_shield caption PPE Selection Workflow Waste_Disposal_Workflow start Start: Waste Generated (e.g., contaminated gloves, excess reagent) collect Place waste in a designated, compatible, and sealable container. start->collect label_waste Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Date collect->label_waste store Store sealed container in designated Satellite Accumulation Area. label_waste->store contact_ehs Contact Institutional EHS Office for waste pickup. store->contact_ehs end End: Waste is safely managed for disposal. contact_ehs->end caption Chemical Waste Disposal Workflow

Caption: Chemical Waste Disposal Workflow for the compound.

By integrating these engineering controls, PPE protocols, and operational plans into your daily workflow, you build a robust safety system. This commitment to meticulous handling and disposal practices not only protects you and your colleagues but also upholds the scientific integrity of your work.

References

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  • PubChem. 1H-Pyrazolo[3,4-c]pyridine | C6H5N3 | CID 6451441.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • NCBI. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • RSC Publishing. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4).
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.